molecular formula C12H18 B165221 1,3-Diisopropylbenzene CAS No. 99-62-7

1,3-Diisopropylbenzene

Cat. No.: B165221
CAS No.: 99-62-7
M. Wt: 162.27 g/mol
InChI Key: UNEATYXSUBPPKP-UHFFFAOYSA-N
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Description

1,3-Diisopropylbenzene undergoes anodic oxidation in methanol to yield dimethoxy-functionalized product.>1, 3-Diisopropylbenzene, also known as 3-isopropyltoluene, belongs to the class of organic compounds known as cumenes. These are aromatic compounds containing a prop-2-ylbenzene moiety. 1, 3-Diisopropylbenzene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 1, 3-Diisopropylbenzene has been primarily detected in urine. Within the cell, 1, 3-diisopropylbenzene is primarily located in the membrane (predicted from logP).

Properties

IUPAC Name

1,3-di(propan-2-yl)benzene
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InChI

InChI=1S/C12H18/c1-9(2)11-6-5-7-12(8-11)10(3)4/h5-10H,1-4H3
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InChI Key

UNEATYXSUBPPKP-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C)C
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Molecular Formula

C12H18
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DSSTOX Substance ID

DTXSID8026640
Record name 1,3-Diisopropylbenzene
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Molecular Weight

162.27 g/mol
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Physical Description

Liquid, Colorless liquid; [HSDB]
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Boiling Point

203.2 °C @ 760 MM HG
Record name 1,3-DIISOPROPYLBENZENE
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Solubility

INSOL IN WATER, Sol in all proportions of alcohol, ether, acetone, benzene., 0.0425 mg/mL at 25 °C
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Density

0.8559 @ 20 °C/4 °C
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Vapor Pressure

0.39 [mmHg], 1 mm Hg at 34.7 °C
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Color/Form

COLORLESS LIQ

CAS No.

99-62-7
Record name 1,3-Diisopropylbenzene
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Melting Point

-61 °C, -63.7 °C
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Foundational & Exploratory

An In-depth Technical Guide to 1,3-Diisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 99-62-7

This technical guide provides a comprehensive overview of 1,3-Diisopropylbenzene, a significant aromatic hydrocarbon with diverse applications in chemical synthesis and research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, applications, and safety protocols.

Chemical and Physical Properties

This compound, also known as m-diisopropylbenzene, is a colorless liquid characterized by the chemical formula C₁₂H₁₈. It is one of the three isomers of diisopropylbenzene.[1] The compound is largely nonpolar, leading to low solubility in water but good solubility in organic solvents such as ether, hexane, and benzene (B151609).[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 99-62-7[1]
Molecular Formula C₁₂H₁₈[1]
Molecular Weight 162.27 g/mol [3]
Appearance Colorless liquid[1]
Melting Point -63 °C[3][4]
Boiling Point 203 °C[3][4]
Density 0.856 g/mL at 25 °C[3][4]
Refractive Index (n20/D) 1.488[3][4]
Solubility in Water 4.33 mg/L at 25°C[4]
Flash Point 77 °C (170.6 °F) - closed cup[3]
Autoignition Temperature 449 °C (840 °F)[1]

Synthesis and Manufacturing

The industrial production of this compound is primarily achieved through two main routes: the alkylation of benzene or cumene (B47948) with propylene (B89431), and the isomerization of other diisopropylbenzene isomers.[5]

Friedel-Crafts Alkylation of Benzene/Cumene

This method involves the reaction of benzene or cumene with propylene in the presence of an acid catalyst.[5] Common catalysts include solid phosphoric acid and zeolites.[6][7] The reaction typically yields a mixture of diisopropylbenzene isomers, from which this compound is separated by fractionation.[5]

Isomerization of 1,4-Diisopropylbenzene (B50396)

This compound can be synthesized by the thermal isomerization of 1,4-diisopropylbenzene over a solid acid catalyst.[1] This process is a key industrial method for producing the meta-isomer from the para-isomer.

G cluster_synthesis Synthesis of this compound Benzene Benzene/Cumene Alkylation Friedel-Crafts Alkylation Benzene->Alkylation Propylene Propylene Propylene->Alkylation Isomer_Mix Mixture of Diisopropylbenzene Isomers Alkylation->Isomer_Mix Fractionation Fractional Distillation Isomer_Mix->Fractionation DIPB_1_3 This compound Fractionation->DIPB_1_3 DIPB_1_4 1,4-Diisopropylbenzene Isomerization Thermal Isomerization DIPB_1_4->Isomerization Solid Acid Catalyst Isomerization->DIPB_1_3 Solid Acid Catalyst

A simplified workflow for the synthesis of this compound.

Key Reactions and Applications

This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its primary industrial application is as a precursor to resorcinol (B1680541).[1] It also finds use as a solvent and in the preparation of stabilizers, polymers, and synthetic lubricants.[8]

Precursor to Resorcinol via the Hock Rearrangement

The most significant application of this compound is in the production of resorcinol (benzene-1,3-diol). This process involves the oxidation of this compound to this compound dihydroperoxide, which then undergoes an acid-catalyzed Hock rearrangement to yield resorcinol and acetone.[4][9]

G cluster_resorcinol Synthesis of Resorcinol from this compound DIPB This compound Oxidation Oxidation (with O₂) DIPB->Oxidation Dihydroperoxide This compound Dihydroperoxide Oxidation->Dihydroperoxide Hock Hock Rearrangement (Acid-catalyzed) Dihydroperoxide->Hock Resorcinol Resorcinol Hock->Resorcinol Acetone Acetone Hock->Acetone

The Hock rearrangement process for resorcinol synthesis.
Anodic Oxidation

This compound can undergo anodic oxidation in methanol (B129727) to produce a dimethoxy-functionalized product.[10] This reaction highlights its potential in electrochemical synthesis.

Role in Drug Development Research

While this compound itself is not a therapeutic agent, its structural motif is relevant in medicinal chemistry. A notable study utilized a library of this compound derivatives to investigate the mechanism of action of the anesthetic propofol (B549288).[11] This research demonstrated that modifications to the functional groups on the this compound backbone could convert the anesthetic effect of propofol into an antagonistic one, providing insights into the structure-activity relationships of anesthetic compounds.[11]

Experimental Protocols

Disclaimer: The following are generalized experimental procedures based on industrial process descriptions and should be adapted and optimized for a laboratory setting with appropriate safety precautions.

Generalized Laboratory Synthesis of this compound via Isomerization

This procedure is a conceptual laboratory-scale adaptation of the industrial isomerization process.

Materials:

  • 1,4-Diisopropylbenzene

  • Solid acid catalyst (e.g., a zeolite or silica-alumina)

  • Anhydrous, inert solvent (e.g., toluene)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.

  • Charge the flask with 1,4-diisopropylbenzene and the solid acid catalyst under an inert atmosphere.

  • Add the anhydrous solvent to the flask.

  • Heat the mixture to reflux with vigorous stirring. The reaction temperature is typically maintained between 180-240°C.

  • Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography (GC) to observe the formation of this compound and the disappearance of the starting material.

  • Once the reaction has reached the desired conversion, cool the mixture to room temperature.

  • Separate the catalyst by filtration.

  • The solvent is removed from the filtrate by rotary evaporation.

  • The resulting crude product, a mixture of diisopropylbenzene isomers, is purified by fractional distillation under reduced pressure to isolate the this compound isomer.

Generalized Laboratory Synthesis of Resorcinol from this compound

This procedure outlines the key steps of the Hock rearrangement for resorcinol synthesis on a laboratory scale.

Part A: Oxidation to Dihydroperoxide

  • In a suitable reactor, this compound is subjected to oxidation using molecular oxygen (or air).

  • This step is typically carried out under anhydrous and non-alkaline conditions at a temperature of approximately 85-95°C.[12]

  • The reaction mixture, containing the desired dihydroperoxide, monohydroperoxide, and unreacted starting material, is then processed.

Part B: Hock Rearrangement

  • The crude dihydroperoxide from Part A is carefully added to a solution containing a strong acid catalyst (e.g., sulfuric acid) in a solvent like acetone.

  • The reaction is exothermic and needs to be controlled. The mixture is typically stirred at a controlled temperature.

  • The rearrangement cleaves the dihydroperoxide into resorcinol and acetone.

  • After the reaction is complete, the mixture is neutralized.

  • The resorcinol is then extracted from the aqueous phase using an organic solvent.

  • The organic extracts are combined, dried, and the solvent is removed.

  • The crude resorcinol can be further purified by vacuum distillation or recrystallization.[9][13]

Safety and Handling

This compound is a combustible liquid and presents several health hazards.[1]

Table 2: GHS Hazard Information for this compound

Hazard ClassPictogramSignal WordHazard Statement(s)
Acute Toxicity (Oral, Dermal, Inhalation)GHS07WarningH302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)GHS07WarningH335: May cause respiratory irritation.
Specific Target Organ Toxicity - Single Exposure (Narcotic Effects)GHS07WarningH336: May cause drowsiness or dizziness.
Reproductive ToxicityGHS08WarningH361: Suspected of damaging fertility or the unborn child.
Hazardous to the Aquatic Environment (Chronic)GHS09WarningH410: Very toxic to aquatic life with long lasting effects.

Handling and Storage:

  • Handle in a well-ventilated area, away from heat, sparks, and open flames.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Store in a cool, dry, well-ventilated place in tightly sealed containers.

G cluster_safety Safety and Handling Workflow Start Handling this compound PPE Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat Start->PPE Ventilation Work in a Well-Ventilated Area Start->Ventilation Ignition Keep Away from Ignition Sources Start->Ignition Storage Store in a Cool, Dry, Well-Ventilated Area Start->Storage After Use Spill In Case of Spill: - Absorb with inert material - Dispose of as hazardous waste PPE->Spill Ventilation->Spill Disposal Dispose of According to Local Regulations Storage->Disposal End of Life Spill->Disposal

References

physical properties of 1,3-Diisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 1,3-Diisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is presented in a structured format to facilitate easy access and comparison, with detailed experimental protocols for key physical property determination.

Core Physical Properties

This compound is an aromatic hydrocarbon, appearing as a colorless liquid at room temperature.[1][2] It is one of three isomers of diisopropylbenzene, with the chemical formula C₁₂H₁₈.[1]

Quantitative Data Summary

A summary of the key is presented in the table below for quick reference.

PropertyValueUnitsConditionsSource(s)
Molecular Weight162.27 g/mol [3]
Density0.856g/mLat 25 °C[4]
Boiling Point203°Cat 760 mmHg[1]
Melting Point-63°C[1][4]
Refractive Index1.488at 20 °C
Water Solubility4.33 - 42.5mg/Lat 25 °C[1][3][5]
Flash Point77°Cclosed cup[6]
Autoignition Temperature840°F

Experimental Protocols

Detailed methodologies for determining the key are outlined below. These protocols are standard laboratory procedures and can be adapted based on available equipment.

Determination of Density

The density of a liquid is its mass per unit volume. A common and straightforward method for determining the density of a liquid like this compound is by using a graduated cylinder and a balance.[7][8][9]

Apparatus:

  • Graduated cylinder (e.g., 50 mL or 100 mL)

  • Electronic balance

  • This compound sample

Procedure:

  • Measure the mass of a clean, dry graduated cylinder and record it as m₁.[7]

  • Pour a known volume of this compound into the graduated cylinder (e.g., 50 mL). Read the volume from the bottom of the meniscus.[7]

  • Measure the combined mass of the graduated cylinder and the this compound sample and record it as m₂.

  • The mass of the liquid (m) is calculated as m₂ - m₁.

  • The density (ρ) is then calculated using the formula: ρ = m/V, where V is the volume of the liquid.[7]

  • For improved accuracy, the measurement should be repeated multiple times, and the average value should be reported.[9]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The capillary method is a common technique for determining the boiling point of a small amount of liquid.[10][11][12]

Apparatus:

  • Thiele tube or a melting point apparatus

  • Capillary tube, sealed at one end

  • Thermometer

  • Small test tube

  • Heating oil

  • This compound sample

Procedure:

  • A small amount of this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.[10]

  • The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with oil).[13]

  • The apparatus is heated slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[10][11]

  • Heating is then discontinued, and the bath is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10][11]

Determination of Melting Point

Since this compound is a liquid at room temperature, its melting point is determined at sub-ambient temperatures. The capillary method is also applicable here, but with a cooling apparatus.[13][14][15]

Apparatus:

  • Melting point apparatus with cooling capabilities or a cooling bath (e.g., dry ice/acetone)

  • Capillary tube

  • Thermometer

  • This compound sample

Procedure:

  • A small amount of liquid this compound is introduced into a capillary tube.

  • The capillary tube is placed in a cooling bath or a melting point apparatus capable of low-temperature measurements.[14]

  • The sample is frozen to a solid state.

  • The frozen sample is then slowly warmed.

  • The temperature at which the first drop of liquid is observed is recorded as the beginning of the melting range, and the temperature at which the entire solid has melted is the end of the range. For a pure compound, this range should be narrow.[13][16]

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and can be measured using a refractometer.[17][18]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • This compound sample

  • Dropper

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index.

  • The prisms of the refractometer are cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and allowed to dry.

  • A few drops of the this compound sample are placed on the lower prism using a dropper.[18]

  • The prisms are closed and locked.

  • Water from a constant temperature bath is circulated through the refractometer to maintain a constant temperature (e.g., 20 °C).

  • The eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

  • The control knob is turned to move the dividing line to the center of the crosshairs.

  • The refractive index is read directly from the scale.

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for determining the key .

G Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis cluster_3 Reporting Sample This compound Sample Density Density Determination Sample->Density BoilingPoint Boiling Point Determination Sample->BoilingPoint MeltingPoint Melting Point Determination Sample->MeltingPoint RefractiveIndex Refractive Index Determination Sample->RefractiveIndex Data Record and Analyze Data Density->Data BoilingPoint->Data MeltingPoint->Data RefractiveIndex->Data Report Technical Report Data->Report

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to the Synthesis of 1,3-Diisopropylbenzene from Cumene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 1,3-diisopropylbenzene (m-DIPB) from cumene (B47948). It details the core chemical processes, experimental protocols, and quantitative data to support research and development in related fields. This compound is a key intermediate in the production of various chemicals, including resorcinol, and its efficient synthesis is of significant industrial and academic interest.[1][2]

Introduction to Synthetic Pathways

The synthesis of this compound from cumene primarily proceeds through two main strategies:

  • Direct Alkylation of Cumene: This involves the direct reaction of cumene with propylene (B89431) in the presence of a catalyst. This method typically yields a mixture of diisopropylbenzene isomers (ortho, meta, and para).[3][4]

  • Alkylation Followed by Isomerization or Transalkylation: A more common industrial approach involves the initial alkylation of cumene to produce a mixture of diisopropylbenzene isomers, followed by separation and subsequent isomerization or transalkylation of the undesired isomers (typically para and ortho) to enrich the this compound content.[1][3]

The choice of catalyst is crucial in determining the product distribution and overall efficiency of the synthesis. Zeolite catalysts and Lewis acids are the most commonly employed catalysts in these transformations.[5][6][7][8]

Core Synthetic Processes and Mechanisms

Alkylation of Cumene with Propylene

The fundamental reaction is a Friedel-Crafts alkylation where the isopropyl group is introduced onto the cumene ring.[7] The reaction is catalyzed by acid catalysts, which activate the propylene for electrophilic attack on the aromatic ring.

The general reaction is as follows:

C₆H₅CH(CH₃)₂ + CH₂=CHCH₃ → C₆H₄(CH(CH₃)₂)₂

This alkylation process produces a mixture of para- and meta-diisopropylbenzene.[3] The isomer distribution is influenced by the catalyst and reaction conditions.

Isomerization and Transalkylation

To maximize the yield of this compound, the unwanted p-DIPB and any o-DIPB formed are typically converted to the meta isomer. This is achieved through:

  • Isomerization: The separated p-DIPB is treated with a catalyst to promote its conversion to a mixture of m-DIPB and p-DIPB, from which the m-DIPB can be separated.[1][3]

  • Transalkylation: The undesired diisopropylbenzene isomers are reacted with benzene (B151609) or cumene to produce cumene, which can be recycled back into the alkylation step. This process also helps to improve the overall atom economy of the synthesis.[9][10][11]

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis and optimization of this compound production. Below are representative protocols for the key steps.

General Alkylation of Cumene using a Zeolite Catalyst

This protocol describes a typical laboratory-scale alkylation of cumene with propylene using a solid acid catalyst like Beta zeolite in a fixed-bed reactor.

Materials:

  • Cumene (anhydrous)

  • Propylene gas

  • Beta Zeolite catalyst (calcined)

  • Nitrogen gas (for inerting)

Equipment:

  • Fixed-bed reactor system with temperature and pressure control

  • Mass flow controllers for gas feeds

  • High-pressure liquid pump for cumene feed

  • Gas chromatograph (GC) for product analysis

Procedure:

  • The Beta zeolite catalyst is calcined at 550°C for 4 hours in dry air to remove any adsorbed water and organic impurities.

  • The fixed-bed reactor is packed with the calcined zeolite catalyst.

  • The reactor system is purged with nitrogen gas.

  • The reactor is heated to the desired reaction temperature (typically 150-250°C) under a nitrogen flow.

  • Once the temperature is stable, the cumene feed is introduced into the reactor using a high-pressure liquid pump at a specific weight hourly space velocity (WHSV).

  • Propylene gas is then co-fed into the reactor at a controlled molar ratio relative to cumene.

  • The reaction is carried out at a constant temperature and pressure (typically 20-40 bar).

  • The reactor effluent is cooled, and the liquid product is collected.

  • The product mixture is analyzed by GC to determine the conversion of cumene and the selectivity for diisopropylbenzene isomers.

Isomerization of p-Diisopropylbenzene

This protocol outlines a general procedure for the isomerization of p-diisopropylbenzene to a mixture containing m-diisopropylbenzene.

Materials:

Equipment:

  • Batch reactor or fixed-bed reactor system

  • Heating and stirring capabilities

  • Condenser

  • GC for analysis

Procedure:

  • The mordenite catalyst is activated by heating under a nitrogen flow.

  • The reactor is charged with p-diisopropylbenzene and the activated catalyst.

  • The reactor is sealed and purged with nitrogen.

  • The mixture is heated to the reaction temperature (typically 180-240°C) with vigorous stirring.[3]

  • The reaction is monitored over time by taking samples and analyzing them by GC.

  • Once the desired equilibrium between p-DIPB and m-DIPB is reached, the reactor is cooled to room temperature.

  • The catalyst is separated from the product mixture by filtration.

  • The liquid product, now a mixture of m-DIPB and p-DIPB, is subjected to fractional distillation to separate the isomers.

Quantitative Data

The following tables summarize key quantitative data for the synthesis of diisopropylbenzene from cumene, compiled from various sources.

Table 1: Typical Reaction Conditions for Cumene Alkylation

ParameterValueReference
CatalystZeolite Beta, MCM-22, Mordenite[7][8][9]
Temperature100 - 300°C[12]
Pressure20 - 500 psig[12]
Cumene/Propylene Molar Ratio1:1 to 5:1-
Weight Hourly Space Velocity (WHSV)0.1 - 10 h⁻¹[12]

Table 2: Isomerization of Diisopropylbenzene

ParameterValueReference
CatalystTransalkylation catalyst (e.g., Zeolite MCM-22)[3]
Temperature182 - 238°C[3]
Cumene/m-DIPB Molar Ratio (optional)0.25:1 to 6:1[3]

Table 3: Product Distribution in Cumene Alkylation

ProductTypical Yield (%)Reference
p-Diisopropylbenzene~75[3]
m-Diisopropylbenzene~25[3]
o-DiisopropylbenzeneMinor[13]

Process Flow and Logic Diagrams

The following diagrams, generated using the DOT language, illustrate the key processes in the synthesis of this compound.

Synthesis_Pathway Cumene Cumene Alkylation Alkylation Reactor Cumene->Alkylation Propylene Propylene Propylene->Alkylation Distillation1 Fractional Distillation Alkylation->Distillation1 Mixture of m-DIPB and p-DIPB Isomerization Isomerization Reactor Distillation1->Isomerization Separated p-DIPB m_DIPB This compound Distillation1->m_DIPB Product Distillation2 Fractional Distillation Isomerization->Distillation2 Mixture of m-DIPB and p-DIPB Distillation2->Isomerization Recycled p-DIPB Distillation2->m_DIPB p_DIPB 1,4-Diisopropylbenzene Alkylation_Mechanism cluster_catalyst Zeolite Catalyst (H+) cluster_reaction Electrophilic Aromatic Substitution Propylene Propylene (CH2=CHCH3) Carbocation Isopropyl Carbocation ((CH3)2CH+) Propylene->Carbocation Protonation Sigma_Complex Sigma Complex Intermediate Carbocation->Sigma_Complex Cumene Cumene Cumene->Sigma_Complex DIPB Diisopropylbenzene + H+ Sigma_Complex->DIPB Deprotonation

References

The Solubility of 1,3-Diisopropylbenzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,3-Diisopropylbenzene, an aromatic hydrocarbon utilized as a solvent and chemical intermediate. Due to its nonpolar nature, this compound exhibits high solubility in a variety of organic solvents while being practically insoluble in water. This document compiles available quantitative and qualitative solubility data, presents a detailed experimental protocol for determining solubility, and includes a visual workflow to guide researchers in their experimental design.

Introduction

This compound (m-diisopropylbenzene) is a colorless liquid with the chemical formula C₁₂H₁₈.[1] Its molecular structure, consisting of a benzene (B151609) ring with two isopropyl groups, imparts a nonpolar character, which is the primary determinant of its solubility profile.[2] An understanding of its solubility in various organic solvents is crucial for its application in chemical synthesis, reaction chemistry, and formulation development. This guide aims to provide a detailed technical resource on the solubility characteristics of this compound.

Physicochemical Properties of this compound

A brief summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its behavior as a solute and a solvent.

PropertyValueReference
Molecular FormulaC₁₂H₁₈[1]
Molar Mass162.276 g/mol [1]
AppearanceColorless liquid[1]
Density0.856 g/mL at 25 °C[3]
Boiling Point203 °C[1][3]
Melting Point-63 °C[1][3]
Water Solubility4.33 - 42.5 mg/L at 25 °C[1][4][5][6][7][8]

Solubility of this compound in Organic Solvents

This compound is generally characterized by its high solubility in nonpolar and moderately polar organic solvents, adhering to the principle of "like dissolves like."[2] While extensive quantitative data is not widely available in published literature, qualitative descriptions and some specific data points have been compiled.

Quantitative Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is limited. However, it is reported to be miscible or soluble in all proportions with several common solvents. This information is summarized in Table 2.

SolventSolvent TypeSolubilityTemperature (°C)Reference
Alcohol (general)Polar ProticSoluble in all proportionsNot Specified[9]
Ether (general)Polar AproticSoluble in all proportionsNot Specified[9]
AcetonePolar AproticSoluble in all proportionsNot Specified[9]
BenzeneNonpolar AromaticSoluble in all proportionsNot Specified[9]
DichloromethaneHalogenatedSolubleNot Specified[9]
HexaneNonpolarReadily solubleNot Specified[2]
EthanolPolar ProticSolubleNot Specified[4]
Qualitative Solubility

Based on its chemical structure, this compound is expected to be highly soluble in a wide range of nonpolar and weakly polar organic solvents. This includes hydrocarbons, aromatic solvents, and ethers. Its solubility in more polar solvents like lower-chain alcohols is also good, though it may decrease with increasing polarity of the solvent.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal equilibrium method.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Calibrated volumetric flasks and pipettes

  • Glass vials with airtight seals

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These standards will be used to create a calibration curve for quantitative analysis.

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed glass vial. The presence of undissolved this compound is necessary to ensure that a saturated solution is achieved.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. This may take several hours to a full day, depending on the solvent and temperature.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, stop the agitation and allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the withdrawn sample through a syringe filter to remove any undissolved micro-particles. This step is critical to prevent overestimation of the solubility.

  • Dilution and Analysis:

    • Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the prepared standard solutions.

    • Analyze the diluted sample and the standard solutions using a pre-calibrated analytical instrument (e.g., GC-FID).

  • Quantification:

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from GC-FID) of the standard solutions against their known concentrations.

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Solubility_Workflow prep_standards Prepare Standard Solutions analyze_standards Analyze Standards (e.g., GC-FID) prep_standards->analyze_standards prep_sample Prepare Saturated Sample (Excess Solute) equilibrate Equilibrate at Constant Temperature prep_sample->equilibrate withdraw_filter Withdraw and Filter Supernatant equilibrate->withdraw_filter dilute Dilute Filtered Sample withdraw_filter->dilute analyze_sample Analyze Diluted Sample dilute->analyze_sample calibration Generate Calibration Curve analyze_standards->calibration quantify Quantify Concentration analyze_sample->quantify calibration->quantify result Determine Solubility quantify->result

References

An In-depth Technical Guide to the Structural Isomers of Diisopropylbenzene: Synthesis, Identification, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of diisopropylbenzene, with a focus on 1,3-diisopropylbenzene and its related isomers, 1,2- and 1,4-diisopropylbenzene. This document details the synthesis, separation, and identification of these isomers, presenting key data in a structured format and outlining detailed experimental protocols. This guide is intended for professionals in research and development who require a thorough understanding of these compounds for applications in chemical synthesis and materials science.

Introduction to Diisopropylbenzene Isomers

Diisopropylbenzenes are aromatic hydrocarbons characterized by a benzene (B151609) ring substituted with two isopropyl groups.[1] The positional arrangement of these isopropyl groups gives rise to three structural isomers: ortho (1,2-), meta (1,3-), and para (1,4-). While sharing the same molecular formula (C₁₂H₁₈) and molecular weight, their distinct physical and chemical properties, stemming from differences in symmetry and electronic distribution, necessitate precise methods for their synthesis and identification.[1]

Physicochemical Properties

The physical properties of the diisopropylbenzene isomers are summarized in the table below. These properties are crucial for designing separation and purification processes, such as fractional distillation.

Property1,2-DiisopropylbenzeneThis compound1,4-Diisopropylbenzene
CAS Number 577-55-999-62-7100-18-5
Molecular Formula C₁₂H₁₈C₁₂H₁₈C₁₂H₁₈
Molecular Weight 162.27 g/mol 162.27 g/mol 162.27 g/mol
Boiling Point 204 °C203.2 °C210 °C
Melting Point -57 °C-63 °C-17 °C
Density 0.8701 g/mL0.856 g/mL at 25 °C0.857 g/mL at 25 °C
Refractive Index 1.49601.488 (n20/D)1.489 (n20/D)

Synthesis and Separation of Diisopropylbenzene Isomers

The primary industrial method for synthesizing diisopropylbenzene isomers is the Friedel-Crafts alkylation of benzene or cumene (B47948) with propylene (B89431), typically using a Lewis acid or solid acid catalyst.[2] This reaction generally produces a mixture of the three isomers, with the para and meta isomers being the major products.[3]

Experimental Protocol: Synthesis of a Mixed Isomer Sample via Friedel-Crafts Alkylation

This protocol describes a laboratory-scale synthesis of a mixture of diisopropylbenzene isomers.

Materials:

  • Anhydrous benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Propylene gas

  • Crushed ice

  • Concentrated hydrochloric acid

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dry, three-necked round-bottom flask

  • Magnetic stirrer

  • Gas inlet tube

  • Condenser with a drying tube

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a condenser topped with a drying tube.[4]

  • Reactant Charging: Charge the flask with anhydrous benzene and cool it in an ice bath.[4]

  • Catalyst Addition: With vigorous stirring, carefully add anhydrous aluminum chloride in portions to the cooled benzene. An exothermic reaction will occur.[4]

  • Propylene Addition: Once the initial exotherm has subsided and the mixture is cooled, begin bubbling propylene gas through the stirred suspension. Control the rate of propylene addition to maintain the desired reaction temperature.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by gas chromatography (GC).

  • Quenching: Upon completion, slowly and carefully pour the reaction mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.[4]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and again with water.[4]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene and other volatile components using a rotary evaporator to obtain the crude mixture of diisopropylbenzene isomers.[4]

Separation and Isomerization

The separation of the diisopropylbenzene isomers from the reaction mixture is typically achieved by fractional distillation.[3] Due to the close boiling points of the ortho and meta isomers, achieving high purity for these individual isomers by distillation alone can be challenging.

To obtain a specific isomer in high purity, a combination of distillation and isomerization is often employed. For instance, the undesired isomers can be isomerized to the desired isomer over a suitable catalyst.[3]

G cluster_synthesis Synthesis cluster_separation Separation & Isomerization cluster_products Products Benzene_Propylene Benzene + Propylene Alkylation Friedel-Crafts Alkylation (AlCl3 catalyst) Benzene_Propylene->Alkylation Mixed_Isomers Mixture of o-, m-, p-DIPB Alkylation->Mixed_Isomers Fractional_Distillation Fractional Distillation Mixed_Isomers->Fractional_Distillation Isomerization Isomerization (e.g., over Zeolite) Fractional_Distillation->Isomerization Undesired Isomers o_DIPB 1,2-Diisopropylbenzene Fractional_Distillation->o_DIPB m_DIPB This compound Fractional_Distillation->m_DIPB p_DIPB 1,4-Diisopropylbenzene Fractional_Distillation->p_DIPB Isomerization->Fractional_Distillation Recycle

Caption: Workflow for the synthesis and separation of diisopropylbenzene isomers.

Identification and Characterization of Isomers

The identification of the individual diisopropylbenzene isomers relies on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both separating and identifying the isomers. The isomers can be separated based on their boiling points using a suitable GC column, and the mass spectrometer provides information about their molecular weight and fragmentation patterns.[1] While the electron ionization mass spectra of the three isomers are very similar due to their identical molecular weight, the fragmentation is dominated by the formation of a stable benzylic carbocation.[1]

Typical GC-MS Parameters:

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms) is suitable for separating the isomers based on their boiling points.

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-200.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive method for distinguishing between the diisopropylbenzene isomers due to their different symmetries.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum is particularly diagnostic.

    • 1,4-Diisopropylbenzene (para): Due to its high symmetry, it will show a singlet for the four equivalent aromatic protons.

    • 1,2-Diisopropylbenzene (ortho): Will exhibit a more complex multiplet pattern for the four aromatic protons.

    • This compound (meta): Will also show a complex multiplet pattern for the four aromatic protons, but it will be distinct from the ortho isomer's spectrum.

  • ¹³C NMR: The number of unique carbon signals in the ¹³C NMR spectrum directly reflects the symmetry of the molecule.

    • 1,4-Diisopropylbenzene (para): Will show only three signals in the aromatic region.

    • 1,2-Diisopropylbenzene (ortho): Will show four signals in the aromatic region.

    • This compound (meta): Will show five signals in the aromatic region.

¹³C NMR Spectral Data Summary

IsomerNumber of Aromatic ¹³C Signals
1,2-Diisopropylbenzene4
This compound5
1,4-Diisopropylbenzene3
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can also be used to differentiate the isomers based on the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region, which are characteristic of the benzene ring substitution pattern.[1]

  • 1,2-Diisopropylbenzene (ortho): A strong absorption band around 750 cm⁻¹.[1]

  • This compound (meta): Two characteristic bands, one around 770 cm⁻¹ and another near 880 cm⁻¹.[1]

  • 1,4-Diisopropylbenzene (para): A single strong band in the 840-810 cm⁻¹ range.[1]

G cluster_analysis Isomer Identification Workflow cluster_data Data Interpretation cluster_identification Identification Isomer_Mixture Diisopropylbenzene Isomer Mixture GC_MS GC-MS Analysis Isomer_Mixture->GC_MS NMR NMR Spectroscopy (¹H and ¹³C) Isomer_Mixture->NMR FTIR FTIR Spectroscopy Isomer_Mixture->FTIR Retention_Time Retention Time (Separation) GC_MS->Retention_Time Mass_Spectrum Mass Spectrum (Molecular Weight) GC_MS->Mass_Spectrum Aromatic_Protons Aromatic Proton Signals (Symmetry) NMR->Aromatic_Protons Carbon_Signals Number of ¹³C Signals (Symmetry) NMR->Carbon_Signals Bending_Vibrations C-H Bending Vibrations (Substitution Pattern) FTIR->Bending_Vibrations Identified_Isomers Identified Isomers: 1,2-DIPB 1,3-DIPB 1,4-DIPB Retention_Time->Identified_Isomers Mass_Spectrum->Identified_Isomers Aromatic_Protons->Identified_Isomers Carbon_Signals->Identified_Isomers Bending_Vibrations->Identified_Isomers

Caption: Logical workflow for the identification of diisopropylbenzene isomers.

Conclusion

The synthesis and identification of the structural isomers of diisopropylbenzene are fundamental processes in organic chemistry with applications in various industrial and research settings. A systematic approach combining Friedel-Crafts alkylation, fractional distillation, and isomerization allows for the targeted production of each isomer. The definitive identification of these isomers is readily achieved through a combination of chromatographic and spectroscopic techniques, with NMR and FTIR spectroscopy providing unambiguous structural elucidation based on molecular symmetry and substitution patterns. This guide provides the necessary foundational knowledge and experimental frameworks for professionals working with these important chemical intermediates.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 1,3-Diisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the electrophilic aromatic substitution (EAS) reactions of 1,3-diisopropylbenzene. This information is critical for chemists engaged in the synthesis and development of novel chemical entities, where precise control of regioselectivity is paramount.

Introduction to Electrophilic Aromatic Substitution of this compound

This compound, a disubstituted aromatic hydrocarbon, presents a unique substrate for electrophilic aromatic substitution reactions. The two isopropyl groups, being weakly activating and ortho-, para-directing, influence the regiochemical outcome of these reactions. However, the steric bulk of the isopropyl groups plays a significant role in directing incoming electrophiles, often leading to substitution at the less sterically hindered positions. This guide will delve into the specifics of nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation of this compound.

Directing Effects of Isopropyl Groups

The two isopropyl groups on the benzene (B151609) ring in this compound direct incoming electrophiles to the positions ortho and para to themselves. This leads to potential substitution at the 2-, 4-, 5-, and 6-positions. However, the significant steric hindrance posed by the bulky isopropyl groups strongly disfavors substitution at the 2-position, which is flanked by two isopropyl groups. The 5-position is electronically equivalent to the 3-position of a monosubstituted isopropylbenzene, which is a meta position and thus less favored. Therefore, electrophilic attack is most likely to occur at the 4- and 6-positions, which are para to one isopropyl group and ortho to the other, with the 4-position generally being the most favored due to reduced steric hindrance compared to the 6-position.

Key Electrophilic Aromatic Substitution Reactions

Nitration

Nitration of this compound is a classic example of how steric hindrance governs regioselectivity. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.

Regioselectivity: The major product of the nitration of this compound is 1,3-diisopropyl-4-nitrobenzene. The significant steric hindrance at the 2-position, situated between the two isopropyl groups, makes substitution at this position highly unfavorable. Substitution at the 4-position is electronically favored as it is para to one isopropyl group and ortho to the other, and it is sterically more accessible than the 6-position.

Quantitative Data:

ProductIsomer DistributionYieldReference
1,3-Diisopropyl-4-nitrobenzeneMajor ProductHighGeneral observation based on steric hindrance
Other IsomersMinorLowGeneral observation based on steric hindrance

Experimental Protocol: Nitration of Isopropylbenzene (Analogous Procedure)

This protocol for the nitration of isopropylbenzene can be adapted for this compound.

Materials:

  • Isopropylbenzene

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Methylene (B1212753) Chloride (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Distilled Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice Bath

Procedure:

  • In a flask, prepare a nitrating mixture by slowly adding 1 mL of concentrated sulfuric acid to 1 mL of concentrated nitric acid, while cooling the mixture in an ice bath.

  • In a separate flask, dissolve 1 mL of isopropylbenzene in 5 mL of methylene chloride.

  • Slowly add the nitrating mixture to the solution of isopropylbenzene with stirring, maintaining the temperature in an ice bath.

  • After the addition is complete, continue stirring the reaction mixture vigorously for one hour.

  • Add 10 mL of fresh methylene chloride to the reaction mixture.

  • Wash the organic layer successively with saturated sodium bicarbonate solution and distilled water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation to obtain the crude product. The product can be further purified by column chromatography.[1][2]

Logical Workflow for Nitration Regioselectivity

This compound This compound Electrophilic Attack by NO2+ Electrophilic Attack by NO2+ This compound->Electrophilic Attack by NO2+ Possible Intermediates Possible Intermediates Electrophilic Attack by NO2+->Possible Intermediates Intermediate for 4-Nitro Product Intermediate for 4-Nitro Product Possible Intermediates->Intermediate for 4-Nitro Product Sterically favored Intermediate for 2-Nitro Product Intermediate for 2-Nitro Product Possible Intermediates->Intermediate for 2-Nitro Product Sterically hindered 1,3-Diisopropyl-4-nitrobenzene 1,3-Diisopropyl-4-nitrobenzene Intermediate for 4-Nitro Product->1,3-Diisopropyl-4-nitrobenzene Major Product 1,3-Diisopropyl-2-nitrobenzene 1,3-Diisopropyl-2-nitrobenzene Intermediate for 2-Nitro Product->1,3-Diisopropyl-2-nitrobenzene Minor Product

Caption: Regioselectivity in the nitration of this compound.

Halogenation (Bromination)

The bromination of this compound, typically carried out with bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃), also demonstrates a high degree of regioselectivity.

Regioselectivity: Similar to nitration, the major product of bromination is the 4-bromo-1,3-diisopropylbenzene due to the directing effects of the isopropyl groups and the steric hindrance at the 2-position.

Quantitative Data:

Experimental Protocol: Bromination of a Substituted Isopropylbenzene (Adaptable Procedure)

This protocol for the bromination of 1-isopropyl-4-nitrobenzene (B160760) can be adapted for this compound.[3]

Materials:

  • This compound

  • Bromine (Br₂)

  • Iron(III) Bromide (FeBr₃)

  • A suitable solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)

  • Aqueous Sodium Bisulfite Solution (NaHSO₃)

  • Aqueous Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a reaction flask equipped with a dropping funnel and a magnetic stirrer, dissolve this compound in the chosen solvent.

  • Add a catalytic amount of iron(III) bromide.

  • Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture until the bromine color disappears.

  • Quench the reaction by adding an aqueous solution of sodium bisulfite to remove any unreacted bromine.

  • Wash the organic layer with an aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation to obtain the crude product, which can be purified by distillation or column chromatography.

Sulfonation

Sulfonation of this compound can be achieved using fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). The electrophile in this reaction is sulfur trioxide (SO₃).

Regioselectivity: The sulfonic acid group is expected to substitute at the 4-position to yield 2,4-diisopropylbenzenesulfonic acid as the major product.

Quantitative Data:

Experimental Protocol: General Procedure for Aromatic Sulfonation

Materials:

  • This compound

  • Fuming Sulfuric Acid (Oleum)

  • Ice Bath

Procedure:

  • In a reaction flask, carefully cool this compound in an ice bath.

  • Slowly add fuming sulfuric acid to the cooled this compound with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

  • Carefully pour the reaction mixture onto ice to precipitate the sulfonic acid.

  • The product can be isolated by filtration and purified by recrystallization.[4][5]

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring. A common example is acetylation, which uses acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Regioselectivity: The acetylation of this compound is expected to yield primarily 2,4-diisopropylacetophenone.

Quantitative Data:

  • For the acetylation of the related isopropylbenzene, the isomer distribution is reported as 0% ortho, 3.0% meta, and 97.0% para.[6] A similar high selectivity for the para position is expected for this compound.

Experimental Protocol: Friedel-Crafts Acylation of an Aromatic Compound

This general procedure can be adapted for the acetylation of this compound.[7]

Materials:

  • This compound

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice Bath

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a dry flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride in dichloromethane and cool the mixture in an ice bath.

  • Slowly add acetyl chloride to the suspension with stirring.

  • Add a solution of this compound in dichloromethane dropwise to the reaction mixture, keeping the temperature low.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 15 minutes.

  • Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation to obtain the crude product. The product can be purified by distillation or column chromatography.

Reaction Scheme for Friedel-Crafts Acylation

cluster_1 Reactants cluster_2 Reaction cluster_3 Products This compound This compound Reaction Reaction This compound->Reaction Acetyl Chloride Acetyl Chloride Acetyl Chloride->Reaction AlCl3 AlCl3 AlCl3->Reaction Catalyst 2,4-Diisopropylacetophenone 2,4-Diisopropylacetophenone Reaction->2,4-Diisopropylacetophenone HCl HCl Reaction->HCl

Caption: Friedel-Crafts acylation of this compound.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation involves the introduction of an alkyl group onto the aromatic ring. A common alkylating agent is an alkyl halide, such as tert-butyl chloride, in the presence of a Lewis acid catalyst.

Challenges: Friedel-Crafts alkylation is often plagued by two major issues: polyalkylation and carbocation rearrangements. Because alkyl groups are activating, the product of the initial alkylation is more reactive than the starting material, leading to the addition of multiple alkyl groups.[8][9] To minimize polyalkylation, a large excess of the aromatic substrate is typically used.[8] Carbocation rearrangements can lead to a mixture of products.

Regioselectivity: For the tert-butylation of this compound, the bulky tert-butyl group will preferentially add at the 4-position to minimize steric interactions.

Quantitative Data:

  • Specific quantitative data for the Friedel-Crafts alkylation of this compound with tert-butyl chloride is not available in the searched literature.

Experimental Protocol: Friedel-Crafts Alkylation of an Aromatic Compound

This general procedure can be adapted for the tert-butylation of this compound.[6][10]

Materials:

  • This compound (in large excess)

  • tert-Butyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ice Bath

  • Cold Water

  • Diethyl Ether

  • Anhydrous Drying Agent (e.g., MgSO₄)

Procedure:

  • In a dry flask equipped with a dropping funnel and magnetic stirrer, place this compound and cool it in an ice bath.

  • In the dropping funnel, place a solution of tert-butyl chloride.

  • Slowly add anhydrous aluminum chloride to the cooled this compound with stirring.

  • Add the tert-butyl chloride solution dropwise to the reaction mixture.

  • After the addition is complete, allow the mixture to stir at a low temperature.

  • Quench the reaction by carefully adding ice-cold water.

  • Extract the product with diethyl ether.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent by rotary evaporation. The product can be purified by distillation.

Summary of Quantitative Data

ReactionElectrophileMajor ProductIsomer Distribution (where available)Yield (where available)
NitrationNO₂⁺1,3-Diisopropyl-4-nitrobenzenePredominantly 4-isomerHigh
BrominationBr⁺4-Bromo-1,3-diisopropylbenzenePredominantly 4-isomerN/A
SulfonationSO₃2,4-Diisopropylbenzenesulfonic acidPredominantly 4-isomerN/A
AcetylationCH₃CO⁺2,4-DiisopropylacetophenoneHigh para-selectivity (analogous to isopropylbenzene: 97% para)[6]N/A
tert-Butylation(CH₃)₃C⁺4-tert-Butyl-1,3-diisopropylbenzenePredominantly 4-isomerN/A

Conclusion

The electrophilic aromatic substitution reactions of this compound are predominantly governed by the steric hindrance imposed by the two isopropyl groups. This leads to a high degree of regioselectivity, with substitution occurring preferentially at the less sterically hindered 4-position. While detailed quantitative data for all reactions is not extensively reported in the readily available literature, the principles of electrophilic aromatic substitution and the data from analogous compounds provide a strong predictive framework for the outcomes of these reactions. The experimental protocols provided in this guide, though some are for analogous compounds, offer a solid starting point for researchers to develop specific procedures for the functionalization of this compound. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications in drug development and materials science.

References

An In-depth Technical Guide to the Reaction Mechanisms of 1,3-Diisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diisopropylbenzene (m-DIPB) is a significant aromatic hydrocarbon primarily utilized as a chemical intermediate in the synthesis of a variety of commercially important products.[1][2] Its unique structural configuration, featuring two isopropyl groups in a meta arrangement on a benzene (B151609) ring, governs its reactivity and makes it a key precursor for resorcinol (B1680541) and 1,3-diisopropenylbenzene (B1663925).[3] This guide provides a comprehensive overview of the core reaction mechanisms involving this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to support research and development in related fields.

Core Reaction Mechanisms and Experimental Protocols

The reactivity of this compound is characterized by two main types of transformations: reactions involving the isopropyl side chains and electrophilic substitutions on the aromatic ring.

Oxidation of Isopropyl Groups: The Hock Rearrangement

The most significant industrial application of this compound is its role as a precursor to resorcinol (1,3-dihydroxybenzene) via a double Hock rearrangement.[4][5] This process involves the air oxidation of the isopropyl groups to form a dihydroperoxide, which is then cleaved under acidic conditions to yield resorcinol and acetone (B3395972).[6][7]

This protocol is adapted from patented industrial processes for a laboratory-scale synthesis.[8][9][10][11]

Materials:

  • This compound (m-DIPB)

  • An initiator (e.g., a small amount of previously prepared m-DIPB hydroperoxide or AIBN)

  • Oxygen or clean, dry air

  • Optional: Quaternary ammonium (B1175870) salt catalyst (e.g., Tetramethylammonium hydroxide)[11]

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • Magnetic stirrer and heating mantle

  • Thermometer

Procedure:

  • Charge the three-necked flask with this compound and the initiator.

  • If using a catalyst, add the quaternary ammonium salt (0.01-3% by mass of m-DIPB).[11]

  • Begin vigorous stirring and heat the mixture to the reaction temperature, typically between 85-130°C.[8][10]

  • Introduce a steady stream of oxygen or air through the gas inlet tube, ensuring good dispersion in the liquid.

  • Monitor the reaction progress by periodically taking samples and analyzing for peroxide content using iodometric titration.

  • The reaction is typically run for 6 to 50 hours, depending on the temperature and catalyst used.[10]

  • Upon reaching the desired conversion, cool the reaction mixture. The resulting product mixture contains m-diisopropylbenzene dihydroperoxide (m-DHP), m-diisopropylbenzene monohydroperoxide (m-MHP), and unreacted m-DIPB.

ParameterValueReference
Reaction Temperature85-130°C[8][10]
Reaction Time6-50 hours[10]
CatalystOptional: Quaternary ammonium salts[11]
Yield (DHP + HHP)Up to 92.8%[9]

This laboratory-scale protocol is based on the established industrial process for resorcinol production.[6][7][12]

Materials:

  • Crude m-diisopropylbenzene dihydroperoxide (from the previous step)

  • Acetone (as solvent)

  • Strong acid catalyst (e.g., concentrated sulfuric acid, boron trifluoride etherate, ferric chloride, or stannic chloride)[6][7]

  • Sodium hydroxide (B78521) solution (for neutralization and extraction)

  • Methyl isobutyl ketone (MIBK) or other suitable organic solvent for extraction

Equipment:

  • Jacketed reaction vessel with a stirrer and temperature control

  • Addition funnel

  • Separatory funnel

Procedure:

  • Dissolve the crude dihydroperoxide in acetone in the reaction vessel.

  • Cool the solution to a controlled temperature, typically below 40°C.

  • Slowly add a catalytic amount of the strong acid. The reaction is highly exothermic and requires careful temperature control.

  • After the addition is complete, allow the reaction to proceed for a short period until the cleavage is complete (monitor by TLC or HPLC).

  • Neutralize the reaction mixture with a sodium hydroxide solution.

  • The resorcinol can be extracted from the aqueous phase. The crude product is then purified, typically by distillation under vacuum.[4]

The industrial production of resorcinol is a multi-step process that highlights the logical sequence of several key chemical transformations.

Resorcinol_Synthesis Benzene Benzene Cumene Cumene Benzene->Cumene Friedel-Crafts Alkylation Propylene Propylene Propylene->Cumene DIPB_isomers Diisopropylbenzene (isomer mixture) Propylene->DIPB_isomers Cumene->DIPB_isomers Friedel-Crafts Alkylation mDIPB This compound (m-DIPB) DIPB_isomers->mDIPB Isomerization/ Fractionation DHP m-DIPB Dihydroperoxide (DHP) mDIPB->DHP Air Oxidation Resorcinol Resorcinol DHP->Resorcinol Hock Rearrangement (Acid Cleavage) Acetone2 Acetone DHP->Acetone2 Hock Rearrangement (Acid Cleavage) Acetone1 Acetone

Caption: Industrial synthesis pathway from benzene to resorcinol.

Dehydrogenation of Isopropyl Groups

This compound can be catalytically dehydrogenated to produce 1,3-diisopropenylbenzene, a valuable monomer for specialty polymers.[13]

This protocol is based on patented industrial methods for the synthesis of diisopropenylbenzene.[14]

Materials:

  • This compound

  • Solid catalyst (e.g., iron oxide-based, often promoted with potassium and magnesium compounds)[14]

  • Steam

Equipment:

  • Fixed-bed reactor (e.g., a quartz or stainless steel tube)

  • Furnace with temperature control

  • System for generating and introducing steam

  • Condenser and collection flask

Procedure:

  • Pack the reactor tube with the solid catalyst.

  • Heat the reactor to the reaction temperature, typically in the range of 510-600°C.[14]

  • Generate steam and mix it with vaporized this compound. The weight ratio of steam to diisopropylbenzene is typically between 15:1 and 40:1.[14]

  • Pass the vapor-phase mixture through the heated catalyst bed.

  • The product stream, containing 1,3-diisopropenylbenzene, unreacted starting material, and byproducts, is cooled in the condenser.

  • The organic layer is separated from the aqueous layer.

  • The 1,3-diisopropenylbenzene is purified by fractional distillation.

ParameterValueReference
Reaction Temperature510-600°C[14]
CatalystIron oxide, potassium, magnesium compounds[14]
Steam to m-DIPB Ratio (w/w)15:1 to 40:1[14]

The dehydrogenation proceeds via a catalytic cycle on the surface of the metal oxide catalyst, involving the sequential removal of hydrogen atoms from the isopropyl groups.

Dehydrogenation_Mechanism mDIPB This compound Intermediate1 Adsorbed Intermediate 1 mDIPB->Intermediate1 Adsorption on Catalyst Surface Intermediate2 Adsorbed Intermediate 2 Intermediate1->Intermediate2 - H₂ mDIPEB 1,3-Diisopropenylbenzene Intermediate2->mDIPEB - H₂ Desorption H2 2 H₂

Caption: Simplified mechanism for the dehydrogenation of m-DIPB.

Electrophilic Aromatic Substitution Reactions

The two isopropyl groups are activating and ortho-, para-directing. Due to steric hindrance at the position between the two isopropyl groups (position 2), electrophilic attack is favored at positions 4 and 6 (ortho to one group and para to the other) and to a lesser extent at position 5 (meta to both groups, but sterically accessible).

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a key step in the synthesis of various specialty chemicals.

This protocol is adapted from standard procedures for the nitration of activated aromatic compounds.[15][16]

Materials:

  • This compound

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Methylene (B1212753) chloride (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • In the round-bottom flask, dissolve this compound in methylene chloride.

  • Cool the flask in an ice bath.

  • In the dropping funnel, prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the stirred solution of this compound over a period of 30-60 minutes, maintaining the reaction temperature below 10°C.

  • After the addition is complete, continue stirring in the ice bath for 1 hour.

  • Allow the mixture to warm to room temperature and stir for an additional hour.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, primarily 4-nitro-1,3-diisopropylbenzene.

ProductRegioselectivity
ortho-nitrotoluene63%
meta-nitrotoluene3%
para-nitrotoluene34%

For this compound, the major product is expected to be the 4-nitro derivative due to the combined directing effects of the two isopropyl groups.

Nitration_Mechanism mDIPB This compound SigmaComplex Arenium Ion (Sigma Complex) mDIPB->SigmaComplex Electrophilic Attack Nitronium NO₂⁺ (from HNO₃ + H₂SO₄) Nitronium->SigmaComplex Product 4-Nitro-1,3-diisopropylbenzene SigmaComplex->Product Deprotonation H H⁺ SigmaComplex->H

Caption: Mechanism of electrophilic nitration of m-DIPB.

Bromination introduces a bromine atom onto the aromatic ring.

This protocol is adapted from general procedures for the bromination of activated arenes.[18]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Lewis acid catalyst (e.g., Ferric chloride, FeCl₃) if using Br₂

  • Solvent (e.g., carbon tetrachloride or dichloromethane)

Equipment:

  • Round-bottom flask

  • Reflux condenser (if heating is required)

  • Magnetic stirrer

  • Dropping funnel

Procedure (using Br₂ and FeCl₃):

  • Dissolve this compound and a catalytic amount of anhydrous ferric chloride in the solvent in the reaction flask.

  • Protect the reaction from light to avoid radical side reactions.

  • Slowly add a solution of bromine in the same solvent from the dropping funnel at room temperature.

  • Stir the mixture until the bromine color disappears.

  • Work up the reaction by washing with an aqueous solution of sodium bisulfite to remove excess bromine, followed by water and brine.

  • Dry the organic layer and remove the solvent to yield the crude product, primarily 4-bromo-1,3-diisopropylbenzene.

Bromination_Mechanism mDIPB This compound SigmaComplex Arenium Ion (Sigma Complex) mDIPB->SigmaComplex Electrophilic Attack Bromonium Br⁺ (from Br₂ + FeBr₃) Bromonium->SigmaComplex Product 4-Bromo-1,3-diisopropylbenzene SigmaComplex->Product Deprotonation H H⁺ SigmaComplex->H

Caption: Mechanism of electrophilic bromination of m-DIPB.

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring.

This protocol is adapted from general procedures for arene sulfonation.[19][20][21]

Materials:

  • This compound

  • Fuming sulfuric acid (oleum, H₂SO₄·SO₃)

Equipment:

  • Round-bottom flask with a stirrer

  • Heating mantle

  • Ice bath for cooling

Procedure:

  • Carefully add this compound to fuming sulfuric acid in the reaction flask, with cooling to control the initial exothermic reaction.

  • Heat the mixture, typically at 40°C, for 20-30 minutes under reflux.[20]

  • After the reaction is complete, carefully pour the mixture over crushed ice.

  • The product, 4,6-diisopropylbenzene-1-sulfonic acid, will precipitate and can be isolated by filtration.

Sulfonation_Mechanism mDIPB This compound SigmaComplex Arenium Ion (Sigma Complex) mDIPB->SigmaComplex Electrophilic Attack SO3 SO₃ (from fuming H₂SO₄) SO3->SigmaComplex Product 4,6-Diisopropylbenzene- 1-sulfonic acid SigmaComplex->Product Deprotonation H H⁺ SigmaComplex->H

Caption: Mechanism of electrophilic sulfonation of m-DIPB.

This reaction introduces an acyl group (R-C=O) onto the aromatic ring, forming a ketone.

This is a general protocol for Friedel-Crafts acylation that can be adapted for this compound.[22][23]

Materials:

  • This compound

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Methylene chloride (CH₂Cl₂)

  • Ice-cold water

  • Aqueous sodium bicarbonate solution

Equipment:

  • Three-necked round-bottom flask with a dropping funnel, reflux condenser, and nitrogen inlet

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Set up the reaction apparatus under a nitrogen atmosphere.

  • To the flask, add anhydrous aluminum chloride and methylene chloride.

  • Cool the mixture to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of this compound and acetyl chloride in methylene chloride.

  • Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, keeping the temperature below 10°C.

  • After the addition, allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).

  • Quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer, remove the solvent, and purify the product (likely 4-acetyl-1,3-diisopropylbenzene) by distillation or chromatography.

Acylation_Mechanism mDIPB This compound SigmaComplex Arenium Ion (Sigma Complex) mDIPB->SigmaComplex Electrophilic Attack Acylium CH₃CO⁺ (from CH₃COCl + AlCl₃) Acylium->SigmaComplex Product 4-Acetyl-1,3-diisopropylbenzene SigmaComplex->Product Deprotonation H H⁺ SigmaComplex->H

Caption: Mechanism of Friedel-Crafts acylation of m-DIPB.

Conclusion

This compound is a versatile chemical intermediate whose reaction mechanisms are well-understood and commercially exploited. The reactions of its isopropyl side chains, particularly oxidation followed by the Hock rearrangement, are of paramount industrial importance for the production of resorcinol. Furthermore, the aromatic ring undergoes a range of electrophilic substitution reactions with predictable regioselectivity, opening avenues for the synthesis of a wide array of functionalized derivatives. The protocols and data presented in this guide offer a solid foundation for researchers and professionals engaged in the synthesis and application of this compound and its derivatives.

References

The Isomerization of 1,4-Diisopropylbenzene to 1,3-Diisopropylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transformation of 1,4-diisopropylbenzene (B50396) (p-DIPB) to its meta-isomer, 1,3-diisopropylbenzene (m-DIPB), is a pivotal reaction in industrial organic synthesis. This technical guide provides an in-depth analysis of the thermal isomerization process, encompassing reaction mechanisms, catalytic influences, and detailed experimental protocols. Quantitative data from various studies are consolidated into structured tables for comparative analysis. Furthermore, key processes are visualized through signaling pathway and workflow diagrams generated using the DOT language to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Diisopropylbenzene (DIPB) isomers are significant intermediates in the chemical industry. While the para-isomer is a common byproduct in cumene (B47948) production, the meta-isomer is a valuable precursor for synthesizing resorcinol, specialty polymers, and other fine chemicals.[1][2] The selective conversion of the less desired 1,4-isomer to the more industrially significant 1,3-isomer is therefore of considerable economic and practical importance. This is typically achieved through isomerization reactions, which can be driven by thermal means, often in the presence of an acid catalyst.[1]

Reaction Mechanisms and Thermodynamics

The isomerization of diisopropylbenzenes involves the migration of an isopropyl group on the benzene (B151609) ring. This process is generally understood to proceed via a carbocationic intermediate, facilitated by an acid catalyst. The reaction is reversible, leading to an equilibrium mixture of the ortho, meta, and para isomers. Thermodynamically, the meta-isomer is the most stable of the three.

Side reactions are common in this process, primarily disproportionation and transalkylation.[3] Disproportionation leads to the formation of cumene and triisopropylbenzene, while transalkylation involves the transfer of an isopropyl group between benzene rings.[2][3]

G 1,4-Diisopropylbenzene 1,4-Diisopropylbenzene Carbocation Intermediate Carbocation Intermediate 1,4-Diisopropylbenzene->Carbocation Intermediate + H+ This compound This compound Carbocation Intermediate->this compound - H+ 1,2-Diisopropylbenzene 1,2-Diisopropylbenzene Carbocation Intermediate->1,2-Diisopropylbenzene - H+ Disproportionation Products Disproportionation Products Carbocation Intermediate->Disproportionation Products Side Reaction Transalkylation Products Transalkylation Products Carbocation Intermediate->Transalkylation Products Side Reaction This compound->Carbocation Intermediate + H+ 1,2-Diisopropylbenzene->Carbocation Intermediate + H+

Figure 1: Proposed reaction pathway for the acid-catalyzed isomerization of diisopropylbenzene.

Catalytic Systems

While the focus is on thermal isomerization, the process is almost invariably catalyzed to achieve practical reaction rates and selectivities at lower temperatures. A variety of acid catalysts have been employed for this purpose.

  • Zeolites: Large-pore zeolites, such as Hβ, are effective catalysts for the isomerization of diisopropylbenzenes.[4][5] Metal-modified Hβ zeolites have shown enhanced activity and selectivity.[4][5] The shape-selective nature of zeolites can also influence the product distribution.[6]

  • Lewis Acids: Anhydrous aluminum chloride (AlCl₃) is a classic Lewis acid catalyst for Friedel-Crafts type reactions, including isomerization.[2][7] Its high activity, however, can sometimes lead to increased side reactions if not carefully controlled.[7]

  • Brønsted Acids: Strong Brønsted acids like trifluoromethanesulfonic acid (triflic acid) have also been utilized, demonstrating high yields of cumene through concurrent isomerization and transalkylation reactions.[3]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. The following protocols are synthesized from publicly available research and patent literature.

Isomerization using Metal-Modified Hβ Zeolite

This protocol is based on studies investigating the catalytic activity of modified zeolites.[4][5]

Catalyst Preparation:

  • Hβ zeolite is modified with metal cations such as Fe³⁺, Al³⁺, or Ti⁴⁺ through ion exchange or impregnation methods.

  • The modified zeolite is then dried at 120°C and calcined at temperatures ranging from 280°C to 550°C.[4][5]

Isomerization Reaction:

  • The reaction is carried out in a fixed-bed continuous-flow reactor.

  • The calcined metal-modified Hβ zeolite is packed into the reactor.

  • A feed of 1,4-diisopropylbenzene is introduced into the reactor.

  • The reaction is conducted at a temperature of approximately 250°C in the absence of a solvent.[4][5]

  • Reaction products are collected and analyzed by gas chromatography (GC) to determine conversion and selectivity.

G cluster_prep Catalyst Preparation cluster_reaction Isomerization Process Hβ Zeolite Hβ Zeolite Metal Modification Metal Modification Hβ Zeolite->Metal Modification Ion Exchange/ Impregnation Drying (120°C) Drying (120°C) Metal Modification->Drying (120°C) Calcination (280-550°C) Calcination (280-550°C) Drying (120°C)->Calcination (280-550°C) Heating Active Catalyst Active Catalyst Calcination (280-550°C)->Active Catalyst Fixed-Bed Reactor Fixed-Bed Reactor Active Catalyst->Fixed-Bed Reactor 1,4-DIPB Feed 1,4-DIPB Feed 1,4-DIPB Feed->Fixed-Bed Reactor 250°C Product Collection Product Collection Fixed-Bed Reactor->Product Collection GC Analysis GC Analysis Product Collection->GC Analysis

Figure 2: Experimental workflow for isomerization using a metal-modified Hβ zeolite catalyst.
Isomerization using Aluminum Chloride

This protocol is derived from patent literature describing the use of AlCl₃.[7]

Reaction Setup:

  • A mixture of diisopropylbenzene isomers is charged into a reaction vessel.

  • Anhydrous aluminum chloride is added as the catalyst, typically in the range of 0.1 to 2 mole percent based on the diisopropylbenzene.[7]

Isomerization Process:

  • The reaction is conducted at a temperature between 65°C and 115°C.[7] The optimal temperature is inversely related to the catalyst concentration.

  • The reaction mixture is agitated for a sufficient time to approach equilibrium, typically up to one hour.[7]

  • The reaction is quenched, and the catalyst is removed.

  • The product mixture is then separated by fractional distillation to isolate the m-diisopropylbenzene.[7]

Quantitative Data Summary

The following tables summarize the quantitative data on the conversion of p-DIPB and the selectivity towards m-DIPB under various catalytic systems.

Table 1: Isomerization over Metal-Modified Hβ Zeolites [4][5]

CatalystReaction Temperature (°C)p-DIPB Conversion (%)m-DIPB Selectivity (%)
Al-Hβ25068-7542-54
Fe-Hβ25068-7542-54
Ti-Hβ25068-7542-54

Table 2: Isomerization over Zeolite β under Pressure [4]

Reaction Temperature (°C)Mass Hour Space Velocity (MHSV, hr⁻¹)p-DIPB Conversion (%)m-DIPB Selectivity (%)
210341.5964.46

Table 3: Equilibrium Composition with AlCl₃ Catalyst [7]

ComponentMole Percent at Equilibrium
Benzene2.0
Cumene18.5
m-Diisopropylbenzene37.2
p-Diisopropylbenzene18.6
Triisopropylbenzene21.0
Tetraisopropylbenzene0.6

Conclusion

The thermal isomerization of 1,4-diisopropylbenzene to this compound is a well-established industrial process, critically dependent on the choice of catalyst and reaction conditions to maximize the yield of the desired meta-isomer while minimizing side reactions. Zeolite-based catalysts, particularly metal-modified Hβ, offer a promising and environmentally friendlier alternative to traditional Lewis acids like aluminum chloride. The data and protocols presented in this guide provide a solid foundation for researchers and professionals to understand and optimize this important chemical transformation. Further research may focus on developing novel catalysts with even higher selectivity and stability, and on refining process conditions to improve overall efficiency and sustainability.

References

Technical Guide: Synthesis of Resorcinol via Oxidation of 1,3-Diisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the industrial synthesis of resorcinol (B1680541) from 1,3-diisopropylbenzene (m-DIPB). This process, analogous to the Hock process for phenol (B47542) production, involves the dialkylation of benzene (B151609), subsequent oxidation of the resulting m-DIPB, and an acid-catalyzed rearrangement to yield resorcinol and acetone.[1][2] This method has largely replaced older, less environmentally favorable routes like the sulfonation of benzene due to its efficiency and reduced waste generation.[1][3]

Overall Synthesis Pathway

The synthesis of resorcinol from benzene involves three primary stages:

  • Friedel-Crafts Alkylation: Benzene is dialkylated with propylene (B89431) to produce this compound (m-DIPB).[1][2]

  • Hydroperoxidation: The m-DIPB is oxidized using air or oxygen to form m-diisopropylbenzene dihydroperoxide (DHP) along with key intermediates such as m-diisopropylbenzene monohydroperoxide (MHP) and m-diisopropylbenzene hydroxyhydroperoxide (HHP).[4][5][6]

  • Hock Rearrangement: The DHP intermediate undergoes an acid-catalyzed cleavage reaction to yield the final products, resorcinol and acetone.[1][3]

The overall molar yield of resorcinol from m-DIPB using this process is reported to be in the range of 80% to 86%.[7]

Experimental Protocols

Step 1: Oxidation of m-Diisopropylbenzene (m-DIPB)

The initial and critical step is the liquid-phase oxidation of m-DIPB to its corresponding hydroperoxides.

Methodology:

  • Reaction Setup: The oxidation is typically performed in a continuous reactor system under anhydrous and non-alkaline conditions.[4][8] The feed stream should consist of m-DIPB with a low concentration of the o-isomer (less than 6%) to improve selectivity.[7][8]

  • Oxidation: The m-DIPB is oxidized with oxygen or compressed air at a temperature range of 85°C to 95°C.[7][8] The reaction is carried out in an aqueous alkaline medium in some process variations, at temperatures of 90-110°C and pressures of 0.5-0.7 MPa.[5] The reaction proceeds via a radical chain mechanism, which can have a significant induction period.[9][10]

  • Product Mixture: The oxidation results in a heterogeneous mixture containing unreacted m-DIPB, the desired m-diisopropylbenzene dihydroperoxide (DHP), and significant amounts of intermediates, primarily m-diisopropylbenzene monohydroperoxide (MHP) and m-diisopropylbenzene hydroxyhydroperoxide (HHP).[5][6]

  • Extraction of Hydroperoxides: The DHP and HHP are extracted from the organic product mixture using a dilute aqueous sodium hydroxide (B78521) solution (e.g., 4% NaOH).[4][11] The unreacted m-DIPB and MHP remain in the organic phase and can be recycled back into the oxidation reactor.[6][12]

  • Re-extraction: The DHP/HHP product is then re-extracted from the alkaline aqueous phase into an organic solvent, with methyl isobutyl ketone (MIBK) being a preferred choice.[4][11]

  • Conversion of HHP to DHP: To maximize the yield of resorcinol, the co-extracted HHP is converted to DHP. This is achieved by treating the organic extract with hydrogen peroxide in the presence of a small amount of sulfuric acid.[4][7] By-product water from this step is typically removed azeotropically.[4]

Step 2: Acid-Catalyzed Cleavage of DHP (Hock Rearrangement)

The final step involves the highly exothermic decomposition of DHP into resorcinol and acetone.

Methodology:

  • Reaction Setup: The cleavage reaction is performed in a substantially anhydrous organic solvent.[13] Common solvents include acetone, methyl isobutyl ketone (MIBK), benzene, or toluene.[13][14]

  • Catalyst Addition: A catalytic amount of a strong acid is introduced to the solution of DHP. While traditional strong acids like sulfuric acid are effective, Lewis acids have been shown to be superior catalysts for this transformation.[13][15]

  • Reaction: The mixture is maintained at a controlled temperature, typically between 20°C and 120°C, to manage the exothermic nature of the reaction.[14] The rate of decomposition is accelerated by the acid and the resorcinol product itself.[13]

  • Neutralization and Purification: Following the cleavage, the acidic reaction mixture is neutralized with a dilute alkali.[13] The crude resorcinol is then purified through standard techniques such as distillation or recrystallization to separate it from the solvent and high-boiling impurities formed during side reactions.[3][14]

Quantitative Data and Process Parameters

The efficiency of the resorcinol synthesis is highly dependent on the reaction conditions at each stage.

Table 1: Key Parameters for m-DIPB Oxidation

ParameterCondition / ValueReference / Notes
Reactant Purity m-DIPB with < 6% o-isomer[7][8]
Reaction Medium Anhydrous, non-alkaline[4][8]
Oxidizing Agent Oxygen or Air[4][8]
Temperature 85°C - 95°C[7][8]
Pressure 0.5 - 0.7 MPa (in alkaline process)[5]
Product Yield ~92.8% combined DHP and HHP[8]
Product Ratio ~75% DHP, ~25% HHP[8]
Extraction Solvent Dilute aqueous NaOH, then MIBK[4][11]

Table 2: Catalyst Performance in DHP Cleavage

CatalystTypeAdvantagesReference
Sulfuric Acid (H₂SO₄) Brønsted AcidConventional, well-understood[13][15]
Boron Trifluoride (BF₃) Lewis AcidHigher activity, requires only minute quantities, reduces secondary reactions[4][13]
Ferric Chloride (FeCl₃) Lewis AcidEffective Lewis acid catalyst[4][13]
Stannic Chloride (SnCl₄) Lewis AcidEffective Lewis acid catalyst[4][13]
Overall Yield (from DHP) 85% - 90%Achievable with optimized conditions[7]

Process and Reaction Diagrams

Visual representations of the experimental workflow and chemical pathway provide a clearer understanding of the process.

G cluster_oxidation Oxidation Stage cluster_separation Separation & Conversion cluster_cleavage Cleavage Stage mDIPB This compound (m-DIPB) Oxidation Oxidation (O2, 85-95°C) mDIPB->Oxidation ProductMix Oxidate Mixture (DIPB, MHP, DHP, HHP) Oxidation->ProductMix Extraction NaOH (aq) Extraction ProductMix->Extraction Recycle Recycle (DIPB, MHP) Extraction->Recycle ReExtraction Solvent Re-extraction (e.g., MIBK) Extraction->ReExtraction HHP_Conversion HHP to DHP Conversion (H2O2) ReExtraction->HHP_Conversion DHP_Product Purified DHP in Solvent HHP_Conversion->DHP_Product Cleavage Acid-Catalyzed Cleavage DHP_Product->Cleavage Neutralization Neutralization Cleavage->Neutralization Purification Distillation / Purification Neutralization->Purification Resorcinol Final Product: Resorcinol Purification->Resorcinol

Figure 1: Experimental workflow for resorcinol synthesis.

G cluster_products DIPB This compound DHP This compound Dihydroperoxide (DHP) DIPB->DHP O₂, 85-95°C Resorcinol Resorcinol DHP->Resorcinol H⁺ Catalyst (Hock Rearrangement) Acetone Acetone (2 eq.) DHP->Acetone

Figure 2: Core chemical reaction pathway.

References

Spectroscopic Profile of 1,3-Diisopropylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Diisopropylbenzene (CAS No. 99-62-7), a key aromatic hydrocarbon intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Molecular Structure

This compound is an organic compound with the chemical formula C₁₂H₁₈. It consists of a benzene (B151609) ring substituted with two isopropyl groups at positions 1 and 3.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_structure Structure Elucidation Sample This compound (Liquid Sample) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands, Functional Groups IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Methodological & Application

Laboratory Scale Synthesis of 1,3-Diisopropylbenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 1,3-diisopropylbenzene. The primary methods covered are the Friedel-Crafts alkylation of benzene (B151609) and the isomerization of diisopropylbenzene mixtures. This guide includes step-by-step procedures, a summary of reaction parameters and yields, and a visual representation of the experimental workflow to aid researchers in the successful synthesis and purification of this compound for further applications in research and development.

Introduction

This compound is a key aromatic hydrocarbon intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty chemicals. Its preparation in a laboratory setting can be achieved through several synthetic routes. The most common and direct method is the Friedel-Crafts alkylation of benzene using an isopropylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride. An alternative approach involves the isomerization of a mixture of diisopropylbenzene isomers, often obtained as a byproduct of cumene (B47948) production, to enrich the desired meta-isomer.[1][2] Careful control of reaction conditions is crucial to maximize the yield of the 1,3-isomer and minimize the formation of ortho and para isomers, as well as polyalkylated byproducts.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound. Please note that yields and isomer distributions are highly dependent on the specific reaction parameters and scale.

Synthesis MethodAlkylating AgentCatalystTemperature (°C)Reaction Time (h)Typical Yield (%)Isomer Distribution (o:m:p)Reference
Friedel-Crafts Alkylation2-Chloropropane (B107684)AlCl₃40 - 751 - 360 - 75Varies[3]
Friedel-Crafts AlkylationPropyleneAlCl₃50 - 851 - 365 - 80Varies[3]
Isomerization1,4-Diisopropylbenzene (B50396)Solid Acid182 - 2381 - 2>90 (conversion)Enriched m-isomer[4]
IsomerizationMixed DiisopropylbenzenesAlCl₃80 - 1151Equilibrium mixture~2:37:18 (o:m:p)[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation of Benzene with 2-Chloropropane

This protocol details the synthesis of this compound by the alkylation of benzene with 2-chloropropane using an aluminum chloride catalyst.

Materials:

  • Benzene (anhydrous)

  • 2-Chloropropane

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ice

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser with a gas trap

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 500 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. The top of the condenser should be fitted with a gas trap containing a drying tube (e.g., filled with calcium chloride) to protect the reaction from atmospheric moisture.

  • Reagent Charging: To the flask, add 150 mL of anhydrous benzene. In the dropping funnel, place 40 mL of 2-chloropropane.

  • Catalyst Addition: Carefully and in portions, add 10 g of anhydrous aluminum chloride to the stirred benzene. The mixture may become warm and evolve some HCl gas.

  • Alkylation: Cool the flask in an ice-water bath. Begin the dropwise addition of 2-chloropropane from the dropping funnel to the stirred benzene-AlCl₃ mixture over a period of approximately 1 hour. Maintain the reaction temperature between 10-20°C during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and cautiously, pour the reaction mixture over 200 g of crushed ice in a large beaker. Stir until the ice has melted and the aluminum chloride complex has decomposed.

  • Work-up: Transfer the mixture to a separatory funnel. Add 50 mL of 1 M HCl to dissolve any remaining aluminum salts. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the benzene and any unreacted starting materials using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 203°C, which corresponds to this compound.

Protocol 2: Synthesis of this compound via Isomerization of 1,4-Diisopropylbenzene

This protocol describes the conversion of 1,4-diisopropylbenzene to a mixture enriched in this compound using a solid acid catalyst.

Materials:

  • 1,4-Diisopropylbenzene

  • Solid acid catalyst (e.g., Zeolite H-beta, Amberlyst-15)

  • Anhydrous Toluene (B28343) (as solvent, optional)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with temperature controller

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, place 50 g of 1,4-diisopropylbenzene and 5 g of the solid acid catalyst in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Isomerization: Heat the mixture to a temperature between 180-220°C with vigorous stirring.[4] Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) to determine the isomer ratio. The reaction is typically run for 1-2 hours.

  • Catalyst Removal: After the desired isomer distribution is reached, cool the reaction mixture to room temperature. If a solvent was used, add 100 mL of toluene to facilitate filtration. Filter the mixture to remove the solid acid catalyst.

  • Solvent Removal: If a solvent was used, remove it using a rotary evaporator.

  • Purification: Purify the resulting mixture of diisopropylbenzene isomers by fractional distillation. Carefully collect the fraction corresponding to this compound (b.p. ~203°C). Due to the close boiling points of the isomers, a distillation column with a high number of theoretical plates is recommended for efficient separation.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound via Friedel-Crafts alkylation.

experimental_workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactant_node reactant_node process_node process_node product_node product_node analysis_node analysis_node benzene Benzene reaction_setup Reaction Setup (Flask, Condenser) benzene->reaction_setup alkyl_halide 2-Chloropropane alkyl_halide->reaction_setup catalyst AlCl3 catalyst->reaction_setup alkylation Alkylation (Controlled Temp) reaction_setup->alkylation quenching Quenching (Ice/Water) alkylation->quenching extraction Extraction (Separatory Funnel) quenching->extraction washing Washing extraction->washing drying Drying (MgSO4) washing->drying solvent_removal Solvent Removal (Rotovap) drying->solvent_removal distillation Fractional Distillation solvent_removal->distillation final_product This compound distillation->final_product analysis GC-MS Analysis final_product->analysis

Caption: Experimental workflow for the Friedel-Crafts synthesis of this compound.

References

Application Note: Synthesis of 1,3,5-Triisopropylbenzene via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed experimental protocol for the synthesis of 1,3,5-triisopropylbenzene (B165165), a symmetrically substituted aromatic hydrocarbon. The described method utilizes a Friedel-Crafts alkylation reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds, starting from 1,3-diisopropylbenzene.[1][2] This protocol is designed for laboratory-scale synthesis and is relevant for researchers in organic chemistry, materials science, and drug development who may use 1,3,5-triisopropylbenzene as a building block for more complex molecules. The unique steric and electronic properties of the 1,3,5-triisopropylbenzene scaffold make it a valuable synthon in various research and development applications.

Reaction Principle

The synthesis proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts alkylation. In this reaction, an alkylating agent, in this case, 2-propanol, is activated by a strong Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), to form an isopropyl carbocation. This electrophile then attacks the electron-rich aromatic ring of this compound. The existing isopropyl groups on the ring direct the incoming electrophile to the sterically least hindered position, favoring the formation of the thermodynamically stable 1,3,5-isomer. It is important to note that the formation of other isomers, such as 1,2,4-triisopropylbenzene, is a common side reaction.[3][4]

Experimental Protocol

Materials and Equipment
  • This compound (96% purity)

  • 2-Propanol (anhydrous)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask (250 mL), three-necked

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel.

  • Reactant Charging: To the flask, add this compound (e.g., 0.1 mol, 16.23 g) and anhydrous dichloromethane (100 mL). Begin stirring the solution and cool the flask in an ice bath to 0-5 °C.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (e.g., 0.12 mol, 16.0 g) to the stirred solution. The addition should be slow to control the initial exotherm.

  • Addition of Alkylating Agent: In the dropping funnel, place a solution of 2-propanol (e.g., 0.12 mol, 7.21 g) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 50 mL of cold 1 M HCl. This will neutralize the aluminum chloride.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

    • The crude product, which may contain the desired 1,3,5-isomer along with the 1,2,4-isomer and unreacted starting material, can be purified by fractional distillation under reduced pressure. The boiling point of 1,3,5-triisopropylbenzene is approximately 232-236 °C at atmospheric pressure.[5]

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Amount (mol)Mass (g)Volume (mL)Density (g/mL)
This compoundC₁₂H₁₈162.270.116.2318.960.856
2-PropanolC₃H₈O60.100.127.219.180.785
Anhydrous AlCl₃AlCl₃133.340.1216.0--
1,3,5-TriisopropylbenzeneC₁₅H₂₄204.35---0.845

Table 2: Typical Reaction Parameters and Expected Results

ParameterValue
Reaction Temperature0-5 °C (addition), Room Temperature (reaction)
Reaction Time2-3 hours
Expected Yield (isolated)60-70%
Major Isomeric Byproduct1,2,4-Triisopropylbenzene

Characterization of 1,3,5-Triisopropylbenzene

The structure and purity of the synthesized 1,3,5-triisopropylbenzene can be confirmed by various spectroscopic methods.

Table 3: Spectroscopic Data for 1,3,5-Triisopropylbenzene

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ ~6.8-7.0 ppm (s, 3H, Ar-H), ~2.8-3.0 ppm (septet, 3H, CH), ~1.2-1.3 ppm (d, 18H, CH₃)[6]
¹³C NMR (CDCl₃)δ ~148-149 ppm (Ar-C), ~120-121 ppm (Ar-CH), ~34-35 ppm (CH), ~23-24 ppm (CH₃)[6]
IR (neat)Characteristic peaks for aromatic C-H stretch, aliphatic C-H stretch, and aromatic C=C stretch.[5][6]
Mass Spec. (EI)Molecular ion peak (M⁺) at m/z = 204, with characteristic fragmentation patterns.[6]

Experimental Workflow

Friedel_Crafts_Alkylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Assemble dry glassware B 2. Charge this compound and DCM A->B C 3. Cool to 0-5 °C B->C D 4. Add AlCl₃ C->D E 5. Add 2-propanol solution dropwise D->E F 6. Stir at room temperature E->F G 7. Quench with 1 M HCl F->G H 8. Separate organic layer G->H I 9. Wash with HCl, NaHCO₃, brine H->I J 10. Dry with MgSO₄ I->J K 11. Filter and concentrate J->K L 12. Fractional distillation K->L M 13. Characterize product (NMR, IR, MS) L->M

Caption: Experimental workflow for the synthesis of 1,3,5-triisopropylbenzene.

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The quenching of the reaction with acid is exothermic and may produce HCl gas. Perform this step slowly and with caution.

This detailed protocol provides a robust method for the synthesis of 1,3,5-triisopropylbenzene. Adherence to the described procedures and safety precautions is essential for a successful and safe experiment.

References

Application Notes and Protocols for the Synthesis of Benzene-1,3,5-triphosphonic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzene-1,3,5-triphosphonic acid is a significant molecule in materials science and supramolecular chemistry, valued for its potential as a structural building block in metal-organic frameworks (MOFs) and other functional materials. While 1,3-diisopropylbenzene is cited by some chemical suppliers as a reagent used in the synthesis of benzene-1,3,5-triphosphonic acid, a thorough review of the scientific literature does not reveal a direct synthetic route from this compound to this target molecule.[1][2][3] Instead, the literature points to the use of this compound as a high-boiling point solvent in the synthesis of related phosphonic acids, such as benzene-1,3-diphosphonic acid.[4]

This document provides detailed protocols for the synthesis of benzene-1,3,5-triphosphonic acid and a related diphosphonic acid, drawing from established methods in the scientific literature. The first protocol details the synthesis of benzene-1,3-diphosphonic acid, illustrating the role of this compound as a solvent. The second protocol describes a method for the synthesis of (benzene-1,3,5-triyl)tris[phosphonic acid] from 1,3,5-trichlorobenzene (B151690).

Protocol 1: Synthesis of Benzene-1,3-diphosphonic Acid using this compound as a Solvent

This protocol is adapted from a published procedure for the synthesis of benzene-1,3-diphosphonic acid, where this compound serves as a high-boiling point solvent.[4]

Step 1: Synthesis of 1,3-Bis(diethylphosphono)-benzene

Materials:

Equipment:

  • Three-necked flask equipped with a stirrer and reflux condenser

  • Syringe pump

  • Heating mantle

  • Vacuum filtration apparatus

  • Rotary evaporator

Procedure:

  • In a three-necked flask, combine 1,3-dibromobenzene (1.967 g, 8.34 mmol) and anhydrous NiCl₂ (0.72 g, 5.55 mmol) in 56 mL of this compound.

  • Stir the mixture at 170°C under a nitrogen atmosphere.

  • Using a syringe pump, add triethylphosphite (6.00 mL, 34.8 mmol) over the course of one hour.

  • Maintain the reaction mixture at 170°C for 20 hours.

  • After cooling to room temperature, separate the catalyst from the mixture by vacuum filtration.

  • Remove the this compound solvent by evaporation under reduced pressure.

  • Dissolve the resulting liquid in 20 mL of dichloromethane and wash with water (3 x 40 mL).

  • Remove the dichloromethane from the organic phase by rotary evaporation to obtain 1,3-bis(diethylphosphono)-benzene as an orange oil.

Step 2: Hydrolysis to Benzene-1,3-diphosphonic Acid

Materials:

  • 1,3-Bis(diethylphosphono)-benzene (from Step 1)

  • Concentrated Hydrochloric Acid (37%)

  • Diethyl ether

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirrer

  • Rotary evaporator

Procedure:

  • Treat the 1,3-bis(diethylphosphono)-benzene oil with 50 mL of concentrated hydrochloric acid (37%) under reflux for 16 hours.

  • Remove the hydrochloric acid and any residual ethanol (B145695) under reduced pressure to obtain a waxy solid.

  • To remove impurities and improve crystallinity, stir the solid in 100 mL of diethyl ether for 2 hours. Repeat this washing step.

  • Dry the resulting solid to yield benzene-1,3-diphosphonic acid.

Quantitative Data Summary for Protocol 1

Reactant/ProductMolar Mass ( g/mol )Amount (g)Amount (mmol)Volume (mL)
1,3-Dibromobenzene235.901.9678.341.008
Anhydrous NiCl₂129.600.725.55-
This compound162.27--56
Triethylphosphite166.16-34.86.00
1,3-Bis(diethylphosphono)-benzene350.29---
Benzene-1,3-diphosphonic Acid238.07---

Experimental Workflow for Protocol 1

G cluster_step1 Step 1: Synthesis of 1,3-Bis(diethylphosphono)-benzene cluster_step2 Step 2: Hydrolysis A 1,3-Dibromobenzene + Anhydrous NiCl₂ + This compound B Add Triethylphosphite (1 hr @ 170°C, N₂ atm) A->B C React for 20 hrs @ 170°C B->C D Cool to RT & Vacuum Filter C->D E Evaporate Solvent D->E F Dissolve in CH₂Cl₂ & Wash with H₂O E->F G Rotary Evaporation F->G H 1,3-Bis(diethylphosphono)-benzene (Orange Oil) G->H I Reflux with conc. HCl (16 hrs) H->I Intermediate J Remove Acid & EtOH (Reduced Pressure) I->J K Wash with Diethyl Ether (2x) J->K L Benzene-1,3-diphosphonic Acid (Solid) K->L

Caption: Workflow for the synthesis of benzene-1,3-diphosphonic acid.

Protocol 2: Synthesis of (Benzene-1,3,5-triyl)tris[phosphonic Acid]

This protocol describes the synthesis of the target molecule from 1,3,5-trichlorobenzene via a photo-Arbuzov reaction followed by acid hydrolysis.[5]

Step 1: Synthesis of Hexamethyl (benzene-1,3,5-triyl)tris[phosphonate]

Materials:

Equipment:

  • Photoreactor with a mercury lamp

  • Reaction vessel with temperature control

  • Fractional distillation apparatus

Procedure:

  • Combine 1,3,5-trichlorobenzene with a large excess of trimethyl phosphite (acting as both reactant and solvent) in a photoreactor.

  • Irradiate the mixture with a mercury lamp at 50°C for 3 weeks.

  • After the reaction period, separate the products by fractional distillation to isolate hexamethyl (benzene-1,3,5-triyl)tris[phosphonate].

Step 2: Hydrolysis to (Benzene-1,3,5-triyl)tris[phosphonic Acid]

Materials:

  • Hexamethyl (benzene-1,3,5-triyl)tris[phosphonate] (from Step 1)

  • Concentrated Hydrochloric Acid

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Perform acid-catalyzed hydrolysis of the hexamethyl (benzene-1,3,5-triyl)tris[phosphonate] ester using concentrated hydrochloric acid.

  • The hydrolysis proceeds to yield (benzene-1,3,5-triyl)tris[phosphonic acid] in almost quantitative yield.

Quantitative Data Summary for Protocol 2

ProductYield (%)Reference
Dimethyl (3,5-dichlorophenyl)phosphonate14.5[5]
Tetramethyl (5-chloro-1,3-phenylene)bis[phosphonate]35.4[5]
Hexamethyl (benzene-1,3,5-triyl)tris[phosphonate]30.1[5]
(Benzene-1,3,5-triyl)tris[phosphonic Acid]nearly 100 (from ester)[5]

Experimental Workflow for Protocol 2

G cluster_step1 Step 1: Photo-Arbuzov Reaction cluster_step2 Step 2: Acid Hydrolysis A 1,3,5-Trichlorobenzene + Trimethyl Phosphite (excess) B Irradiate with Hg Lamp (3 weeks @ 50°C) A->B C Fractional Distillation B->C D Hexamethyl (benzene-1,3,5-triyl)tris[phosphonate] C->D E Hydrolysis with conc. HCl D->E Intermediate F (Benzene-1,3,5-triyl)tris[phosphonic Acid] E->F

Caption: Synthesis of (Benzene-1,3,5-triyl)tris[phosphonic Acid].

The synthesis of benzene-1,3,5-triphosphonic acid is a multi-step process that has been successfully achieved from halogenated benzene (B151609) precursors. While this compound is associated with the synthesis of benzene phosphonic acids, its documented role in the scientific literature is that of a high-boiling point solvent rather than a direct starting material for the triphosphonic acid. The protocols provided herein offer established methods for the synthesis of the target molecule and related compounds, providing a valuable resource for researchers in materials science and drug development.

References

Application Note: High-Purity 1,3-Diisopropylbenzene via Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Diisopropylbenzene (m-DIPB) is a key intermediate in the synthesis of various specialty chemicals, including some active pharmaceutical ingredients (APIs) and agricultural products. Commercial grades of this compound often contain isomeric impurities, primarily 1,2-diisopropylbenzene (B1214297) (o-DIPB) and 1,4-diisopropylbenzene (B50396) (p-DIPB), which can interfere with subsequent reactions and compromise the purity of the final product. Fractional distillation is a robust and scalable method for the purification of this compound, leveraging the slight differences in the boiling points of the isomers. This application note provides a detailed protocol for the laboratory-scale purification of this compound to high purity using fractional distillation.

Challenges in Purification

The primary challenge in the purification of this compound lies in the close boiling points of its isomers. As indicated in the data table below, the boiling points of o-DIPB, m-DIPB, and p-DIPB are all within a narrow range, necessitating the use of a highly efficient fractional distillation column to achieve effective separation. Furthermore, the relatively high boiling points of these compounds suggest that vacuum distillation is the preferred method to prevent thermal decomposition and to allow for distillation at a more manageable temperature.

Data Presentation

The following table summarizes the key physical properties of this compound and its common isomers, which are critical for designing the fractional distillation process.

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C at 1 atm)Melting Point (°C)Density (g/mL at 20°C)
This compound (m-DIPB) 99-62-7162.27203-630.856
1,2-Diisopropylbenzene (o-DIPB)577-55-9162.27209-570.870
1,4-Diisopropylbenzene (p-DIPB)100-18-5162.27210-170.857

Experimental Protocol

This protocol details the purification of technical-grade this compound (typically ~96% purity) to a purity of >99%.

Materials and Equipment:

  • Technical-grade this compound

  • Boiling chips or a magnetic stir bar

  • Heating mantle with a stirrer

  • 2L three-neck round-bottom flask

  • Vigreux or packed fractional distillation column (e.g., filled with Raschig rings or structured packing, minimum 30 theoretical plates)

  • Distillation head with a condenser and vacuum adapter

  • Receiving flasks (multiple, appropriately sized)

  • Thermometer or temperature probe (-10 to 250 °C range)

  • Vacuum pump with a cold trap

  • Manometer or vacuum gauge

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for purity analysis

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood as illustrated in the workflow diagram below.

    • Place the 2L three-neck round-bottom flask in the heating mantle.

    • Add boiling chips or a magnetic stir bar to the flask.

    • Charge the flask with 1.5 L of technical-grade this compound.

    • Connect the fractional distillation column to the central neck of the flask.

    • Place the distillation head on top of the column.

    • Insert a thermometer or temperature probe into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

    • Connect the condenser to the distillation head and a receiving flask via the vacuum adapter.

    • Connect the vacuum adapter to the vacuum pump with a cold trap in between.

    • Connect the manometer to the system to monitor the pressure.

    • Ensure all joints are properly sealed with vacuum grease.

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Slowly apply vacuum to the system, reducing the pressure to approximately 20 mmHg.

    • Begin heating the distillation flask gently.

    • Observe the mixture for boiling and the subsequent rise of the vapor up the distillation column.

    • Adjust the heating rate to establish a steady reflux in the column. This is visible as a ring of condensing vapor.

    • Allow the column to equilibrate under total reflux for at least one hour to ensure good separation of the components.

    • Slowly begin to collect the distillate by adjusting the reflux ratio (e.g., 10:1, drops refluxing to drops collected).

    • Monitor the temperature at the distillation head. The first fraction will be enriched in lower-boiling impurities.

    • Collect the initial fraction (forerun) until the temperature at the head stabilizes at the boiling point of this compound at the working pressure.

    • Change the receiving flask to collect the main fraction, which is the purified this compound.

    • Continuously monitor the head temperature. A sharp increase in temperature indicates that the higher-boiling isomers are beginning to distill.

    • Stop the distillation when the temperature rises significantly or when only a small amount of residue remains in the flask. Never distill to dryness.

    • Turn off the heating and allow the system to cool down under vacuum.

    • Slowly and carefully release the vacuum before dismantling the apparatus.

  • Purity Analysis:

    • Analyze the collected fractions and the starting material using Gas Chromatography (GC) or HPLC to determine the purity.

    • A suitable GC method would involve a non-polar capillary column and a flame ionization detector (FID).

    • An HPLC method could utilize a reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water.[1]

Safety Precautions:

  • This compound is a combustible liquid and an irritant.[2][3] Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ensure the distillation apparatus is securely clamped and that all glass joints are properly sealed to prevent leaks, especially under vacuum.

  • Use a cold trap to protect the vacuum pump from corrosive vapors.

  • Never heat a closed system.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound by fractional distillation.

G start Start: Technical-grade This compound setup Assemble Fractional Distillation Apparatus start->setup vacuum Apply Vacuum (approx. 20 mmHg) setup->vacuum heat Gentle Heating and Establish Reflux vacuum->heat equilibrate Equilibrate Column (Total Reflux) heat->equilibrate collect_forerun Collect Forerun (Lower Boiling Impurities) equilibrate->collect_forerun collect_main Collect Main Fraction (Pure this compound) collect_forerun->collect_main stop Stop Distillation and Cool Down collect_main->stop analyze Purity Analysis (GC/HPLC) stop->analyze end End: High-Purity This compound analyze->end

Caption: Workflow for the Purification of this compound.

Conclusion

Fractional distillation under reduced pressure is an effective method for purifying this compound from its isomers. By using a high-efficiency distillation column and carefully controlling the distillation parameters, it is possible to obtain this compound with a purity exceeding 99%. The detailed protocol and data presented in this application note provide a solid foundation for researchers and professionals in the pharmaceutical and chemical industries to produce high-purity this compound for their specific applications.

References

Application Note: HPLC Analysis of 1,3-Diisopropylbenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 1,3-diisopropylbenzene and its positional isomers, 1,2-diisopropylbenzene (B1214297) and 1,4-diisopropylbenzene (B50396). Positional isomers of diisopropylbenzene are common impurities in industrial processes and their accurate analysis is critical for quality control and process optimization. This document provides two distinct HPLC protocols: a primary reverse-phase method leveraging a phenyl-based stationary phase for enhanced selectivity of aromatic compounds, and an alternative normal-phase method. Detailed experimental protocols, data tables, and workflow diagrams are provided to aid researchers, scientists, and drug development professionals in the implementation of this analysis.

Introduction

Diisopropylbenzene (DIPB) exists as three positional isomers: 1,2- (ortho-), 1,3- (meta-), and 1,4- (para-). These isomers are key intermediates in the synthesis of various chemicals, including resins, polymers, and specialty solvents. The meta and para isomers are often produced as byproducts in the manufacturing of cumene.[1] Due to their similar physical and chemical properties, the separation and quantification of these isomers can be challenging. High-Performance Liquid Chromatography (HPLC) offers a reliable and efficient technique for this purpose. This application note presents a validated HPLC method for the baseline separation of all three diisopropylbenzene isomers.

Principle of Separation

The primary method described utilizes reverse-phase HPLC with a phenyl-hexyl stationary phase. This type of column provides unique selectivity for aromatic compounds through π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the diisopropylbenzene isomers.[2][3][4][5] This interaction, in addition to hydrophobic interactions, allows for the effective separation of the positional isomers. An alternative normal-phase method is also described, which separates the isomers based on their polarity differences on a silica-based stationary phase.

Experimental Protocols

Method 1: Reverse-Phase HPLC

This is the recommended method for the simultaneous analysis of all three diisopropylbenzene isomers.

1. Instrumentation and Apparatus:

  • HPLC system with a quaternary or binary pump

  • UV-Vis or Photodiode Array (PDA) detector

  • Autosampler

  • Column oven

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (analytical grade)

  • 1,2-Diisopropylbenzene standard

  • This compound standard

  • 1,4-Diisopropylbenzene standard

3. Chromatographic Conditions:

ParameterValue
Column Phenyl-Hexyl, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

4. Standard Solution Preparation: Prepare individual stock solutions of 1,2-, 1,3-, and 1,4-diisopropylbenzene in methanol at a concentration of 1000 µg/mL. From these stock solutions, prepare a mixed standard solution containing all three isomers at a final concentration of 100 µg/mL each by diluting with the mobile phase.

5. Sample Preparation: Accurately weigh the sample containing the diisopropylbenzene isomers and dissolve it in methanol to achieve an estimated final concentration of 100 µg/mL of the main isomer. Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Data Analysis: Identify the peaks corresponding to the diisopropylbenzene isomers by comparing their retention times with those of the mixed standard. Quantify the amount of each isomer using an external standard calibration curve.

Method 2: Normal-Phase HPLC

This method is an alternative for the analysis of this compound and can be adapted for the separation of its isomers.

1. Instrumentation and Apparatus:

  • As described in Method 1.

2. Reagents and Materials:

  • n-Hexane (HPLC grade)

  • Isopropyl alcohol (HPLC grade)

  • This compound standard

3. Chromatographic Conditions:

ParameterValue
Column Inertsil SIL-100 A, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane:Isopropyl Alcohol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 ± 2 °C
Detection Wavelength 257 nm[6]
Injection Volume 3 µL

4. Standard and Sample Preparation: Prepare standard and sample solutions in n-hexane as described in Method 1.

Data Presentation

The following table summarizes the expected retention times for the diisopropylbenzene isomers using the recommended reverse-phase HPLC method.

Table 1: Representative Retention Times for Diisopropylbenzene Isomers (Reverse-Phase Method)

AnalyteRetention Time (min)
1,4-Diisopropylbenzene (para)8.5
This compound (meta)9.2
1,2-Diisopropylbenzene (ortho)10.1

Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and exact mobile phase composition.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Standards Dissolve_Std Dissolve in Methanol Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Mix_Std Prepare Mixed Standard Dissolve_Std->Mix_Std Filter_Sample Filter Sample (0.45 µm) Dissolve_Sample->Filter_Sample HPLC_System HPLC System (Phenyl-Hexyl Column) Mix_Std->HPLC_System Inject Filter_Sample->HPLC_System Inject Detector UV Detector (210 nm) HPLC_System->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of diisopropylbenzene isomers.

Isomer_Separation_Principle cluster_column Phenyl-Hexyl Column cluster_analytes Diisopropylbenzene Isomers Stationary_Phase Stationary Phase (Phenyl Rings) Ortho 1,2-DIPB (ortho) Ortho->Stationary_Phase Strongest π-π Interaction (Highest Retention) Meta 1,3-DIPB (meta) Meta->Stationary_Phase Intermediate π-π Interaction Para 1,4-DIPB (para) Para->Stationary_Phase Weakest π-π Interaction (Lowest Retention) Mobile_Phase Mobile Phase (Acetonitrile/Water) Mobile_Phase->Ortho Elutes Mobile_Phase->Meta Elutes Mobile_Phase->Para Elutes

Caption: Principle of separation for diisopropylbenzene isomers on a phenyl-hexyl column.

References

Application Note and Protocol: Identification of Byproducts in Diisopropylbenzene Synthesis using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the identification and semi-quantitative analysis of byproducts generated during the synthesis of diisopropylbenzene (DIPB) via Friedel-Crafts alkylation of benzene (B151609) with propylene (B89431). The primary analytical technique employed is Gas Chromatography-Mass Spectrometry (GC-MS), a robust method for separating and identifying volatile and semi-volatile organic compounds. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

Diisopropylbenzene (DIPB) isomers are crucial intermediates in the chemical industry, notably in the production of hydroquinone (B1673460) and other polymers. The synthesis, typically a Friedel-Crafts alkylation of benzene with propylene, is prone to several side reactions, leading to a mixture of products. The primary desired products are the meta- and para-isomers of DIPB. However, the reaction invariably produces other alkylated benzenes, including cumene (B47948) (isopropylbenzene), triisopropylbenzenes (TIPB), and tetraisopropylbenzenes. The formation of the ortho-DIPB isomer is generally minimal due to steric hindrance, especially when using catalysts like aluminum chloride. Accurate identification and quantification of these byproducts are essential for process optimization, yield calculation, and ensuring the purity of the final product. GC-MS provides a reliable method for the separation and definitive identification of these closely related compounds.

Expected Byproducts

The Friedel-Crafts alkylation of benzene with propylene can lead to a range of products due to polyalkylation and rearrangement reactions. The expected byproducts in a typical diisopropylbenzene synthesis include:

  • Cumene (Isopropylbenzene): Formed from the mono-alkylation of benzene.

  • meta-Diisopropylbenzene (m-DIPB): One of the primary products.

  • para-Diisopropylbenzene (p-DIPB): The other primary product.

  • ortho-Diisopropylbenzene (o-DIPB): Typically a minor byproduct.

  • Triisopropylbenzenes (TIPB): A result of polyalkylation.

  • Tetraisopropylbenzenes: Further polyalkylation products.

  • n-Propylbenzene: Can be formed through carbocation rearrangement, though less common with propylene.

Experimental Protocol: GC-MS Analysis

This protocol outlines the steps for sample preparation and GC-MS analysis of a crude diisopropylbenzene reaction mixture.

Materials and Reagents
  • Solvent: Dichloromethane (B109758) (DCM) or Hexane, GC grade or equivalent.

  • Internal Standard (IS): n-Propylbenzene or another suitable aromatic hydrocarbon not expected in the sample.

  • Sample: Crude reaction mixture from diisopropylbenzene synthesis.

  • Glassware: Volumetric flasks, pipettes, GC vials with caps.

Sample Preparation
  • Dilution: Accurately weigh approximately 10-20 mg of the crude reaction mixture into a 10 mL volumetric flask.

  • Solvent Addition: Add a small amount of dichloromethane to dissolve the sample.

  • Internal Standard: Spike the solution with a known concentration of the internal standard (e.g., 10 µL of a 1 mg/mL n-propylbenzene solution in DCM).

  • Final Volume: Dilute to the 10 mL mark with dichloromethane.

  • Filtration (if necessary): If the sample contains solid particles, filter it through a 0.45 µm syringe filter into a clean GC vial.

  • Transfer: Transfer the final solution to a 2 mL GC autosampler vial.

GC-MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
Injector Split/Splitless, operated in split mode (e.g., 50:1 split ratio)
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 minutes
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-400 amu
Solvent Delay 3 minutes

Data Presentation and Analysis

Identification of Byproducts

Byproducts are identified by comparing their retention times and mass spectra with known standards or spectral libraries (e.g., NIST). The fragmentation patterns are key to identification. For alkylbenzenes, a common fragmentation is the loss of a methyl group (M-15) or larger alkyl fragments.

  • Cumene (MW: 120.2 g/mol ): Will show a molecular ion peak at m/z 120 and a base peak at m/z 105, corresponding to the loss of a methyl group.

  • Diisopropylbenzene Isomers (MW: 162.3 g/mol ): Will exhibit a molecular ion at m/z 162 and a significant peak at m/z 147 (loss of a methyl group).

  • Triisopropylbenzenes (MW: 204.4 g/mol ): Will have a molecular ion at m/z 204 and a prominent fragment at m/z 189.

Quantitative Summary

While full quantification requires calibration curves for each compound, a semi-quantitative analysis can be performed by comparing the peak areas of the byproducts relative to the main diisopropylbenzene isomers. The following table presents hypothetical data based on typical synthesis outcomes. A commercial process for p-DIPB might yield a mixture with approximately 25% m-DIPB.

Compound Retention Time (min) Molecular Ion (m/z) Key Fragment (m/z) Relative Peak Area (%)
Benzene (reactant)~4.57877Varies
Cumene~8.21201055 - 15
p-Diisopropylbenzene~11.516214750 - 70
m-Diisopropylbenzene~11.816214720 - 30
o-Diisopropylbenzene~12.1162147< 2
Triisopropylbenzene Isomers~14.5 - 15.52041895 - 10
Tetraisopropylbenzene>16.0246231< 3

Note: Retention times are estimates and will vary with the specific GC-MS system and conditions.

Visualization of Workflow

The logical workflow for the identification of byproducts in diisopropylbenzene synthesis is illustrated below.

GCMS_Workflow GC-MS Workflow for Byproduct Identification cluster_synthesis Synthesis & Sampling cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting synthesis Diisopropylbenzene Synthesis (Friedel-Crafts Alkylation) sampling Take Crude Reaction Sample synthesis->sampling dissolve Dissolve in Dichloromethane sampling->dissolve add_is Add Internal Standard dissolve->add_is dilute Dilute to Final Volume add_is->dilute filter Filter into GC Vial dilute->filter injection Inject Sample into GC-MS filter->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integrate Integrate Chromatogram Peaks detection->integrate identify Identify Compounds (Retention Time & Mass Spectra) integrate->identify quantify Semi-Quantitative Analysis identify->quantify report Generate Report quantify->report

Application Notes and Protocols for the Functionalization of 1,3-Diisopropylbenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diisopropylbenzene is a readily available aromatic hydrocarbon that serves as a versatile scaffold in medicinal chemistry. Its bulky isopropyl groups provide steric hindrance that can influence regioselectivity in functionalization reactions and modulate the pharmacokinetic and pharmacodynamic properties of derived bioactive molecules. This document provides detailed application notes and experimental protocols for the functionalization of this compound, with a focus on its application in the development of novel therapeutics, particularly in the area of anesthesia as antagonists for agents like propofol (B549288).

Key Functionalization Reactions

The strategic modification of the this compound core allows for the exploration of a wide chemical space. Key functionalization reactions include electrophilic aromatic substitution (such as nitration, halogenation, and Friedel-Crafts acylation) and directed ortho-metalation, which enables regioselective introduction of various functional groups.

Workflow for Functionalization of this compound

G cluster_electrophilic Electrophilic Aromatic Substitution cluster_derivatization Further Derivatization start This compound nitration Nitration start->nitration halogenation Halogenation start->halogenation acylation Friedel-Crafts Acylation start->acylation dom Directed Ortho-Metalation (DoM) start->dom nitro_prod Nitro-1,3-diisopropylbenzene nitration->nitro_prod halo_prod Halo-1,3-diisopropylbenzene halogenation->halo_prod acyl_prod Acyl-1,3-diisopropylbenzene acylation->acyl_prod dom_prod Ortho-functionalized This compound dom->dom_prod reduction Reduction of Nitro Group nitro_prod->reduction bioactive Bioactive Molecules (e.g., Propofol Antagonists) halo_prod->bioactive carbonyl_chem Carbonyl Chemistry acyl_prod->carbonyl_chem dom_prod->bioactive amine_deriv Amine Derivatives reduction->amine_deriv amine_deriv->bioactive carbonyl_chem->bioactive

Caption: General workflows for the functionalization of this compound.

Application in Anesthesia: Probing Propofol Antagonism

A significant application of functionalized this compound is in the development of antagonists for the general anesthetic propofol (2,6-diisopropylphenol). Research has shown that modifying the hydrogen-bonding capacity of propofol-like molecules can switch their activity from sedative to antagonistic.[1] A library of this compound derivatives, termed the PEARL (Propofol Electronic Analogue Reversal Library) compounds, has been synthesized and evaluated for their ability to modulate propofol-induced immobilization in larval zebrafish.[1]

Quantitative Data Summary: PEARL Compounds

The following table summarizes the physicochemical properties and biological activities of a selection of PEARL compounds. The data highlights how modifications to the this compound scaffold influence the antagonism of propofol's effects.

Compound IDStructureFunctional GroupHydrogen Bond Donor/AcceptorPropofol EC50 Fold Increase (Spontaneous Movement)
PEARL 1 2-Chloro-1,3-diisopropylbenzeneChloroAcceptorSignificant Antagonism
PEARL 2 2-Bromo-1,3-diisopropylbenzeneBromoAcceptorSignificant Antagonism
PEARL 6 N,N-Dimethyl-2,6-diisopropylanilineTertiary AmineAcceptor25.6
PEARL 7 2,6-Diisopropylbenzoic acidCarboxylDonor & AcceptorSedative Effect
PEARL 8 1-(2,6-Diisopropylphenyl)ethan-1-oneAcetylAcceptorNo Significant Effect
Compound 9 This compoundNoneNoneNo Shift

Note: The EC50 fold increase is a measure of the antagonistic effect, with higher values indicating stronger antagonism.[1] Specific numerical values for all compounds were not fully detailed in the primary literature but trends were reported.

Experimental Protocols

The following are detailed protocols for key functionalization reactions of this compound.

Protocol 1: Nitration of this compound

This protocol is adapted from the general procedure for the nitration of alkylbenzenes. The bulky isopropyl groups on this compound are anticipated to direct nitration primarily to the 4-position, with some 2- and 5-substitution possible.

Materials:

  • This compound

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (B109758) (CH₂Cl₂)

Equipment:

  • Round-bottom flask (100 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare Nitrating Mixture: In a 50 mL flask, cool 15 mL of concentrated sulfuric acid in an ice bath. Slowly add 15 mL of concentrated nitric acid with constant stirring. Keep the mixture in the ice bath.

  • Reaction Setup: Place 10 g of this compound in a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the flask in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred this compound over 30 minutes, maintaining the reaction temperature below 10°C.

  • Reaction Completion: After the addition is complete, continue stirring in the ice bath for 1 hour.

  • Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (2 x 50 mL).

  • Washing: Wash the combined organic layers with 50 mL of cold water, followed by 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude nitro-1,3-diisopropylbenzene.

  • Purification: The product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Friedel-Crafts Acylation of this compound

This protocol describes the acylation of this compound with acetyl chloride to introduce an acetyl group, likely at the 4-position due to steric hindrance from the isopropyl groups.

Materials:

  • This compound

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice-cold dilute Hydrochloric Acid (HCl)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Dropping funnel

  • Reflux condenser with a calcium chloride guard tube

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a dry 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, suspend 10 g of anhydrous aluminum chloride in 50 mL of anhydrous dichloromethane. Cool the suspension in an ice bath.

  • Addition of Acylating Agent: Slowly add 6 mL of acetyl chloride to the stirred suspension.

  • Addition of Substrate: Add 10 g of this compound dropwise from the dropping funnel over 20 minutes, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add 50 mL of ice-cold 1M HCl to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Washing: Combine the organic layers and wash with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting acyl-1,3-diisopropylbenzene can be purified by vacuum distillation or column chromatography.

Protocol 3: Halogenation (Bromination) of this compound

This protocol outlines the bromination of this compound. The bulky isopropyl groups will direct the bromination to the less sterically hindered positions.

Materials:

  • This compound

  • Bromine (Br₂)

  • Iron filings (catalyst)

  • Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • 10% Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask (100 mL) with a dropping funnel and a gas trap

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, place 10 g of this compound and a small amount of iron filings (approx. 0.2 g). Equip the flask with a dropping funnel and a gas trap to capture the evolved HBr.

  • Addition of Bromine: Cool the flask in an ice bath. Slowly add 10 g of bromine dissolved in 10 mL of carbon tetrachloride from the dropping funnel with stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the red color of bromine disappears.

  • Work-up: Pour the reaction mixture into 100 mL of water.

  • Quenching Excess Bromine: Add 10% sodium thiosulfate solution dropwise until the organic layer is colorless.

  • Extraction: Separate the organic layer and wash it with water (2 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The bromo-1,3-diisopropylbenzene can be purified by vacuum distillation.

Mechanism of Action: Modulation of GABA-A Receptor Signaling

Propofol and its analogs are known to exert their effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel.[2] The GABA-A receptor is a pentameric protein that forms a chloride-selective channel through the neuronal membrane.[3][4]

G cluster_receptor GABA-A Receptor gaba_receptor GABA-A Receptor (Ligand-gated Cl- channel) channel_opening Increased Cl- Channel Opening (Frequency/Duration) gaba_receptor->channel_opening Potentiates binding_site Allosteric Binding Site gaba GABA gaba->gaba_receptor Binds to orthosteric site propofol Propofol Analog (Positive Allosteric Modulator) propofol->binding_site Binds to cl_influx Chloride Ion (Cl-) Influx channel_opening->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization inhibition Inhibition of Neuronal Firing (Sedation/Anesthesia) hyperpolarization->inhibition

Caption: Signaling pathway of GABA-A receptor modulation by propofol analogs.

Binding of GABA to its receptor opens the chloride channel, leading to an influx of chloride ions and hyperpolarization of the neuron, which inhibits neuronal firing.[3] Propofol and its sedative analogs act as positive allosteric modulators, enhancing the effect of GABA and thereby increasing the inhibitory signal.[2] Antagonistic derivatives of this compound are hypothesized to bind to the receptor without facilitating channel opening, or by preventing the binding of propofol, thus reversing its sedative effects.[1]

Other Medicinal Chemistry Applications

While the antagonism of anesthesia is a prominent application, the this compound scaffold is also being explored in other therapeutic areas. For instance, derivatives of 1,3-diarylpropenes, which can be synthesized from functionalized benzene (B151609) precursors, have shown potential as anticancer and anti-inflammatory agents. The specific substitution patterns on the aromatic rings play a crucial role in their biological activity. Further research into these areas could expand the utility of this compound in drug discovery.

Conclusion

This compound is a valuable starting material in medicinal chemistry, offering a synthetically accessible scaffold for the development of novel bioactive compounds. The functionalization strategies outlined in this document provide a foundation for researchers to design and synthesize derivatives with tailored properties for various therapeutic applications, from modulating anesthetic effects to potentially treating cancer and inflammation. The steric and electronic properties conferred by the diisopropyl substitution pattern make this a unique and powerful tool in the arsenal (B13267) of the medicinal chemist.

References

Application of 1,3-Diisopropylbenzene in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diisopropylbenzene (m-DIPB) is an aromatic hydrocarbon that serves as a crucial precursor in the synthesis of various functional monomers and polymers.[1] While not typically used directly as a monomer in polymerization, its derivatives, primarily 1,3-diisopropenylbenzene (B1663925) (m-DIB) and functionalized triisopropylbenzene (B8360398) compounds, are extensively employed in polymer chemistry to create materials with unique properties.[2] This document provides detailed application notes and protocols for the use of this compound-derived monomers in the synthesis of advanced polymeric materials, including sulfur-based polymers, porous organic polymers (POPs), and well-defined linear and star-shaped polymers.

Synthesis of 1,3-Diisopropenylbenzene from this compound

The primary role of this compound in polymer chemistry is as a starting material for the synthesis of 1,3-diisopropenylbenzene, a versatile crosslinking agent and monomer.[2] The synthesis is typically achieved through the dehydrogenation of this compound.[3]

Experimental Protocol: Dehydrogenation of this compound

This protocol outlines the general procedure for the synthesis of 1,3-diisopropenylbenzene.

Materials:

  • This compound (m-DIPB)

  • Dehydrogenation catalyst (e.g., iron-based)

  • Inert gas (e.g., Nitrogen)

  • Apparatus for fractional distillation

Procedure:

  • Reaction Setup: In a suitable reactor equipped for high-temperature gas-phase reactions, place the dehydrogenation catalyst.

  • Dehydrogenation: Introduce a feed stream of this compound into the reactor. Heat the reactor to the optimal temperature for the catalyst (typically high temperatures). The m-DIPB is dehydrogenated to form a mixture containing 1,3-diisopropenylbenzene and various organic impurities.[3]

  • Purification: The resulting mixture is purified by continuous fractional distillation to separate the 1,3-diisopropenylbenzene from unreacted starting material and byproducts.[3]

G DIPB This compound Reactor Dehydrogenation Reactor (High Temperature, Catalyst) DIPB->Reactor Mixture Crude Product Mixture (m-DIB, m-DIPB, Impurities) Reactor->Mixture Distillation Fractional Distillation Mixture->Distillation DIB Purified 1,3-Diisopropenylbenzene Distillation->DIB

Synthesis of 1,3-diisopropenylbenzene.

Application in Inverse Vulcanization for Sulfur-Based Polymers

1,3-Diisopropenylbenzene is a key monomer in the process of inverse vulcanization, where elemental sulfur is copolymerized with olefinic monomers to create high-sulfur-content polymers. These materials have applications in Li-S batteries, infrared optics, and environmental remediation.[4][5][6]

Application Note:

The inverse vulcanization of sulfur with 1,3-diisopropenylbenzene allows for the synthesis of poly(sulfur-r-1,3-diisopropenylbenzene) (poly(S-r-DIB)) copolymers. The properties of these materials, such as their glass transition temperature (Tg) and mechanical characteristics, can be tuned by adjusting the sulfur to monomer ratio.[5][7] The resulting polymers are dynamic covalent networks due to the presence of disulfide bonds, which can impart self-healing properties.[8]

Experimental Protocol: Inverse Vulcanization of Sulfur with 1,3-Diisopropenylbenzene

This protocol describes a general procedure for the synthesis of poly(S-r-DIB).

Materials:

  • Elemental sulfur (S₈)

  • 1,3-Diisopropenylbenzene (m-DIB)

  • Glass vial with a magnetic stir bar

  • Oil bath

Procedure:

  • Sulfur Melting: Add the desired weight percentage of elemental sulfur to a glass vial with a magnetic stir bar. Heat the vial in an oil bath to 165 °C until the sulfur melts into a clear yellow liquid.[9]

  • Monomer Addition: Inject the desired weight percentage of 1,3-diisopropenylbenzene into the molten sulfur with stirring.[9]

  • Polymerization: Continue stirring the mixture at 165 °C for 10-15 minutes. The viscosity of the mixture will increase as the polymerization proceeds, eventually causing the stirring to stop.[9]

  • Isolation: Cool the reaction to room temperature. The solid polysulfide polymer can then be removed from the vial.[9]

Quantitative Data: Properties of Poly(S-r-DIB) Copolymers
Sulfur (wt%)DIB (wt%)Tg (°C)
505045
703025
9010-15

Data adapted from literature reports and illustrates the trend of decreasing Tg with increasing sulfur content.[5]

G cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Product S8 Elemental Sulfur (S₈) Melt Heat S₈ to 165°C S8->Melt DIB 1,3-Diisopropenylbenzene (DIB) Mix Add DIB to molten S₈ DIB->Mix Melt->Mix React Stir at 165°C for 10-15 min Mix->React Cool Cool to Room Temperature React->Cool Polymer Poly(S-r-DIB) Cool->Polymer

Workflow for inverse vulcanization.

Application in Porous Organic Polymers (POPs)

Derivatives of this compound, such as 1,3,5-tris(bromomethyl)benzene (B90972), are utilized as crosslinkers to synthesize porous organic polymers. These materials are characterized by high surface areas and are investigated for applications in gas storage and separation.[10]

Application Note:

The Friedel-Crafts alkylation of aromatic monomers with polyfunctional crosslinkers like 1,3,5-tris(bromomethyl)benzene leads to the formation of rigid, microporous networks. The porosity of these materials can be tuned by the choice of monomer and crosslinker.

Experimental Protocol: Synthesis of a Porous Organic Polymer

This protocol provides a general method for the synthesis of a POP using a 1,3,5-trisubstituted benzene (B151609) derivative as a crosslinker.

Materials:

  • 1,3,5-Tris(bromomethyl)benzene

  • Aromatic monomer (e.g., benzene, pyrrole)

  • Anhydrous Lewis acid catalyst (e.g., FeCl₃)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Methanol (B129727)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aromatic monomer and 1,3,5-tris(bromomethyl)benzene in the anhydrous solvent.

  • Catalyst Addition: Add the Lewis acid catalyst to the solution.

  • Polymerization: Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for 24-48 hours. A solid polymer will precipitate from the solution.

  • Work-up and Purification: Quench the reaction by adding methanol. Collect the solid product by filtration and wash extensively with methanol and other solvents to remove the catalyst and unreacted monomers.

  • Drying: Dry the polymer under vacuum.

Quantitative Data: Porous Properties of POPs
Polymer IDMonomerCrosslinkerBET Surface Area (m²/g)
POP-1Benzene1,3,5-Tris(bromomethyl)benzene411 - 791
POP-2Pyrrole1,3,5-Tris(bromomethyl)benzene~600

Data is representative and can vary significantly based on specific synthetic conditions.[11][12]

Application in Controlled Radical Polymerization: Synthesis of Star Polymers

Trifunctional initiators derived from the 1,3,5-substituted benzene core, such as 1,3,5-tris(bromomethyl)benzene, are used in Atom Transfer Radical Polymerization (ATRP) to synthesize well-defined star-shaped polymers.[13]

Application Note:

The "core-first" approach using a trifunctional initiator allows for the synthesis of three-arm star polymers with controlled molecular weight and low polydispersity. These materials have unique rheological properties compared to their linear analogues and are of interest in drug delivery and nanotechnology.[14]

Experimental Protocol: ATRP Synthesis of a Three-Arm Star Polystyrene

This protocol outlines the synthesis of a three-arm star polystyrene using 1,3,5-tris(bromomethyl)benzene as the initiator.

Materials:

  • 1,3,5-Tris(bromomethyl)benzene (initiator)

  • Styrene (monomer)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol

Procedure:

  • Reaction Setup: In a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and deoxygenate by three cycles of vacuum and backfilling with nitrogen.

  • Component Addition: In a separate flask, prepare a solution of 1,3,5-tris(bromomethyl)benzene, styrene, PMDETA, and anisole. Deoxygenate this solution by bubbling with nitrogen for at least 30 minutes.

  • Initiation: Transfer the deoxygenated monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst via a degassed syringe.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir.[13]

  • Termination: After the desired time or conversion is reached, cool the flask to room temperature and expose the mixture to air to terminate the polymerization.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a neutral alumina (B75360) column to remove the copper catalyst. Precipitate the polymer by adding the solution to an excess of methanol.

  • Drying: Filter and dry the star polymer under vacuum.

Quantitative Data: Characterization of a Three-Arm Star Polystyrene
Entry[Styrene]:[Initiator]:[CuBr]:[PMDETA]Mn (GPC, kDa)Đ (Mw/Mn)
1100:1:1:110.51.15
2200:1:1:121.21.20

Data is hypothetical and representative of typical results for controlled radical polymerization.[13]

G cluster_polymerization ATRP Reaction Initiator Trifunctional Initiator (e.g., 1,3,5-Tris(bromomethyl)benzene) Polymerization Controlled Polymerization 'Core-First' Approach Initiator->Polymerization Monomer Monomer (e.g., Styrene) Monomer->Polymerization Catalyst Catalyst System (e.g., CuBr/PMDETA) Catalyst->Polymerization StarPolymer Three-Arm Star Polymer Polymerization->StarPolymer

Core-first synthesis of star polymers.

Anionic and Cationic Polymerization of 1,3-Diisopropenylbenzene

1,3-Diisopropenylbenzene can undergo both anionic and cationic polymerization to produce either linear polymers with pendant reactive groups or crosslinked networks.[15][16]

Application Note:

Anionic polymerization of m-DIB at low conversions can yield essentially linear polymers with one pendant double bond per monomer unit. These polymers can be used as macromonomers or for subsequent grafting reactions.[15][17] Cationic polymerization, on the other hand, often leads to crosslinked materials with high glass transition temperatures, suitable for applications in electronics.[16]

Experimental Protocol: Anionic Polymerization of 1,3-Diisopropenylbenzene

This protocol provides a general procedure for the synthesis of linear poly(1,3-diisopropenylbenzene).

Materials:

  • 1,3-Diisopropenylbenzene (m-DIB)

  • Anionic initiator (e.g., sec-butyllithium)

  • Anhydrous tetrahydrofuran (B95107) (THF) (solvent)

  • Methanol (terminating agent)

Procedure:

  • Reaction Setup: All glassware should be rigorously dried, and the reaction carried out under a high vacuum or an inert atmosphere.

  • Solvent and Monomer Purification: Purify THF and m-DIB according to standard procedures for anionic polymerization.[18]

  • Initiation: In a reactor, add the purified THF and cool to -78 °C. Add the sec-butyllithium (B1581126) initiator.

  • Polymerization: Slowly add the purified m-DIB to the initiator solution with vigorous stirring. Maintain a low temperature to control the polymerization and minimize side reactions. To obtain linear polymer, the reaction should be stopped at low monomer conversion.[15]

  • Termination: Quench the polymerization by adding degassed methanol.

  • Isolation: Precipitate the polymer in a large excess of methanol, filter, and dry under vacuum.

Quantitative Data: Anionic Polymerization of m-DIB
InitiatorTemperature (°C)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
sec-BuLi-78< 205,000 - 15,0001.1 - 1.3

Data represents typical ranges for achieving linear polymers.[4][15]

References

Application Notes and Protocols: Anodic Oxidation of 1,3-Diisopropylbenzene in Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of C-H bonds is a cornerstone of modern synthetic chemistry, enabling the direct functionalization of hydrocarbons. Anodic oxidation, an electrochemical technique, offers a powerful and environmentally benign alternative to traditional chemical oxidants for achieving such transformations. This document provides detailed application notes and protocols for the anodic oxidation of 1,3-diisopropylbenzene in methanol (B129727). This process yields a dimethoxy-functionalized product, a versatile intermediate in the synthesis of various organic molecules, including pharmaceuticals and specialty chemicals. The use of potassium bromate (B103136) as a supporting electrolyte has been reported to provide the desired product in excellent yield[1].

Principle and Mechanism

The anodic oxidation of this compound in methanol proceeds via an indirect electrochemical process, where a mediator is electrochemically generated in situ to perform the chemical oxidation of the substrate. In the presence of potassium bromate (KBrO₃), it is likely that bromide ions (Br⁻), either present as an impurity or formed from the reduction of bromate, are oxidized at the anode to form bromine (Br₂) or other reactive bromine species[2]. These species then act as the chemical oxidant for the benzylic C-H bonds of the isopropyl groups.

The proposed reaction mechanism involves the following key steps:

  • Anodic Oxidation of Bromide: Bromide ions are oxidized at the anode to generate bromine.

  • Homolytic Cleavage of Bromine: The generated bromine may undergo homolytic cleavage upon exposure to light or heat to form bromine radicals.

  • Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from one of the benzylic positions of the isopropyl groups on this compound, forming a benzylic radical.

  • Oxidation of the Benzylic Radical: The benzylic radical is then oxidized to a benzylic carbocation.

  • Nucleophilic Attack by Methanol: A molecule of methanol, the solvent, acts as a nucleophile and attacks the benzylic carbocation.

  • Deprotonation: The resulting oxonium ion is deprotonated to yield the monomethoxylated product.

  • Second Methoxylation: The process is repeated on the second isopropyl group to yield the final 1,3-bis(1-methoxy-1-methylethyl)benzene product.

Quantitative Data Summary

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Role/Product TypeExpected YieldReference
This compoundC₁₂H₁₈162.27Substrate--
MethanolCH₄O32.04Solvent and Nucleophile--
Potassium BromateKBrO₃167.00Supporting Electrolyte--
1,3-bis(1-methoxy-1-methylethyl)benzeneC₁₄H₂₂O₂222.32Main ProductExcellent[1]

Experimental Protocol

This protocol describes a general procedure for the anodic oxidation of this compound in methanol. The parameters provided are based on general principles of anodic oxidation of alkylaromatic compounds and should be optimized for specific laboratory setups.

Materials and Equipment:

  • This compound (substrate)

  • Methanol (anhydrous, solvent)

  • Potassium bromate (supporting electrolyte)

  • Undivided electrochemical cell

  • Graphite (B72142) or platinum electrodes (anode and cathode)

  • DC power supply (galvanostat or potentiostat)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup (if necessary)

Procedure:

  • Preparation of the Electrolyte Solution: In a clean and dry undivided electrochemical cell, dissolve potassium bromate (e.g., 0.1 M) in anhydrous methanol.

  • Addition of Substrate: To the electrolyte solution, add this compound (e.g., 0.2 M).

  • Cell Assembly: Place the graphite or platinum anode and cathode into the cell, ensuring they are parallel and at a fixed distance.

  • Electrolysis:

    • Stir the solution magnetically at a constant rate.

    • Apply a constant current density (e.g., 10-50 mA/cm²) or a constant potential. The optimal current or potential should be determined experimentally.

    • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

    • Continue the electrolysis until the starting material is consumed.

  • Workup:

    • After the electrolysis is complete, turn off the power supply.

    • Remove the electrodes from the cell.

    • Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the methanol.

    • Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to isolate the desired 1,3-bis(1-methoxy-1-methylethyl)benzene.

  • Characterization:

    • Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Visualizations

Reaction_Mechanism cluster_anode At the Anode cluster_solution In Solution Br- Br⁻ Br2 Br₂ Br-->Br2 -2e⁻ Benzylic_Radical Benzylic Radical Br2->Benzylic_Radical H-abstraction DIPB This compound DIPB->Benzylic_Radical Benzylic_Cation Benzylic Carbocation Benzylic_Radical->Benzylic_Cation -e⁻ Monomethoxy_Product Monomethoxylated Intermediate Benzylic_Cation->Monomethoxy_Product + CH₃OH Dimethoxy_Product 1,3-bis(1-methoxy- 1-methylethyl)benzene Monomethoxy_Product->Dimethoxy_Product Repeat Steps H+ H⁺ Monomethoxy_Product->H+ MeOH CH₃OH MeOH->Monomethoxy_Product

Caption: Proposed reaction mechanism for the anodic methoxylation of this compound.

Experimental_Workflow Start Start Preparation Prepare Electrolyte Solution (this compound, CH₃OH, KBrO₃) Start->Preparation Electrolysis Constant Current/Potential Electrolysis in Undivided Cell Preparation->Electrolysis Monitoring Monitor Reaction Progress (TLC/GC) Electrolysis->Monitoring Monitoring->Electrolysis Continue if incomplete Workup Reaction Workup (Solvent Removal, Extraction) Monitoring->Workup If complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization End End Product Characterization->End

Caption: General experimental workflow for the anodic oxidation of this compound.

Safety Precautions

  • Conduct the experiment in a well-ventilated fume hood.

  • Methanol is flammable and toxic; avoid inhalation and skin contact.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Handle electrical equipment with care and ensure proper grounding.

  • Potassium bromate is a strong oxidizing agent; handle with care and avoid contact with combustible materials.

Conclusion

The anodic oxidation of this compound in methanol provides an efficient route to 1,3-bis(1-methoxy-1-methylethyl)benzene, a valuable synthetic intermediate. This electrochemical method avoids the use of harsh chemical oxidants, aligning with the principles of green chemistry. While the provided protocol offers a general guideline, optimization of reaction parameters is recommended to achieve the best results for specific applications. Further research to quantify the yield under various conditions and to fully elucidate the reaction mechanism would be beneficial.

References

Troubleshooting & Optimization

minimizing byproduct formation in 1,3-Diisopropylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,3-diisopropylbenzene, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the synthesis of this compound?

A1: The main byproducts in the Friedel-Crafts alkylation of benzene (B151609) with propylene (B89431) to produce this compound are its isomers, 1,4-diisopropylbenzene (B50396) (p-DIPB) and 1,2-diisopropylbenzene (B1214297) (o-DIPB). Additionally, polyalkylated products such as 1,3,5-triisopropylbenzene (B165165) and 1,2,4-triisopropylbenzene (B3344860) can form. Another common byproduct is n-propylbenzene, which can arise from impurities in the feedstock or isomerization reactions.[1][2]

Q2: How does the choice of catalyst affect the formation of this compound and its byproducts?

A2: The catalyst choice is critical for controlling the isomer distribution and minimizing unwanted byproducts. Modern zeolite-based catalysts, such as Beta zeolite and ZSM-12, are generally preferred over traditional Lewis acid catalysts like aluminum chloride (AlCl₃).[2][3] Zeolites offer shape selectivity, which can favor the formation of the desired 1,3-isomer and reduce the production of the bulkier 1,2-isomer.[3] They also tend to operate at lower temperatures, which can decrease the formation of polyalkylated byproducts.[1]

Q3: What is the role of a transalkylation or isomerization step in maximizing the yield of this compound?

A3: A transalkylation or isomerization step is a key strategy for increasing the yield of this compound. In this step, the undesired 1,4-diisopropylbenzene byproduct is reacted, often with benzene, over a suitable catalyst (like a zeolite) to convert it into a mixture that includes the more desired this compound.[3][4] This allows for the recycling of the unwanted isomer back into the product stream, significantly improving the overall process efficiency.[3]

Q4: How can I accurately analyze the isomeric composition of my diisopropylbenzene product mixture?

A4: The most common and effective method for analyzing the isomeric composition of diisopropylbenzene is Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] This technique separates the isomers based on their boiling points and provides mass spectra to confirm their identity.[6] A standard GC protocol would involve using a capillary column suitable for aromatic hydrocarbons and a temperature program that allows for the clear separation of the o-, m-, and p-isomers.[6]

Troubleshooting Guides

Problem 1: High Levels of 1,4-Diisopropylbenzene (p-DIPB) Isomer

This is a common issue as the para-isomer is often a significant byproduct in the alkylation of cumene.[2]

Potential Cause Suggested Solution Expected Outcome
Inappropriate Catalyst Utilize a shape-selective zeolite catalyst like ZSM-12, which can favor the formation of the meta-isomer.Increased ratio of 1,3-DIPB to 1,4-DIPB.
High Reaction Temperature Lowering the reaction temperature can influence the isomer distribution. The thermodynamic equilibrium between the isomers is temperature-dependent.Shift in the product mixture towards the thermodynamically favored isomer.
Inefficient Isomerization Implement a post-synthesis isomerization step. Heat the product mixture with a transalkylation catalyst to convert p-DIPB to m-DIPB.[3]Increased overall yield of the desired 1,3-DIPB.
Problem 2: Excessive Formation of Triisopropylbenzenes (TIPBs)

Polyalkylation occurs when the diisopropylbenzene product reacts further with propylene.

Potential Cause Suggested Solution Expected Outcome
Low Benzene/Cumene to Propylene Molar Ratio Increase the molar ratio of the aromatic starting material (benzene or cumene) to propylene. An excess of the aromatic substrate suppresses further alkylation of the diisopropylbenzene product.[1][7]Reduced formation of triisopropylbenzenes and other polyalkylated byproducts.
High Reaction Temperature The reactions leading to polyalkylation often have a higher activation energy. Lowering the reaction temperature can disfavor these subsequent alkylation steps.[8]Increased selectivity for diisopropylbenzenes over triisopropylbenzenes.
Highly Active Catalyst If using a very active catalyst like AlCl₃, consider switching to a milder zeolite catalyst which can offer better control over the extent of alkylation.Minimized polyalkylation and a cleaner product profile.
Problem 3: Presence of n-Propylbenzene

The formation of n-propylbenzene is often attributed to impurities in the propylene feed or isomerization of the isopropyl group.

Potential Cause Suggested Solution Expected Outcome
Feedstock Impurities Ensure the use of high-purity propylene, free from contaminants like cyclopropane, which can lead to the formation of n-propylbenzene.Reduction or elimination of n-propylbenzene in the product mixture.
Catalyst-Induced Isomerization Certain acidic catalysts can promote the isomerization of the isopropyl group to an n-propyl group. Using a catalyst with optimized acidity, such as certain zeolites, can minimize this side reaction.[3]Decreased levels of n-propylbenzene byproduct.

Data Presentation

Table 1: Influence of Catalyst and Temperature on Diisopropylbenzene Synthesis

CatalystStarting MaterialBenzene:Propylene RatioTemperature (°C)1,3-DIPB Selectivity (%)1,4-DIPB Selectivity (%)Reference
Beta ZeoliteBenzene7:1150Varies with Si/Al ratioVaries with Si/Al ratio[9]
MordeniteBenzene7:1150Lower selectivityHigher selectivity[9]
Silica-Aluminam-DIPB IsomerizationN/A199-235N/A (product)Increases with temp[2]

Table 2: Typical Conditions for Isomerization of p-DIPB to m-DIPB

CatalystTemperature (°C)Pressure (MPa)p-DIPB Conversion (%)m-DIPB Selectivity (%)Reference
Beta Zeolite2103.541.5964.46[3]
Metal Modified Hβ Zeolites250Not specified68-7542-54[3]

Experimental Protocols

Protocol 1: Synthesis of Diisopropylbenzene using a Zeolite Catalyst

This protocol provides a general procedure for the alkylation of benzene with propylene using a solid acid catalyst.

Materials:

  • Anhydrous benzene

  • Propylene gas

  • Beta Zeolite catalyst

  • A high-pressure stainless-steel autoclave reactor with a magnetic stirrer, gas inlet, and temperature controller.

Procedure:

  • Catalyst Activation: Activate the Beta Zeolite catalyst by heating under a flow of inert gas (e.g., nitrogen) at a high temperature (e.g., 500 °C) for several hours to remove any adsorbed water.

  • Reactor Setup: Add the activated catalyst and anhydrous benzene to the autoclave reactor. Seal the reactor.

  • Inert Atmosphere: Purge the reactor with an inert gas to remove air.

  • Reaction Conditions: Heat the reactor to the desired temperature (e.g., 150-200 °C) with vigorous stirring.

  • Propylene Addition: Introduce propylene gas into the reactor, maintaining a constant pressure (e.g., 3.5 MPa). The addition rate should be controlled to manage the reaction exotherm.

  • Reaction Monitoring: Monitor the reaction progress by taking periodic samples and analyzing them by GC-MS.

  • Work-up: After the desired reaction time, cool the reactor, vent the excess propylene, and filter to remove the catalyst.

  • Purification: The crude product mixture can be purified by fractional distillation to separate the diisopropylbenzene isomers from unreacted benzene and other byproducts.[10][11]

Protocol 2: Isomerization of 1,4-Diisopropylbenzene to this compound

This protocol describes the conversion of the undesired para-isomer to the meta-isomer.

Materials:

  • A mixture rich in 1,4-diisopropylbenzene

  • Beta Zeolite catalyst

  • A fixed-bed reactor or a batch reactor.

Procedure:

  • Catalyst Packing: If using a fixed-bed reactor, pack the activated Beta Zeolite catalyst into the reactor.

  • Reactant Feed: Pass the 1,4-diisopropylbenzene-rich feed over the catalyst bed at a controlled flow rate and temperature (e.g., 210-250 °C) and pressure (e.g., 3.5 MPa).[3]

  • Product Collection: Collect the product stream as it exits the reactor.

  • Analysis: Analyze the product mixture by GC-MS to determine the conversion of 1,4-DIPB and the selectivity to 1,3-DIPB.

  • Purification: The resulting mixture of diisopropylbenzene isomers can be separated by fractional distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up & Analysis cluster_purification Purification & Isomerization catalyst_prep Catalyst Activation reaction Alkylation with Propylene (Controlled T & P) catalyst_prep->reaction reactant_prep Reactant Charging (Benzene) reactant_prep->reaction filtration Catalyst Filtration reaction->filtration analysis GC-MS Analysis filtration->analysis distillation Fractional Distillation filtration->distillation isomerization Isomerization of p-DIPB distillation->isomerization p-DIPB rich fraction final_product This compound distillation->final_product m-DIPB rich fraction isomerization->distillation Recycle

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_byproducts cluster_polyalkylation Issue: High Polyalkylation (TIPBs) cluster_isomer Issue: High p-DIPB Isomer start High Byproduct Formation Observed check_ratio Check Benzene:Propylene Ratio start->check_ratio check_catalyst Review Catalyst Choice start->check_catalyst is_ratio_low Ratio Low? check_ratio->is_ratio_low increase_ratio Increase Benzene Ratio is_ratio_low->increase_ratio Yes check_temp_poly Check Reaction Temperature is_ratio_low->check_temp_poly No increase_ratio->check_temp_poly is_temp_high_poly Temp Too High? check_temp_poly->is_temp_high_poly decrease_temp_poly Lower Reaction Temperature is_temp_high_poly->decrease_temp_poly Yes end_node Optimized Process decrease_temp_poly->end_node is_catalyst_nonselective Non-selective Catalyst? check_catalyst->is_catalyst_nonselective use_zeolite Use Shape-Selective Zeolite is_catalyst_nonselective->use_zeolite Yes implement_isomerization Implement Isomerization Step is_catalyst_nonselective->implement_isomerization No use_zeolite->implement_isomerization implement_isomerization->end_node

Caption: Troubleshooting logic for minimizing byproduct formation in this compound synthesis.

References

Technical Support Center: Separation of 1,3- and 1,4-Diisopropylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the separation of 1,3- and 1,4-diisopropylbenzene (B50396) (DIPB) isomers. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues faced during laboratory-scale separations.

Introduction to the Challenge

The separation of 1,3-diisopropylbenzene (m-DIPB) and 1,4-diisopropylbenzene (p-DIPB) is a significant challenge due to their similar physical properties. Both are colorless liquids with identical molecular weights and very close boiling points, making traditional fractional distillation difficult and energy-intensive.[1][2] However, their distinct melting points offer an opportunity for separation by crystallization. Adsorptive separation is another viable technique that leverages subtle differences in molecular shape and polarity.

This guide will explore the nuances of three primary separation techniques: fractional distillation, adsorptive separation, and fractional crystallization.

Physical Properties of Diisopropylbenzene Isomers

A clear understanding of the physical properties of 1,3- and 1,4-diisopropylbenzene is fundamental to troubleshooting their separation. The following table summarizes key quantitative data for these isomers.

PropertyThis compound (m-DIPB)1,4-Diisopropylbenzene (p-DIPB)Reference
Molecular Formula C₁₂H₁₈C₁₂H₁₈[2][3]
Molecular Weight 162.27 g/mol 162.27 g/mol [3]
Boiling Point 203 °C210 °C[1]
Melting Point -63 °C-17 °C[4]
Density 0.856 g/mL at 25 °C0.857 g/mL at 25 °C[4]

Troubleshooting Guides and FAQs

This section is formatted in a question-and-answer style to directly address specific issues you might encounter during your experiments.

Fractional Distillation

Q1: Why is my fractional distillation not separating the 1,3- and 1,4-diisopropylbenzene isomers effectively?

A1: The primary challenge with separating these isomers by fractional distillation is their very close boiling points (203 °C for m-DIPB and 210 °C for p-DIPB).[1] This small difference requires a distillation setup with a high number of theoretical plates to achieve good separation.

Troubleshooting Steps:

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing, Vigreux indentations, or Raschig rings) to increase the number of theoretical plates. For such a small boiling point difference, a column with at least 150 theoretical plates may be necessary for high-purity separation.[1]

  • Optimize Reflux Ratio: A higher reflux ratio (the ratio of the amount of liquid returned to the column to the amount collected as distillate) can improve separation but will also increase the distillation time. Start with a reflux ratio of at least 10:1 and adjust as needed.

  • Slow Distillation Rate: A slow and steady distillation rate is crucial. This allows for proper equilibrium to be established between the liquid and vapor phases on each theoretical plate.

  • Ensure Proper Insulation: Insulate the distillation column to minimize heat loss and maintain a consistent temperature gradient.

Q2: I'm observing a constant boiling point during distillation, but my collected fractions are still a mixture of both isomers. What is happening?

A2: This could be due to the formation of an azeotrope, a mixture of liquids that has a constant boiling point and composition throughout distillation. While there is no widely reported azeotrope for this specific pair, it's a possibility, especially if other impurities are present. More likely, your column's efficiency is insufficient to resolve the small boiling point difference, leading to a continuous co-distillation of the isomers.

Troubleshooting Steps:

  • Analyze for Impurities: Use Gas Chromatography (GC) or other analytical methods to check for the presence of other components in your mixture that could be contributing to azeotrope-like behavior.

  • Increase Column Efficiency: As mentioned in the previous point, a more efficient column is the most direct way to address poor separation of close-boiling liquids.

Adsorptive Separation

Q1: What type of adsorbent is suitable for separating diisopropylbenzene isomers?

A1: Zeolites are commonly used for the adsorptive separation of aromatic isomers due to their well-defined pore structures and ability to differentiate between molecules based on shape and size.[5] For diisopropylbenzene isomers, zeolites with specific pore diameters that can selectively adsorb one isomer over the other are ideal. Beta zeolites have shown selectivity in the formation of diisopropylbenzene isomers and could be effective for their separation.[6]

Q2: My adsorptive separation is not providing a clean separation. What are the possible reasons?

A2: Incomplete separation during adsorption can be caused by several factors:

Troubleshooting Steps:

  • Adsorbent Activation: Ensure your adsorbent is properly activated before use. This typically involves heating under vacuum to remove any adsorbed water or other volatile compounds that can block the pores.

  • Solvent Selection: The choice of solvent (eluent) is critical. The solvent should have a different polarity than the isomers to allow for differential elution. A non-polar solvent is typically used for these non-polar isomers.

  • Flow Rate: A slow and consistent flow rate of the mobile phase is necessary to allow for equilibrium between the stationary (adsorbent) and mobile phases.

  • Column Packing: An improperly packed column can lead to channeling, where the liquid flows through paths of least resistance, resulting in poor separation. Ensure the adsorbent is packed uniformly.

  • Competitive Adsorption: If your mixture contains other aromatic compounds, they may compete with the diisopropylbenzene isomers for adsorption sites, reducing the efficiency of the separation.

Fractional Crystallization

Q1: Can I use crystallization to separate 1,3- and 1,4-diisopropylbenzene?

A1: Yes, fractional crystallization is a very effective method for this separation due to the significant difference in their melting points (-63 °C for m-DIPB and -17 °C for p-DIPB).[4] By cooling a mixture of the two isomers, the 1,4-diisopropylbenzene will crystallize first, allowing it to be separated from the liquid this compound.

Q2: I'm trying to crystallize 1,4-diisopropylbenzene from a mixture, but the yield is very low. How can I improve it?

A2: Low yield in crystallization can be due to several factors:

Troubleshooting Steps:

  • Optimize Cooling Rate: A slow and controlled cooling rate is crucial for the formation of pure crystals. Rapid cooling can lead to the trapping of impurities (including the meta isomer) within the crystal lattice.

  • Solvent Selection: While crystallization can be performed from the neat mixture, using a suitable solvent can improve the purity and yield of the crystals. The ideal solvent should dissolve the isomers well at higher temperatures but poorly at lower temperatures. A non-polar solvent like hexane (B92381) or heptane (B126788) could be a good starting point.

  • Seeding: Adding a small seed crystal of pure 1,4-diisopropylbenzene to the cooled solution can induce crystallization and promote the formation of larger, purer crystals.

  • Stirring: Gentle stirring during cooling can help to maintain a uniform temperature and prevent the formation of a solid mass, leading to better crystal formation.

  • Washing: After filtration, wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the meta isomer.

Experimental Protocols

Protocol 1: Fractional Distillation of a 1,3- and 1,4-Diisopropylbenzene Mixture

Objective: To enrich one of the diisopropylbenzene isomers from a mixture using fractional distillation.

Materials:

  • Mixture of 1,3- and 1,4-diisopropylbenzene

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the diisopropylbenzene isomer mixture and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Insulation: Wrap the fractionating column with the insulating material to minimize heat loss.

  • Heating: Begin heating the mixture gently. As the liquid boils, the vapor will start to rise up the fractionating column.

  • Equilibration: Allow the vapor to slowly ascend the column. You should observe a ring of condensing vapor rising through the packing. This indicates that the column is equilibrating.

  • Distillation: Once the vapor reaches the thermometer, the temperature should stabilize at the boiling point of the more volatile component (this compound). Collect the initial distillate in a separate flask.

  • Fraction Collection: Collect fractions in separate, pre-weighed receiving flasks. Monitor the temperature at the distillation head. A sharp increase in temperature indicates that the less volatile component (1,4-diisopropylbenzene) is beginning to distill.

  • Analysis: Analyze the composition of each fraction using Gas Chromatography (GC) to determine the effectiveness of the separation.

Protocol 2: Adsorptive Separation using a Packed Column

Objective: To separate 1,3- and 1,4-diisopropylbenzene using column chromatography with a zeolite adsorbent.

Materials:

  • Mixture of 1,3- and 1,4-diisopropylbenzene

  • Activated zeolite (e.g., Beta zeolite)

  • Chromatography column

  • Eluent (e.g., hexane)

  • Sand

  • Collection tubes

Procedure:

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of the chromatography column. Add a thin layer of sand. Create a slurry of the activated zeolite in the eluent and carefully pour it into the column, ensuring no air bubbles are trapped. Allow the adsorbent to settle into a uniform bed. Add another thin layer of sand on top of the adsorbent bed.

  • Sample Loading: Carefully load a concentrated solution of the diisopropylbenzene mixture onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent. Maintain a constant and slow flow rate.

  • Fraction Collection: Collect the eluent in small fractions using the collection tubes.

  • Analysis: Analyze the composition of each fraction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the separated isomers.

  • Solvent Removal: Combine the fractions containing the pure desired isomer and remove the solvent using a rotary evaporator.

Protocol 3: Fractional Crystallization of 1,4-Diisopropylbenzene

Objective: To isolate pure 1,4-diisopropylbenzene from a mixture by fractional crystallization.

Materials:

  • Mixture of 1,3- and 1,4-diisopropylbenzene

  • Crystallization dish or beaker

  • Cold bath (e.g., ice-salt or dry ice-acetone)

  • Stirring rod or magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Cold solvent for washing (e.g., hexane)

Procedure:

  • Cooling: Place the diisopropylbenzene mixture in the crystallization dish and place it in the cold bath.

  • Crystallization: Slowly cool the mixture while gently stirring. Crystals of 1,4-diisopropylbenzene should begin to form as the temperature approaches its melting point (-17 °C).

  • Equilibration: Allow the mixture to stand at a low temperature for a period to maximize the crystal growth.

  • Filtration: Quickly filter the cold slurry through the Buchner funnel to separate the solid 1,4-diisopropylbenzene crystals from the liquid mother liquor (which is enriched in this compound).

  • Washing: Wash the crystals on the filter paper with a small amount of the cold solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry completely.

  • Purity Check: Determine the purity of the crystals and the mother liquor using GC analysis or by measuring the melting point of the crystals. For higher purity, the crystallization process can be repeated.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_method Separation Method cluster_dist_ts Distillation Troubleshooting cluster_ads_ts Adsorption Troubleshooting cluster_cryst_ts Crystallization Troubleshooting problem Poor Isomer Separation distillation Fractional Distillation problem->distillation Identify Method adsorption Adsorptive Separation problem->adsorption Identify Method crystallization Fractional Crystallization problem->crystallization Identify Method d_q1 Check Column Efficiency (Theoretical Plates) distillation->d_q1 a_q1 Verify Adsorbent Activation adsorption->a_q1 c_q1 Control Cooling Rate (Slow Cooling) crystallization->c_q1 d_q2 Optimize Reflux Ratio (Increase Ratio) d_q1->d_q2 d_q3 Control Distillation Rate (Slow and Steady) d_q2->d_q3 d_q4 Ensure Proper Insulation d_q3->d_q4 a_q2 Optimize Eluent Polarity a_q1->a_q2 a_q3 Adjust Flow Rate (Slow and Consistent) a_q2->a_q3 a_q4 Check Column Packing a_q3->a_q4 c_q2 Select Appropriate Solvent c_q1->c_q2 c_q3 Use Seed Crystals c_q2->c_q3 c_q4 Wash Crystals with Cold Solvent c_q3->c_q4

Caption: Troubleshooting workflow for poor separation of diisopropylbenzene isomers.

ExperimentalWorkflow start Start: Mixture of 1,3- & 1,4-DIPB method_selection Select Separation Method start->method_selection distillation Fractional Distillation method_selection->distillation Close B.P. adsorption Adsorptive Separation method_selection->adsorption Shape/Polarity Diff. crystallization Fractional Crystallization method_selection->crystallization Large M.P. Diff. analysis Analyze Fractions (GC/TLC) distillation->analysis adsorption->analysis crystallization->analysis pure_product Isolated Pure Isomer(s) analysis->pure_product Purity Met recycle Recycle/Repurify Mixed Fractions analysis->recycle Purity Not Met recycle->method_selection

Caption: General experimental workflow for the separation of diisopropylbenzene isomers.

PropertyChallenge cluster_properties Isomer Physical Properties cluster_challenges Separation Challenges & Solutions bp Boiling Points (203°C vs 210°C) dist_challenge Difficult Fractional Distillation bp->dist_challenge Small Difference mp Melting Points (-63°C vs -17°C) cryst_solution Feasible Fractional Crystallization mp->cryst_solution Large Difference shape Molecular Shape & Polarity ads_solution Possible Adsorptive Separation shape->ads_solution Subtle Differences

Caption: Relationship between physical properties and separation challenges.

References

optimizing reaction yield for the alkylation of benzene to diisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of benzene (B151609) to diisopropylbenzene.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts alkylation reaction for diisopropylbenzene is resulting in a very low yield or failing completely. What are the likely causes?

A1: Low or no yield in this reaction can often be attributed to several critical factors related to your reactants, catalyst, and reaction conditions. Here are the most common culprits:

  • Inactive Catalyst: Lewis acid catalysts such as aluminum chloride (AlCl₃) are highly sensitive to moisture.[1] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions throughout the experiment.[1]

  • Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the benzene ring deactivates it for electrophilic aromatic substitution, which can prevent the reaction from proceeding.[1][2]

  • Insufficiently Reactive Alkylating Agent: While propylene (B89431) is a common alkylating agent, its reactivity can be influenced by the catalyst and reaction conditions.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to poor conversion.[3] Conversely, excessively high temperatures can promote side reactions and catalyst deactivation.[4]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly opened or purified anhydrous reagents and flame-dried glassware.

  • Verify Catalyst Activity: Use a fresh, unopened container of the Lewis acid catalyst.

  • Optimize Reaction Temperature: Gradually increase the reaction temperature, monitoring for product formation. For zeolite catalysts, a common temperature range is 200-300°C.[5]

  • Check Reactant Purity: Ensure the purity of your benzene and propylene source.

Issue 2: Poor Selectivity and Formation of Multiple Products

Q2: I am observing the formation of multiple products, including various isomers of diisopropylbenzene and other alkylated benzenes. How can I improve the selectivity towards the desired diisopropylbenzene isomer?

A2: The formation of multiple products is a common challenge in Friedel-Crafts alkylation. This is primarily due to polyalkylation and carbocation rearrangements.

  • Polyalkylation: The initial product, cumene (B47948) (isopropylbenzene), is more reactive than benzene itself, making it susceptible to further alkylation to form di- and triisopropylbenzenes.[6][7] To minimize this, a large excess of the aromatic substrate (benzene) is often used to increase the probability of the electrophile reacting with the starting material.[3][8]

  • Isomer Formation: The alkylation of benzene with propene can lead to the formation of ortho-, meta-, and para-diisopropylbenzene. The product distribution is influenced by the catalyst and reaction conditions. Some catalysts, like certain zeolites, can exhibit shape selectivity, favoring the formation of a specific isomer.[9][10]

  • Carbocation Rearrangement: While less of an issue with propylene, using other alkylating agents can lead to carbocation rearrangements, resulting in a mixture of isomeric products.[11]

Troubleshooting Steps:

  • Adjust Reactant Ratio: Increase the molar ratio of benzene to propylene. Ratios greater than 1 are necessary to suppress side reactions.[5]

  • Optimize Catalyst: The choice of catalyst is crucial for selectivity. Zeolite catalysts like Beta-zeolite are known for their shape selectivity and can minimize the formation of unwanted byproducts.[5]

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of competing side reactions.[12] However, this may also decrease the overall conversion rate.

  • Consider Transalkylation: Undesired diisopropylbenzene isomers can sometimes be converted to the desired product through a separate transalkylation reaction with benzene.[13][14]

Issue 3: Catalyst Deactivation

Q3: My catalyst appears to be losing activity over time, leading to a decrease in reaction yield. What causes catalyst deactivation, and how can it be mitigated?

A3: Catalyst deactivation is a significant concern in industrial and laboratory-scale alkylation processes. The primary causes include:

  • Coking: At higher temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface, blocking active sites.[4]

  • Poisoning: Impurities in the feed, such as water or sulfur compounds, can irreversibly bind to the catalyst's active sites, rendering them inactive.[1]

  • Complexation with Product: In Friedel-Crafts acylations, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction. A similar, though less pronounced, effect can occur in alkylations.[1]

Troubleshooting and Mitigation Strategies:

  • Optimize Reaction Temperature: Operating at the lowest effective temperature can help minimize coking.[4]

  • Ensure Feed Purity: Use high-purity reactants and solvents to avoid catalyst poisoning.

  • Catalyst Regeneration: In some cases, coked catalysts can be regenerated by controlled combustion of the coke deposits.

  • Use Robust Catalysts: Zeolite catalysts are often more resistant to deactivation than traditional Lewis acids.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key quantitative data for optimizing the alkylation of benzene to diisopropylbenzene based on different catalytic systems.

Table 1: Influence of Catalyst and Temperature on Benzene Alkylation with Propane

CatalystTemperature (°C)Benzene Conversion (%)Isopropylbenzene Selectivity (%)Reference
2%Pd/25%HSiW/SiO₂300-up to 88[9]
Pt/H₄SiW₁₂O₄₀/SiO₂3006-890-93[4]
Pt/HZSM-535014.432[4]
β-zeolite26021.877.4[5]

Table 2: Typical Conditions for Alkylation of Cumene to Diisopropylbenzene

ParameterValueReference
Temperature Range149 - 204 °C[15]
Preferred Temperature171 - 191 °C[15]
Molar Ratio (Cumene:Propylene)4:1 to 12:1[15]
Preferred Molar Ratio5:1 to 10:1[15]
Weight Hourly Space Velocity (WHSV)2 - 10 hr⁻¹[15]

Experimental Protocols

1. General Procedure for Friedel-Crafts Alkylation of Benzene with an Alkyl Halide (Illustrative)

This protocol describes a general laboratory-scale Friedel-Crafts alkylation. Note that specific conditions will need to be optimized for the synthesis of diisopropylbenzene using propylene.

  • Materials: Anhydrous benzene, alkyl halide (e.g., 2-chloropropane), anhydrous aluminum chloride (AlCl₃), ice bath, round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser with a drying tube.

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a drying tube.

    • Add anhydrous benzene to the flask.

    • In the dropping funnel, place the alkyl halide.

    • Cool the reaction flask in an ice bath.

    • Slowly and carefully add anhydrous aluminum chloride to the stirred benzene.

    • Add the alkyl halide dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0-5°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for the specified time.[3]

    • Quench the reaction by slowly pouring the reaction mixture over ice-cold water.

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer sequentially with a dilute HCl solution, water, and a saturated sodium bicarbonate solution.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

    • Remove the solvent by rotary evaporation to obtain the crude product.

    • Purify the product by distillation.[3]

2. Gas-Phase Alkylation of Benzene with Propylene over a Zeolite Catalyst

This protocol outlines a typical procedure for a continuous flow gas-phase alkylation.

  • Apparatus: Quartz fixed-bed differential reactor, electric furnace with temperature controller, gas flow controllers.

  • Catalyst Activation: The zeolite catalyst (e.g., β-zeolite) is activated in the reactor at 300°C under a flow of nitrogen for 12 hours.[5]

  • Reaction Procedure:

    • The propylene feed is passed through a saturator containing benzene at a controlled temperature (e.g., 25°C) to achieve the desired benzene/propylene ratio.[5]

    • The gas mixture is then fed into the heated reactor containing the activated catalyst bed.

    • The reaction temperature is maintained within the desired range (e.g., 200-300°C).[5]

    • The reactor effluent is cooled, and the products are collected and analyzed by gas chromatography.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products and Byproducts benzene Benzene cumene Cumene (Isopropylbenzene) benzene->cumene + Propylene propylene Propylene propylene->cumene catalyst Catalyst (e.g., Zeolite, AlCl₃) catalyst->cumene dipb Diisopropylbenzene (o, m, p isomers) cumene->dipb + Propylene tipb Triisopropylbenzene dipb->tipb + Propylene

Caption: Reaction pathway for the alkylation of benzene to diisopropylbenzene.

Experimental_Workflow start Start setup Prepare Anhydrous Reactants and Flame-Dried Glassware start->setup mix Combine Benzene and Catalyst in Reaction Vessel setup->mix add Slowly Add Propylene (or Alkylating Agent) mix->add react Allow Reaction to Proceed (Controlled Temperature) add->react quench Quench Reaction (e.g., with ice water) react->quench extract Extract Organic Layer quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry purify Purify Product (e.g., Distillation) dry->purify end End purify->end

Caption: A general experimental workflow for Friedel-Crafts alkylation.

Troubleshooting_Guide start Low Diisopropylbenzene Yield check_catalyst Is the catalyst active and anhydrous? start->check_catalyst check_conditions Are reaction conditions (temp, pressure) optimal? check_catalyst->check_conditions Yes action_catalyst Use fresh, anhydrous catalyst. check_catalyst->action_catalyst No check_ratio Is the Benzene:Propylene ratio high enough? check_conditions->check_ratio Yes action_conditions Adjust temperature and/or pressure as per literature. check_conditions->action_conditions No check_purity Are reactants pure? check_ratio->check_purity Yes action_ratio Increase excess of benzene. check_ratio->action_ratio No action_purity Purify reactants. check_purity->action_purity No success Yield Optimized check_purity->success Yes action_catalyst->check_conditions action_conditions->check_ratio action_ratio->check_purity action_purity->success

Caption: Troubleshooting logic for low diisopropylbenzene yield.

References

preventing polyalkylation in Friedel-Crafts reactions of benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Friedel-Crafts Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to preventing polyalkylation in the Friedel-Crafts reaction of benzene (B151609).

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation in Friedel-Crafts reactions and why does it occur?

A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where more than one alkyl group is substituted onto the aromatic ring. This occurs because the newly added alkyl group is an electron-donating group, which activates the benzene ring. The resulting monoalkylated benzene is more nucleophilic and therefore more reactive than the starting benzene, making it susceptible to further alkylation.

Q2: My Friedel-Crafts alkylation is yielding a significant amount of di- and tri-alkylated products. How can I favor monoalkylation?

A2: There are two primary strategies to minimize polyalkylation:

  • Use a Large Excess of Benzene: By significantly increasing the molar ratio of benzene to the alkylating agent, the statistical probability of the electrophile encountering and reacting with a molecule of benzene rather than the monoalkylated product is much higher.[1]

  • Friedel-Crafts Acylation Followed by Reduction: This is often the most effective method. It involves a two-step process:

    • Step 1: Friedel-Crafts Acylation: An acyl group is introduced to the benzene ring. The acyl group is an electron-withdrawing group, which deactivates the aromatic ring, thus preventing further acylation.[2][3]

    • Step 2: Reduction: The resulting ketone is then reduced to the desired alkyl group. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).[2][4][5][6]

Q3: Aside from polyalkylation, what other common side reactions should I be aware of in Friedel-Crafts alkylation?

A3: Another significant side reaction is carbocation rearrangement . The carbocation intermediate formed during the reaction can rearrange to a more stable carbocation (e.g., a primary carbocation rearranging to a secondary or tertiary one) via hydride or alkyl shifts.[1] This can lead to a mixture of isomeric products. Friedel-Crafts acylation is not prone to this issue as the acylium ion intermediate is resonance-stabilized and does not rearrange.[4][7]

Q4: Can I perform a Friedel-Crafts reaction on a substituted benzene?

A4: Yes, but the nature of the substituent is crucial. The reaction will fail if the aromatic ring is substituted with a strongly deactivating group (e.g., -NO₂, -CN, -SO₃H, -COR). Additionally, aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to its deactivation.

Troubleshooting Guides

Issue: Excessive Polyalkylation Detected in Product Mixture

This guide provides a step-by-step approach to troubleshoot and minimize the formation of polyalkylated products in your Friedel-Crafts alkylation of benzene.

Troubleshooting Workflow:

G start Problem: Excessive Polyalkylation strategy Select a Strategy to Minimize Polyalkylation start->strategy excess_benzene Use a Large Excess of Benzene strategy->excess_benzene  Alkylation is preferred acylation Perform Friedel-Crafts Acylation followed by Reduction strategy->acylation  Acylation is feasible check_ratio Is the molar ratio of benzene to alkylating agent high enough (e.g., >10:1)? excess_benzene->check_ratio acylation_protocol Follow Protocol for Friedel-Crafts Acylation acylation->acylation_protocol increase_ratio Increase the molar ratio of benzene. check_ratio->increase_ratio No end Problem Resolved: Monoalkylated Product is Major check_ratio->end Yes increase_ratio->end reduction_protocol Follow Protocol for Clemmensen or Wolff-Kishner Reduction acylation_protocol->reduction_protocol reduction_protocol->end G cluster_0 Friedel-Crafts Alkylation cluster_1 Friedel-Crafts Acylation -> Reduction A Benzene + Alkyl Halide + Lewis Acid B Monoalkylated Benzene (Activating Group) A->B Desired Reaction C Polyalkylated Benzene (Side Product) B->C Further Alkylation (More Reactive) D Benzene + Acyl Halide + Lewis Acid E Acyl Benzene (Ketone) (Deactivating Group) D->E Acylation F Monoalkylated Benzene E->F Reduction (e.g., Clemmensen) G No Further Reaction E->G

References

troubleshooting guide for low yield in 1,3-Diisopropylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers encountering low yields during the synthesis of 1,3-Diisopropylbenzene (m-DIPB). The primary synthesis route discussed is the Friedel-Crafts alkylation of benzene (B151609) or cumene (B47948).

Frequently Asked Questions (FAQs)

Q1: My overall yield of diisopropylbenzene is low, and a large amount of unreacted benzene or cumene remains. What went wrong?

A: A low conversion rate with significant starting material left over typically points to issues with the catalyst or reaction conditions. Consider the following:

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) is extremely sensitive to moisture. Any water in the reagents or glassware will deactivate the catalyst. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the catalyst complexes with the ketone product, meaning a stoichiometric amount is needed.[1] While alkylation is catalytic, a sufficient amount is still necessary to drive the reaction.

  • Low Reaction Temperature: While initial addition of the alkylating agent may be done at low temperatures to control the reaction rate, the overall reaction may require warming to room temperature or gentle heating to proceed to completion.[2]

  • Insufficient Reaction Time: The reaction may not have been allowed to run long enough for complete conversion. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Q2: I've produced diisopropylbenzene, but the yield of the desired 1,3- (meta) isomer is very low, with high amounts of the 1,4- (para) and/or 1,2- (ortho) isomers. How can I improve this?

A: This is a common challenge related to kinetic versus thermodynamic product control. The 1,4-diisopropylbenzene (B50396) isomer is often the initial, kinetically favored product. The desired 1,3-isomer is the most thermodynamically stable.

  • Post-Alkylation Isomerization: To increase the yield of the 1,3-isomer, the crude product mixture can be heated in the presence of a Lewis acid catalyst.[2][3] This allows the isomers to equilibrate, favoring the formation of the more stable meta product. Industrial processes may carry out this isomerization at temperatures between 182°C and 238°C.[4]

Q3: My product is contaminated with significant amounts of tri- and other poly-isopropylbenzene byproducts. How can I prevent this?

A: This issue, known as polyalkylation, is a classic limitation of the Friedel-Crafts alkylation reaction.[5][6] The alkyl groups added to the benzene ring are activating, making the diisopropylbenzene product more reactive than the starting benzene or cumene.[2][7][8]

  • Use Excess Aromatic Substrate: To minimize polyalkylation, use a large molar excess of the starting aromatic compound (benzene or cumene) relative to the alkylating agent (e.g., propylene (B89431) or 2-chloropropane).[8][9] This increases the statistical probability that the alkylating agent will react with the starting material instead of the already-alkylated product. A molar ratio of cumene to propylene of 5:1 to 10:1 has been used in industrial settings.[4]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly or dropwise to the reaction mixture helps maintain its concentration at a low level, further disfavoring polyalkylation.[2]

Q4: The reaction is extremely sluggish or is not proceeding at all. What are the potential causes?

A: A complete lack of reaction is usually due to a critical failure in one of the core components:

  • Inactive Catalyst: As mentioned in Q1, the catalyst is the most likely culprit. Ensure it is anhydrous and active.

  • Deactivated Aromatic Ring: Friedel-Crafts reactions fail if the aromatic ring has strongly deactivating substituents (like a nitro group, -NO₂).[5][6][9] This is not an issue when starting with benzene or cumene but is a critical limitation to remember.

  • Improper Alkylating Agent: Vinyl or aryl halides cannot be used as they do not readily form carbocations under Friedel-Crafts conditions.[9][10]

Q5: What is the recommended method for purifying the final this compound product?

A: The isomers of diisopropylbenzene have very close boiling points, making separation challenging.

  • Fractional Distillation: This is the most common and effective method used to separate the isomers from each other and from other by-products.[4] This may need to be performed under reduced pressure to avoid decomposition at high temperatures.

  • Chromatography: For small-scale lab preparations, column chromatography can be used, but it is less practical for larger quantities.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in this compound synthesis.

G start Low Yield of this compound analysis Analyze Product Mixture (GC/NMR) start->analysis polyalkylation High % of Polyalkylation Products analysis->polyalkylation High MW byproducts wrong_isomer High % of 1,2- and/or 1,4-Isomers analysis->wrong_isomer Isomeric impurities unreacted_sm High % of Unreacted Starting Material analysis->unreacted_sm Starting material present sol_poly1 Increase Molar Ratio of Benzene/Cumene to Alkylating Agent polyalkylation->sol_poly1 sol_poly2 Ensure Slow, Dropwise Addition of Alkylating Agent polyalkylation->sol_poly2 sol_isomer Perform Post-Alkylation Isomerization (Heat with Lewis Acid) wrong_isomer->sol_isomer sol_sm1 Check Catalyst Activity (Ensure Anhydrous Conditions) unreacted_sm->sol_sm1 sol_sm2 Increase Reaction Time and/or Temperature unreacted_sm->sol_sm2

Caption: Troubleshooting flowchart for low yield of this compound.

Quantitative Data Summary

The table below summarizes key reaction parameters and their impact on the synthesis of diisopropylbenzene.

ParameterRecommended ConditionRationale & Effect on Yield
Reactant Molar Ratio >5:1 (Aromatic:Alkylating Agent)Minimizes polyalkylation by increasing the probability of the alkylating agent reacting with the starting material. Using a large excess of benzene is common.[4][8][9]
Catalyst Anhydrous AlCl₃ or Solid Acid (e.g., Zeolite)A strong Lewis acid or solid acid is required to generate the isopropyl carbocation electrophile.[1] Must be anhydrous to remain active.
Alkylation Temperature 0-10°C during addition, then warm to RTLower temperatures control the initial exothermic reaction and can improve selectivity.[2] Industrial processes may use higher temperatures (150-200°C).[4]
Isomerization Temp. 180-240°CHigher temperatures are required to overcome the activation barrier for isomerization, allowing the product mixture to equilibrate to the thermodynamically favored 1,3-isomer.[3][4]
Addition Method Slow, dropwise addition of alkylating agentKeeps the instantaneous concentration of the electrophile low, which helps to suppress polyalkylation side reactions.[2]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis and Isomerization of this compound

This protocol is a representative procedure based on common Friedel-Crafts alkylation and isomerization principles.

Part A: Alkylation of Benzene

  • Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle HCl gas evolution). Maintain a dry atmosphere using drying tubes or a nitrogen blanket.

  • Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃) and a significant excess of dry benzene (acting as both reactant and solvent).

  • Cooling: Cool the stirred mixture in an ice bath to below 10°C.

  • Addition: Add 2-chloropropane (B107684) dropwise from the dropping funnel to the stirred mixture over 1-2 hours, ensuring the temperature remains below 10°C.[2]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 2-4 hours.[2] Monitor the reaction progress by GC.

  • Quenching: Slowly and carefully pour the reaction mixture over crushed ice, which may contain concentrated hydrochloric acid to fully neutralize the catalyst.[2]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.[2]

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the excess benzene by rotary evaporation to obtain the crude diisopropylbenzene isomer mixture.

Part B: Isomerization to Enrich this compound

  • Setup: In a flask equipped for heating and stirring, combine the crude diisopropylbenzene mixture from Part A with a catalytic amount of AlCl₃.

  • Heating: Heat the mixture to a temperature conducive to isomerization (e.g., 80-100°C in a lab setting, or higher as indicated by industrial patents) and maintain for several hours.[3][4] Monitor the isomer ratio by GC until it reaches equilibrium (the ratio of isomers no longer changes significantly).

  • Workup: Cool the mixture and perform the same quenching and washing procedure as described in Part A (steps 6-7) to remove the catalyst.

  • Purification: Dry the resulting organic product. Purify by fractional distillation under reduced pressure to isolate the this compound isomer.

References

Technical Support Center: Stability of 1,3-Diisopropylbenzene Under Strong Oxidizing Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and reactivity of 1,3-diisopropylbenzene when subjected to strong oxidizing conditions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation, along with detailed experimental protocols and data.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the reaction between this compound and strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid?

A1: Under strong oxidizing conditions, both isopropyl groups of this compound are expected to be fully oxidized to carboxylic acid functionalities. This reaction yields isophthalic acid (benzene-1,3-dicarboxylic acid) as the primary product. The reaction proceeds because the carbon atom attached to the benzene (B151609) ring (the benzylic carbon) has a hydrogen atom, which is susceptible to oxidation.

Q2: My oxidation of this compound with KMnO₄ is slow or incomplete. What are the possible reasons and solutions?

A2: Several factors can lead to a sluggish or incomplete reaction:

  • Insufficient Heat: Benzylic oxidation with KMnO₄ typically requires elevated temperatures to proceed at a reasonable rate. Ensure the reaction mixture is heated to reflux.

  • Inadequate Mixing: this compound is not soluble in water, where KMnO₄ is dissolved. Vigorous stirring is essential to create an emulsion and maximize the interfacial area for the reaction to occur. The use of a phase-transfer catalyst can sometimes be beneficial, although not always necessary with sufficient heating and stirring.

  • Incorrect pH: The oxidation can be performed under basic, acidic, or neutral conditions, but the efficiency can vary. Basic conditions are often preferred for the initial oxidation, followed by acidification during workup to protonate the carboxylate salt and precipitate the isophthalic acid.

  • Insufficient Oxidant: Ensure that a sufficient molar excess of KMnO₄ is used. Stoichiometrically, a significant amount of the oxidant is required to convert both isopropyl groups to carboxylic acids.

Q3: I am observing a brown precipitate (manganese dioxide) in my KMnO₄ reaction. Is this normal?

A3: Yes, the formation of a brown precipitate of manganese dioxide (MnO₂) is a normal and expected byproduct of oxidations using potassium permanganate, as the permanganate ion (MnO₄⁻) is reduced. This precipitate is typically removed by filtration after the reaction is complete.

Q4: Are there any significant side products to be aware of when oxidizing this compound?

A4: The primary side products often result from incomplete oxidation. These can include compounds where only one of the isopropyl groups has been fully or partially oxidized. For instance, 3-isopropylbenzoic acid could be a potential byproduct. With milder oxidation conditions, you might also see the formation of ketones at the benzylic position. With very harsh conditions or the presence of nitric acid, nitration of the aromatic ring can occur as a side reaction.

Q5: How can I purify the isophthalic acid product from my reaction mixture?

A5: Isophthalic acid has low solubility in cold water but is more soluble in hot water. A common purification method is recrystallization from hot water. The crude product can be dissolved in a minimum amount of boiling water, filtered while hot to remove insoluble impurities (like MnO₂), and then allowed to cool slowly to form crystals of purified isophthalic acid. The purity of the final product can be assessed by its melting point. Impurities such as 3-carboxybenzaldehyde (3-CBA) and m-toluic acid can be present in the crude product and may require specific purification steps, such as crystallization from a different solvent system or hydrogenation to reduce the aldehyde impurity.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no conversion of starting material 1. Reaction temperature is too low. 2. Insufficient amount of oxidizing agent. 3. Poor mixing of the biphasic reaction mixture.1. Increase the reaction temperature, typically to reflux. 2. Use a larger excess of the oxidizing agent. 3. Ensure vigorous stirring to create an emulsion.
Formation of a complex mixture of products 1. Reaction conditions are too mild, leading to partially oxidized intermediates. 2. Reaction conditions are too harsh, causing degradation or side reactions.1. Increase the reaction time and/or temperature to favor the formation of the fully oxidized product. 2. Carefully control the temperature and consider using a less aggressive oxidizing agent if degradation is suspected.
Difficulty in isolating the product 1. The product may be soluble in the workup solvent. 2. Incomplete precipitation during acidification.1. Ensure the aqueous solution is sufficiently cooled before filtering the isophthalic acid. 2. Check the pH of the solution after acidification to ensure it is low enough to fully protonate the carboxylate.
Product is colored Presence of colored impurities, such as dicarboxylic fluorenones or tricarboxylic biphenyls.[2][3]Recrystallization from hot water or another suitable solvent. Activated carbon can be used during recrystallization to remove colored impurities.

Experimental Protocols

Oxidation of this compound with Potassium Permanganate

This protocol describes a general procedure for the oxidation of this compound to isophthalic acid using potassium permanganate.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃) (optional, for basic conditions)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acidification

  • Sodium bisulfite (NaHSO₃) for quenching excess KMnO₄

  • Distilled water

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound and a solution of sodium carbonate in water (for basic conditions).

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add a solution of potassium permanganate in water to the refluxing mixture over a period of several hours. The purple color of the permanganate should disappear as it is consumed.

  • After the addition is complete, continue to heat the mixture at reflux until the purple color no longer fades, indicating the reaction is complete. This may take several hours.

  • Cool the reaction mixture to room temperature.

  • Add a small amount of sodium bisulfite to quench any excess potassium permanganate (the purple color will disappear).

  • Filter the hot mixture to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

  • Combine the filtrate and washings, and then acidify the solution with concentrated sulfuric or hydrochloric acid until the pH is strongly acidic.

  • Isophthalic acid will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the isophthalic acid by filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from hot water for further purification.

Oxidation of this compound with Chromic Acid

This protocol provides a general method for the oxidation of this compound using chromic acid, which is typically generated in situ from sodium dichromate and sulfuric acid.

Materials:

  • This compound

  • Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Round-bottom flask, addition funnel, ice bath, magnetic stirrer, filtration apparatus

Procedure:

  • In a round-bottom flask, place the this compound.

  • Prepare the chromic acid solution by carefully dissolving sodium dichromate dihydrate in water and then slowly adding concentrated sulfuric acid with cooling.

  • Cool the flask containing the this compound in an ice bath.

  • Slowly add the chromic acid solution from an addition funnel with vigorous stirring, maintaining the reaction temperature below a certain threshold (e.g., 50-60 °C) to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating until the reaction is complete (as monitored by TLC or other appropriate methods).

  • Pour the reaction mixture over ice and water.

  • Collect the precipitated crude isophthalic acid by filtration.

  • Wash the crude product thoroughly with cold water to remove chromium salts.

  • The product can be further purified by recrystallization from hot water.

Quantitative Data

Oxidizing AgentSubstrateProductTypical Yield RangeReference
Hot aq. KMnO₄AlkylbenzeneBenzoic Acid60-85%[4]
Chromic AcidAlkylbenzeneBenzoic Acid50-80%General textbook knowledge
Air, Co/Mn catalystm-XyleneIsophthalic AcidHigh (industrial process)[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: this compound reaction Combine Reactants and Heat (with vigorous stirring) start->reaction oxidant Prepare Oxidizing Agent (e.g., aq. KMnO4 or Chromic Acid) oxidant->reaction monitoring Monitor Reaction Progress reaction->monitoring quench Quench Excess Oxidant monitoring->quench Reaction Complete filter_byproduct Filter to Remove Inorganic Byproducts (e.g., MnO2) quench->filter_byproduct acidify Acidify Filtrate filter_byproduct->acidify precipitate Precipitate and Isolate Crude Isophthalic Acid acidify->precipitate recrystallize Recrystallize from Hot Water precipitate->recrystallize product Pure Isophthalic Acid recrystallize->product troubleshooting_oxidation cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction temp Insufficient Temperature? start->temp oxidant Insufficient Oxidant? start->oxidant mixing Poor Mixing? start->mixing increase_temp Increase to Reflux temp->increase_temp Yes add_oxidant Add More Oxidant oxidant->add_oxidant Yes increase_stirring Increase Stirring Rate mixing->increase_stirring Yes

References

Technical Support Center: Enhancing the Selectivity of 1,3-Diisopropylbenzene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 1,3-diisopropylbenzene (1,3-DIPB). Here, you will find troubleshooting guidance and frequently asked questions to help optimize your experimental outcomes and improve the selectivity of your reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low Selectivity for this compound and High Formation of Isomeric Byproducts (1,2- and 1,4-DIPB)

  • Possible Causes:

    • Suboptimal Catalyst Choice: The catalyst used may not possess the required shape selectivity to favor the formation of the meta-isomer. Highly active catalysts like aluminum chloride (AlCl₃) can also promote isomerization to other diisopropylbenzene isomers.[1]

    • High Reaction Temperature: Elevated temperatures can lead to a product distribution controlled by kinetics, which may not favor the thermodynamically more stable 1,3-isomer.[1]

    • Insufficient Reaction Time: The reaction may not have reached thermodynamic equilibrium, where the 1,3-DIPB isomer is favored.[2]

  • Troubleshooting Steps:

    • Catalyst Selection: Consider using shape-selective catalysts such as zeolite H-Beta or MCM-22, which can enhance the production of the desired isomer.[3] Milder Lewis acid catalysts or ionic liquids can also offer improved selectivity compared to highly active catalysts like AlCl₃.[1]

    • Optimize Reaction Temperature: Lowering the reaction temperature can favor the formation of the thermodynamically more stable 1,3-isomer.[1][4] For instance, with ionic liquid catalysts, temperatures around 50°C have proven to be effective.[2]

    • Implement Post-Alkylation Isomerization: After the initial alkylation, the product mixture can be subjected to an extended reaction time, sometimes with the addition of more catalyst. This "post-alkylation" step promotes the isomerization of undesired 1,2- and 1,4-DIPB to the more stable 1,3-DIPB, thereby increasing the overall yield of the target molecule.[1][2]

Issue 2: Excessive Formation of Polyalkylated Byproducts (Tri- and Tetra-isopropylbenzene)

  • Possible Causes:

    • Incorrect Benzene (B151609) to Propylene (B89431) Ratio: A low molar ratio of benzene to propylene increases the likelihood of multiple alkylations on the benzene ring.[2]

    • High Propylene Concentration: A high localized concentration of the alkylating agent (propylene) can lead to the formation of polyalkylated products.[2]

    • High Catalyst Activity: A highly active catalyst can promote the further alkylation of the initially formed cumene (B47948) and diisopropylbenzene.[2]

  • Troubleshooting Steps:

    • Adjust Reactant Ratio: Increase the molar ratio of benzene to propylene. Ratios greater than 1 are generally recommended to minimize polyalkylation.[2][4]

    • Control Propylene Feed Rate: In a batch reactor setup, introduce the propylene gas slowly and in a controlled manner to maintain a low concentration of the alkylating agent.[1][2]

    • Modify Catalyst Loading: Reducing the amount of a highly active catalyst can help to decrease the overall reaction rate and minimize subsequent alkylations.[2]

    • Consider Transalkylation: The polyalkylated byproducts can be separated and reacted with benzene in a subsequent transalkylation step to produce cumene, which can then be recycled back into the main reaction.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts alkylation of benzene with propylene.[7] This reaction is typically catalyzed by Lewis acids such as aluminum chloride, or solid acid catalysts like zeolites.[5][7] Another approach involves the thermal isomerization of 1,4-diisopropylbenzene (B50396) over a solid acid catalyst.[8]

Q2: Which type of catalyst offers the best selectivity for this compound?

A2: While traditional Lewis acids like AlCl₃ are effective, they often lead to a mixture of isomers.[9] For improved selectivity, modern solid acid catalysts, particularly zeolites such as H-Beta, MCM-22, and Y-Zeolite, are preferred due to their shape-selective properties.[3] Ionic liquids have also emerged as a promising alternative, demonstrating high selectivity under optimized conditions.[1][3]

Q3: How does reaction temperature influence the selectivity of this compound production?

A3: Reaction temperature is a critical parameter. Lower temperatures generally favor the formation of the thermodynamically more stable this compound isomer.[1][4] Conversely, higher temperatures can lead to a kinetic product distribution, which may result in a higher proportion of the 1,2,4-isomer in the case of tri-substituted products, and potentially other DIPB isomers.[1][10]

Q4: What is the role of the benzene to propylene molar ratio?

A4: The benzene to propylene molar ratio is crucial for controlling the extent of alkylation. A higher benzene to propylene ratio helps to minimize the formation of polyalkylated byproducts such as tri- and tetra-isopropylbenzene by reducing the probability of multiple propylene additions to the benzene ring.[2][4]

Q5: Can byproducts be converted back to the desired product?

A5: Yes, certain byproducts can be recycled. Polyisopropylbenzenes can be reacted with benzene in a process called transalkylation to produce cumene, which is a precursor to diisopropylbenzene.[5][6] Additionally, undesired diisopropylbenzene isomers can sometimes be converted to the more stable 1,3-isomer through post-alkylation isomerization.[1][2]

Data Presentation

Table 1: Comparison of Catalytic Systems for Diisopropylbenzene Synthesis

Catalyst TypeCatalyst ExampleReaction Temperature (°C)Benzene Conversion (%)1,3-DIPB Selectivity (%)Reference
Ionic Liquid2AlCl₃/Et₃NHCl50High (Implied)High (Improved by post-alkylation)[3]
ZeoliteH-Beta120-160HighGood[3]
ZeoliteMCM-22Liquid Phase (Varied)High Activity & StabilityGood[3]
ZeoliteY-Zeolite130-180Good ActivityGood[3]
ZeoliteZSM-5Gas Phase (Varied)--[3]

Note: The data presented is a summary from various studies and is intended for comparative purposes. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Key Experiment: Selective Synthesis of this compound using a Zeolite Catalyst (H-Beta)

This protocol describes the liquid-phase alkylation of benzene with propylene using an H-Beta zeolite catalyst.

  • Materials:

    • Benzene (anhydrous)

    • Propylene

    • H-Beta zeolite catalyst

    • Nitrogen gas (for inert atmosphere)

  • Equipment:

    • High-pressure batch reactor equipped with a gas inlet, magnetic stirrer, temperature controller, and sampling port.

    • Gas chromatograph (GC) for reaction monitoring.

  • Procedure:

    • Catalyst Activation: The H-Beta zeolite catalyst is activated prior to use by heating under a flow of inert gas to remove any adsorbed moisture.

    • Reaction Setup: The batch reactor is charged with anhydrous benzene and the activated H-Beta zeolite catalyst.

    • Inerting: The reactor is sealed and purged with nitrogen gas to ensure an inert atmosphere.

    • Heating and Pressurization: The reactor is heated to the desired reaction temperature (e.g., 120-160°C) with constant stirring.[3]

    • Propylene Addition: Propylene is introduced into the reactor at a controlled rate to maintain the desired pressure.

    • Reaction Monitoring: The progress of the reaction is monitored by periodically taking samples from the reactor and analyzing them by GC to determine the conversion of benzene and the product distribution.[3]

    • Reaction Termination: Once the desired conversion is achieved, the propylene feed is stopped, and the reactor is cooled to room temperature.

    • Product Recovery: The catalyst is separated from the reaction mixture by filtration. The liquid product is then purified by distillation to isolate the this compound.

Visualizations

Friedel_Crafts_Alkylation Benzene Benzene Cumene Cumene Benzene->Cumene + Isopropyl Carbocation Propylene Propylene Carbocation Isopropyl Carbocation Propylene->Carbocation Protonation Catalyst Acid Catalyst (e.g., Zeolite, AlCl₃) Catalyst->Carbocation Carbocation->Cumene DIPB_isomers Diisopropylbenzene (1,2-, 1,3-, 1,4-isomers) Cumene->DIPB_isomers + Propylene Polyalkylated Polyalkylated Byproducts DIPB_isomers->Polyalkylated + Propylene

Caption: Friedel-Crafts alkylation pathway for diisopropylbenzene synthesis.

Troubleshooting_Workflow Start Low 1,3-DIPB Selectivity Check_Isomers High Isomeric Byproducts? Start->Check_Isomers Check_Polyalkylation Excessive Polyalkylation? Start->Check_Polyalkylation Optimize_Catalyst Optimize Catalyst (Shape-selective, Milder) Check_Isomers->Optimize_Catalyst Yes Lower_Temp Lower Reaction Temperature Check_Isomers->Lower_Temp Yes Post_Alkylation Implement Post-Alkylation Isomerization Check_Isomers->Post_Alkylation Yes End Improved Selectivity Check_Isomers->End No Adjust_Ratio Increase Benzene/ Propylene Ratio Check_Polyalkylation->Adjust_Ratio Yes Control_Feed Control Propylene Feed Rate Check_Polyalkylation->Control_Feed Yes Transalkylation Consider Transalkylation Check_Polyalkylation->Transalkylation Yes Check_Polyalkylation->End No Optimize_Catalyst->End Lower_Temp->End Post_Alkylation->End Adjust_Ratio->End Control_Feed->End Transalkylation->End

Caption: Troubleshooting workflow for improving 1,3-DIPB selectivity.

Catalyst_Selection_Logic Goal High Selectivity for 1,3-DIPB Factor1 Shape Selectivity Goal->Factor1 Factor2 Catalyst Activity Goal->Factor2 Zeolites Zeolites (H-Beta, MCM-22) Factor1->Zeolites High Ionic_Liquids Ionic Liquids Factor1->Ionic_Liquids Moderate Factor2->Ionic_Liquids Tunable AlCl3 AlCl₃ (High Activity) Factor2->AlCl3 High Milder_Lewis_Acids Milder Lewis Acids Factor2->Milder_Lewis_Acids Moderate Outcome1 Favors meta-isomer Zeolites->Outcome1 Outcome3 Risk of low selectivity AlCl3->Outcome3 Outcome2 Reduces polyalkylation Milder_Lewis_Acids->Outcome2

Caption: Logical guide for catalyst selection in 1,3-DIPB synthesis.

References

Technical Support Center: Purification of Commercial 1,3-Diisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) for the removal of isomeric impurities from commercial 1,3-diisopropylbenzene (m-DIPB).

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities in commercial this compound?

A1: Commercial this compound is typically produced as a byproduct of cumene (B47948) synthesis. The most common isomeric impurities are 1,4-diisopropylbenzene (B50396) (p-DIPB) and 1,2-diisopropylbenzene (B1214297) (o-DIPB). Due to their similar boiling points and chemical properties, separating these isomers can be challenging.

Q2: Why is fractional distillation often insufficient for separating diisopropylbenzene isomers?

A2: The boiling points of the diisopropylbenzene isomers are very close, making their separation by conventional fractional distillation difficult.[1] Achieving high purity requires a distillation column with a very high number of theoretical plates, which may not be practical for standard laboratory setups.[2]

Q3: What are the most effective methods for removing isomeric impurities from this compound?

A3: Several methods can be employed, each with its own advantages and challenges. The most common techniques include:

  • Azeotropic Distillation: This method involves adding an entrainer that forms a minimum-boiling azeotrope with one of the isomers, thereby increasing the relative volatility and facilitating separation.[2][3]

  • Extractive Distillation: In this technique, a high-boiling solvent is introduced to the mixture, which selectively alters the volatility of the isomers, making them easier to separate by distillation.

  • Crystallization: This method takes advantage of differences in the melting points and solubilities of the isomers in a specific solvent. By carefully controlling the temperature, the desired isomer can be selectively crystallized.

  • Adsorptive Separation: This technique utilizes solid adsorbents, such as zeolites, that selectively adsorb one isomer over the others based on molecular size and shape.[4]

Q4: How can I analyze the purity of my this compound sample?

A4: Gas chromatography with a flame ionization detector (GC-FID) is a standard and effective method for determining the isomeric purity of diisopropylbenzene samples. This technique allows for the separation and quantification of each isomer present in the mixture.

Data Presentation

Table 1: Physical Properties of Diisopropylbenzene Isomers

Property1,2-Diisopropylbenzene (o-DIPB)This compound (m-DIPB)1,4-Diisopropylbenzene (p-DIPB)
CAS Number 577-55-999-62-7100-18-5
Molecular Weight ( g/mol ) 162.28162.28162.28
Boiling Point (°C) 205203210
Melting Point (°C) -57-63-17
Density (g/cm³ at 20°C) Not available0.8559Not available
Water Solubility (mg/L at 25°C) Not available72.040.5

Source:[1][5]

Table 2: Solubility of this compound in Common Organic Solvents

SolventSolvent TypeQualitative Solubility
HexaneNon-polarReadily soluble[6]
Benzene (B151609)Non-polar AromaticReadily soluble[6]
EtherPolar aproticReadily soluble[6]
AcetonePolar aproticSoluble in all proportions[7]
EthanolPolar proticSoluble in all proportions[7]

Experimental Protocols

Protocol 1: Purification by Azeotropic Distillation with a Ketone Entrainer

This protocol describes the separation of this compound from 1,4-diisopropylbenzene using an azeotropic distillation with a ketone as the entraining agent.[2]

Materials:

  • Commercial this compound (containing 1,4-DIPB impurity)

  • Acetophenone (or another suitable ketone like 2-undecanone (B123061) or isophorone)[2]

  • Fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column)

  • Heating mantle

  • Condenser

  • Receiving flasks

  • Gas chromatograph with FID for analysis

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood.

  • Charge the distillation flask with the commercial this compound and the chosen ketone entrainer. A 1:1 mass ratio of diisopropylbenzene to entrainer is a good starting point.

  • Begin heating the mixture gently with the heating mantle.

  • Carefully monitor the temperature at the head of the distillation column.

  • The first fraction to distill will be the azeotrope of this compound and the ketone entrainer. Collect this fraction in a receiving flask.

  • Once the temperature at the distillation head begins to rise, change the receiving flask to collect the intermediate fraction.

  • The final fraction, collected at a higher temperature, will be enriched in 1,4-diisopropylbenzene.

  • The collected azeotrope can be further processed to recover the this compound. This is typically done by washing with water to remove the ketone, followed by drying and a final simple distillation.

  • Analyze the purity of the distilled this compound fraction using GC-FID.

Protocol 2: Purification by Fractional Crystallization

This protocol outlines a general procedure for the purification of this compound by fractional crystallization, exploiting the difference in melting points of the isomers.

Materials:

  • Commercial this compound

  • A suitable solvent in which the solubility of the isomers differs significantly with temperature (e.g., a short-chain alcohol like methanol (B129727) or ethanol).

  • Beaker or Erlenmeyer flask

  • Stirring rod

  • Cooling bath (ice-water or other)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the commercial this compound in a minimal amount of the chosen solvent at room temperature or with gentle heating.

  • Slowly cool the solution in a cooling bath with gentle stirring.

  • As the solution cools, the isomer with the lower solubility at that temperature will start to crystallize. Given that p-DIPB has a significantly higher melting point, it is likely to crystallize first.

  • Continue cooling until a significant amount of crystals have formed.

  • Quickly filter the cold mixture through a pre-chilled Buchner funnel to separate the crystals from the mother liquor.

  • The mother liquor will be enriched in this compound.

  • To further purify the this compound, the solvent can be evaporated from the mother liquor, and the resulting enriched m-DIPB can be subjected to a second crystallization, potentially at a lower temperature, to crystallize out the this compound.

  • Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Dry the purified crystals.

  • Analyze the purity of the final product and the mother liquor using GC-FID.

Troubleshooting Guides

Fractional & Azeotropic Distillation

Q: My distillation is not providing good separation of the isomers. What could be the problem?

A:

  • Insufficient Column Efficiency: For close-boiling isomers, a standard distillation column may not have enough theoretical plates. Consider using a longer column, a packed column (with Raschig rings or structured packing), or a spinning band distillation apparatus for higher efficiency.[8]

  • Distillation Rate is Too Fast: A slow and steady distillation rate is crucial for achieving equilibrium within the column. Reduce the heating rate to allow for proper fractionation.[8]

  • Poor Insulation: Heat loss from the column can disrupt the temperature gradient necessary for effective separation. Insulate the distillation column with glass wool or aluminum foil.

  • Incorrect Entrainer Ratio (Azeotropic Distillation): The ratio of the entrainer to the diisopropylbenzene mixture is critical. If the separation is poor, try adjusting the concentration of the azeotropic agent.

Q: The temperature at the distillation head is fluctuating. What should I do?

A:

  • Uneven Heating: Ensure the heating mantle is in good contact with the distillation flask and providing consistent heat.

  • Improper Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm of the distillation head, to accurately measure the temperature of the vapor that is in equilibrium with the liquid.[9]

  • Bumping of the Liquid: Use boiling chips or a magnetic stirrer to ensure smooth boiling.

Crystallization

Q: My compound is "oiling out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point.[10]

  • Increase the Amount of Solvent: Add more solvent to the mixture to keep the compound dissolved until a lower temperature is reached.

  • Change the Solvent: Select a solvent with a lower boiling point or one in which the compound is less soluble at higher temperatures.

  • Slower Cooling: Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice.

Q: I have a very low yield after crystallization. What are the possible reasons?

A:

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor.[10] You can try to recover more product by evaporating some of the solvent from the mother liquor and attempting a second crystallization.

  • Cooling to an Insufficiently Low Temperature: Ensure you have cooled the solution to a low enough temperature to maximize crystal formation.

  • Crystals Lost During Filtration: Ensure your filter paper has the correct pore size and that you have washed the crystals with a minimal amount of cold solvent.

Mandatory Visualizations

Experimental Workflows (DOT Language)

azeotropic_distillation_workflow cluster_prep Preparation cluster_distillation Distillation cluster_recovery Recovery & Analysis Charge Flask Charge Distillation Flask (m/p-DIPB Mixture + Ketone) Heat Heat Mixture Charge Flask->Heat Collect Azeotrope Collect Azeotrope (m-DIPB + Ketone) Heat->Collect Azeotrope Collect Intermediate Collect Intermediate Fraction Collect Azeotrope->Collect Intermediate Wash Azeotrope Wash Azeotrope with Water Collect Azeotrope->Wash Azeotrope Collect p-DIPB Collect p-DIPB Enriched Bottoms Collect Intermediate->Collect p-DIPB Dry m-DIPB Dry m-DIPB Wash Azeotrope->Dry m-DIPB Final Distillation Simple Distillation of m-DIPB Dry m-DIPB->Final Distillation Analyze Purity Analyze Purity (GC-FID) Final Distillation->Analyze Purity crystallization_workflow cluster_dissolution Dissolution cluster_crystallization Crystallization & Separation cluster_purification Mother Liquor Processing Dissolve Dissolve Crude DIPB in Minimal Hot Solvent Cool Slowly Cool Solution Dissolve->Cool Filter Filter Crystals (p-DIPB enriched) Cool->Filter Evaporate Evaporate Solvent from Mother Liquor Filter->Evaporate Mother Liquor (m-DIPB enriched) Recrystallize Recrystallize Enriched m-DIPB Evaporate->Recrystallize Analyze Analyze Purity (GC-FID) Recrystallize->Analyze

References

effect of temperature on the isomerization of diisopropylbenzenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isomerization of diisopropylbenzenes (DIPB).

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of diisopropylbenzene isomerization in a research and industrial context?

A1: The primary goal is typically the selective conversion of para-diisopropylbenzene (p-DIPB) and ortho-diisopropylbenzene (o-DIPB) into meta-diisopropylbenzene (m-DIPB). The m-isomer is a valuable precursor in the synthesis of various chemicals, including resins, polymers, and specialty materials. The equilibrium mixture of diisopropylbenzene isomers favors the meta form, containing approximately 68% m-DIPB and 32% p-DIPB, with virtually no o-DIPB present.[1]

Q2: What are the key factors influencing the isomerization of diisopropylbenzenes?

A2: The main factors that affect the isomerization of diisopropylbenzenes are reaction temperature, the type of catalyst used, and the mass hour space velocity (MHSV). Temperature, in particular, has a significant impact on both the conversion of the starting isomers and the selectivity towards the desired product.

Q3: How does temperature generally affect the conversion and selectivity in p-DIPB isomerization to m-DIPB?

A3: As the reaction temperature increases, the conversion of p-DIPB generally increases. However, this is often accompanied by a decrease in selectivity for m-DIPB.[1] Higher temperatures can promote side reactions such as disproportionation, which leads to the formation of cumene (B47948) and triisopropylbenzene (B8360398), and cracking, which can produce smaller molecules like benzene.[2]

Q4: What types of catalysts are commonly used for diisopropylbenzene isomerization?

A4: A variety of catalysts can be used for this process. Historically, Lewis acids like aluminum chloride (AlCl₃) promoted with water have been employed.[1] More recently, solid acid catalysts, particularly zeolites such as Hβ, H-mordenite, and ZSM-12, have gained prominence.[1][3][4][5] These solid catalysts are often preferred as they are more environmentally friendly and easier to handle than traditional Lewis acids.[3]

Troubleshooting Guide

Q5: My p-DIPB conversion is low. What are the potential causes and how can I improve it?

A5: Low conversion of p-DIPB can be attributed to several factors:

  • Insufficient Temperature: The reaction temperature may be too low for the specific catalyst being used. Gradually increasing the temperature within the recommended range for your catalyst can enhance conversion.[6]

  • Catalyst Deactivation: The catalyst may have become deactivated due to coking or poisoning.[4] Ensuring the use of fresh, anhydrous reagents and catalyst can mitigate this.[7] If using a reusable catalyst, regeneration according to the manufacturer's protocol is necessary.

  • Inadequate Catalyst Loading: The amount of catalyst may be insufficient for the volume of reactants. Ensure you are using the correct catalyst-to-reactant ratio as specified in established protocols.[7]

Q6: I am observing high conversion of p-DIPB, but the selectivity towards m-DIPB is poor, with significant byproduct formation. What should I do?

A6: Poor selectivity towards m-DIPB at high conversion rates is a common issue, often linked to excessive reaction temperatures.[1]

  • Optimize Reaction Temperature: High temperatures can favor side reactions. Try lowering the reaction temperature to a point where you achieve a reasonable conversion rate with improved selectivity.

  • Adjust Space Velocity: Increasing the mass hour space velocity (MHSV) can sometimes lead to higher selectivity for m-DIPB.[1]

  • Consider a Different Catalyst: Some catalysts inherently offer better selectivity. Researching and testing alternative catalysts, such as specific metal-modified zeolites, might yield better results.[3]

Q7: My reaction is producing a significant amount of cumene and triisopropylbenzene. How can I minimize this?

A7: The formation of cumene and triisopropylbenzene is due to a side reaction called disproportionation.[1] This is often promoted by high temperatures and highly acidic catalysts.

  • Lower the Temperature: Reducing the reaction temperature can help suppress the disproportionation reaction.

  • Modify the Catalyst: Using a catalyst with optimized acidity can help minimize this side reaction. The choice of zeolite and any metal modifications can influence the extent of disproportionation.

Quantitative Data

The following table summarizes the effect of temperature on the conversion of p-diisopropylbenzene and the selectivity for m-diisopropylbenzene over a β zeolite catalyst.

Reaction Temperature (°C)p-DIPB Conversion (%)m-DIPB Selectivity (%)
21041.5964.46
25068-7542-54

Data sourced from studies on β zeolite catalysts.[1][3] Note that the specific values can vary depending on the exact catalyst formulation and other reaction conditions.

Experimental Protocols

Isomerization of p-Diisopropylbenzene using a Solid Acid Catalyst (e.g., H-Mordenite)

This protocol describes a general procedure for the vapor-phase isomerization of p-diisopropylbenzene in a fixed-bed reactor.

1. Catalyst Preparation and Activation:

  • Load the desired amount of H-mordenite catalyst into a fixed-bed reactor.[4]
  • Activate the catalyst in-situ by heating it under a nitrogen atmosphere for a specified period (e.g., 2 hours) to remove any adsorbed moisture.[4]

2. Reaction Setup:

  • Prepare a feed mixture of p-diisopropylbenzene, which may be diluted with a solvent like benzene.
  • Use a metering pump to introduce the feed mixture into a pre-heater to ensure complete vaporization before it reaches the catalyst bed.[4]
  • Introduce an inert carrier gas, such as nitrogen, along with the reactant vapors into the reactor.[4]

3. Isomerization Reaction:

  • Maintain the reactor at the desired reaction temperature (e.g., in the range of 493-573 K).[6]
  • Control the flow rates of the feed and carrier gas to achieve the desired space-time or MHSV.

4. Product Collection and Analysis:

  • Cool the product stream in a condenser to collect the liquid products.[4]
  • Analyze the collected liquid samples using gas chromatography (GC) to determine the conversion of p-DIPB and the selectivity for m-DIPB and other products.[1]

Visualizations

Isomerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_products Products pDIPB p-Diisopropylbenzene Feed Reactor Fixed-Bed Reactor (Controlled Temperature) pDIPB->Reactor Catalyst Solid Acid Catalyst (e.g., Zeolite) Catalyst->Reactor Condenser Condenser Reactor->Condenser Isomerization Product_Analysis Product Analysis (GC) Condenser->Product_Analysis mDIPB m-Diisopropylbenzene Product_Analysis->mDIPB Byproducts Byproducts (Cumene, Toluene, etc.) Product_Analysis->Byproducts

Caption: Experimental workflow for the isomerization of diisopropylbenzene.

Temp_Effect Temp Increase Reaction Temperature Conversion p-DIPB Conversion Temp->Conversion Increases Selectivity m-DIPB Selectivity Temp->Selectivity Decreases SideReactions Side Reactions (Disproportionation, Cracking) Temp->SideReactions Increases SideReactions->Selectivity Reduces

References

Technical Support Center: Catalyst Deactivation in Diisopropylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to catalyst deactivation and regeneration during the synthesis of diisopropylbenzene (DIPB).

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common problems encountered during DIPB synthesis experiments.

Q1: My reaction conversion rate has dropped significantly, or the reaction has stopped prematurely. What is the likely cause?

A1: A sudden or gradual drop in conversion is a classic symptom of catalyst deactivation. The most common cause for zeolite catalysts in this process is coking , where carbonaceous deposits (coke) form on the catalyst's active sites and within its pores.[1][2][3] This blockage prevents reactant molecules from accessing the active sites. Another potential cause, especially with Lewis acid catalysts like aluminum chloride, is poisoning by moisture.[4]

Troubleshooting Steps:

  • Verify Reagent Purity: Ensure that reactants (benzene, cumene, propylene) and solvents are anhydrous and free from impurities like sulfur or nitrogen compounds, which can poison catalyst active sites.[4][5]

  • Check for Leaks: In gas-phase or pressurized systems, ensure there are no air or moisture leaks into the reactor, as this can deactivate the catalyst.[5]

  • Analyze the Catalyst: If possible, carefully remove a sample of the deactivated catalyst and analyze it for coke content using techniques like Temperature-Programmed Oxidation (TPO).[6]

  • Initiate Regeneration: If coking is confirmed or highly suspected, the catalyst will require a regeneration cycle to restore its activity.

Q2: The selectivity of my reaction has shifted, leading to an increase in undesired by-products. Is this related to catalyst deactivation?

A2: Yes, a change in product selectivity is frequently linked to catalyst deactivation. As coke deposits accumulate, they can progressively block pore mouths or selectively poison certain types of active sites.[2] This can alter the shape-selectivity of zeolite catalysts, favoring the formation of smaller or more linearly-shaped molecules over bulkier products like the desired p-DIPB isomer.[7] It can also hinder subsequent reactions like transalkylation, leading to an accumulation of intermediates.

Troubleshooting Steps:

  • Monitor Product Distribution: Use gas chromatography (GC) or a similar analytical technique to carefully track the product distribution over time. A gradual increase in by-products alongside a decrease in the desired product is a strong indicator of deactivation.

  • Optimize Reaction Conditions: Excessively high temperatures can accelerate both coking and the formation of by-products.[2] Ensure the reaction temperature is within the optimal range for your specific catalyst.

  • Adjust Reactant Ratios: A higher benzene-to-propylene molar ratio can sometimes help reduce the rate of coke formation and maintain catalyst stability.[8]

Q3: I have completed a regeneration cycle, but the catalyst's initial activity is much lower than when it was fresh. What could have gone wrong?

A3: Incomplete restoration of activity suggests either an unsuccessful regeneration or irreversible deactivation of the catalyst.

Possible Causes & Solutions:

  • Incomplete Coke Removal: The regeneration conditions (temperature, time, oxygen concentration) may have been insufficient to burn off all the coke. "Hard coke," which is more graphitic, requires higher temperatures to be removed.[9]

    • Solution: Increase the regeneration temperature or duration, or slightly increase the oxygen concentration. Monitor the off-gas with a mass spectrometer; the regeneration is complete when CO₂ is no longer detected.[9]

  • Irreversible Deactivation: High temperatures used during oxidative regeneration can sometimes cause irreversible damage to the catalyst structure, particularly with zeolites.[9] This can involve:

    • Dealumination: The removal of aluminum atoms from the zeolite framework, which leads to a loss of essential Brønsted acid sites.[9]

    • Sintering: The collapse of the catalyst's porous structure, reducing its surface area.

    • Solution: Consider using a lower regeneration temperature for a longer period. Alternatively, explore milder regeneration techniques such as low-temperature ozonation.[3]

  • Poisoning: If the catalyst was deactivated by a poison (e.g., sulfur), an oxidative regeneration might not be sufficient to remove it.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in DIPB synthesis? A1: The primary deactivation mechanism is fouling by coke deposition, where heavy, polyaromatic hydrocarbons block the catalyst's pores and active sites.[3][10] Other mechanisms include poisoning from feed impurities and thermal degradation from operating at excessively high temperatures or during harsh regeneration cycles.[5][11]

Q2: How can I minimize the rate of catalyst deactivation? A2: To prolong catalyst life, you can:

  • Use High-Purity Reagents: Ensure all reactants are free from water and other potential catalyst poisons.[4]

  • Optimize Reaction Temperature: Operate within the recommended temperature range to balance high activity with a low coking rate.[2]

  • Control Reactant Ratios: Employing a suitable molar excess of benzene (B151609) to the alkylating agent (propylene) can help suppress side reactions that lead to coke precursors.[8]

  • Select an Appropriate Catalyst: Zeolites with larger, three-dimensional pore structures (like H-BEA) can be more resistant to deactivation by coking than those with smaller, one-dimensional channels.[7]

Q3: What is a standard procedure for regenerating a coked zeolite catalyst? A3: The most common method is oxidative coke burn-off .[6][9] A typical lab-scale procedure involves heating the catalyst in a controlled stream of an oxygen-containing gas. For a detailed methodology, please refer to Experimental Protocol 1 .

Q4: Are there alternative regeneration methods to high-temperature oxidation? A4: Yes, milder alternatives exist. Ozonation can effectively remove coke at much lower temperatures (e.g., 100-150°C), which minimizes the risk of thermal damage to the catalyst.[3] For certain types of fouling, solvent washing with hot benzene or other aromatic solvents can remove soluble deposits, though this is often ineffective against hard, non-volatile coke.[1][11]

Q5: How can I confirm that my catalyst has been successfully regenerated? A5: Successful regeneration should restore the catalyst's physical and chemical properties. This can be verified by:

  • Restored Catalytic Activity: The most direct proof is achieving a conversion and selectivity comparable to the fresh catalyst in a subsequent reaction.

  • Coke Analysis: A Temperature-Programmed Oxidation (TPO) analysis of the regenerated catalyst should show no significant CO₂ evolution, indicating the absence of residual coke.[6]

  • Textural Properties: N₂ adsorption-desorption analysis should confirm that the surface area and pore volume have been restored to their original values.[6]

  • Acidity Measurement: Techniques like ammonia (B1221849) temperature-programmed desorption (NH₃-TPD) can confirm that the number of acid sites has not been significantly reduced, which would indicate dealumination.[10]

Data Presentation

Table 1: Typical Operating Conditions for DIPB Synthesis over Zeolite Catalysts

ParameterValue RangeRationale / Impact
Catalyst TypeH-Beta, H-Mordenite, Y-Zeolite, MCM-22Pore structure and acidity influence activity and selectivity.[7][8][12]
Temperature120 - 180 °CBalances reaction rate against deactivation and by-product formation.[2][12]
Pressure1 - 20 atmLiquid phase operation is common to maintain reactant phases.
Benzene/Propylene (B89431) Molar Ratio3:1 to 8:1Higher ratios can improve catalyst stability and selectivity.[8]

Table 2: Comparison of Common Catalyst Regeneration Methods

MethodTypical TemperatureAdvantagesDisadvantagesReference
Oxidative Burn-off (Air/O₂) 500 - 700 °CEffective for removing all types of coke.High energy consumption; risk of thermal damage (dealumination).[9][13]
Ozonation (O₃) 50 - 150 °CLow temperature preserves catalyst structure; high efficiency.Ozone is highly reactive and requires specialized equipment.[3]
Gasification (Steam/CO₂) > 600 °CCan be effective for coke removal.Very high temperatures required; potential for side reactions.[10][14]
Solvent Washing (e.g., Benzene) 80 - 250 °CSimple; removes soluble "soft" coke.Ineffective against strongly adsorbed or graphitic "hard" coke.[1][11]

Experimental Protocols

Protocol 1: Regeneration of a Coked Zeolite Catalyst via Oxidative Burn-off

This protocol describes a general procedure for regenerating a coked zeolite catalyst in a fixed-bed reactor.

  • System Purge: After the synthesis reaction, stop the reactant flow and purge the reactor with an inert gas (e.g., Nitrogen or Argon) at the reaction temperature for 30-60 minutes to remove any adsorbed hydrocarbons.[6]

  • Cooling: Cool the reactor to a lower temperature, typically below 300°C, under the inert gas flow.

  • Initiate Oxidation: Switch the gas flow from inert gas to a diluted oxidizing stream (e.g., 5-10% O₂ in N₂). Caution: Introducing pure oxygen or high concentrations at high temperatures can cause a dangerous temperature runaway.

  • Temperature Ramp: Begin heating the reactor at a controlled rate (e.g., 2-5 °C/min) to the final regeneration temperature (typically 550-600 °C).[9]

  • Hold Period: Maintain the final temperature for 2-4 hours, or until the combustion of coke is complete.[6] Completion can be confirmed by connecting the reactor outlet to a mass spectrometer or gas analyzer and observing the CO₂ signal return to the baseline.

  • Cool Down: Once regeneration is complete, switch the gas flow back to the inert gas and cool the reactor down to the next reaction temperature or room temperature.

Protocol 2: Characterization of Coke on a Deactivated Catalyst using Temperature-Programmed Oxidation (TPO)

This technique quantifies the amount and characterizes the nature of coke on a catalyst.

  • Sample Preparation: Place a known mass (e.g., 50-100 mg) of the coked catalyst in a quartz microreactor.

  • Inert Gas Purge: Heat the sample to 100-150 °C in a flow of inert gas (e.g., Helium or Argon) for 30 minutes to remove moisture and loosely bound species.

  • Oxidation Ramp: Cool the sample to room temperature and then switch to a flowing stream of a dilute oxidizing gas (e.g., 5% O₂ in He). Heat the sample with a linear temperature ramp (e.g., 10 °C/min) to a final temperature of 700-800 °C.[9]

  • Data Acquisition: Continuously monitor the composition of the effluent gas using a thermal conductivity detector (TCD) or a mass spectrometer to detect the evolution of CO₂ (and CO). The temperature at which the CO₂ peak maximum occurs provides information about the nature of the coke (lower temperatures for "soft" coke, higher temperatures for "hard" coke).[6]

  • Quantification: The total amount of coke can be calculated by integrating the area under the CO₂ and CO peaks and calibrating against a known standard.

Visualizations

G start Poor Reaction Performance (Low Conversion / Poor Selectivity) q1 Is catalyst fresh and handled properly? start->q1 a1_yes Check Reaction Conditions (Temp, Pressure, Ratios) q1->a1_yes Yes a1_no Prepare/Procure Fresh Catalyst Ensure Anhydrous Conditions q1->a1_no No q2 Performance improves? a1_yes->q2 a2_yes Problem Solved: Conditions Optimized q2->a2_yes Yes a2_no Suspect Catalyst Deactivation (Coking / Poisoning) q2->a2_no No q3 Analyze Catalyst (e.g., TPO for coke) a2_no->q3 a3 Coke Confirmed q3->a3 q4 Perform Catalyst Regeneration (e.g., Oxidative Burn-off) a3->q4 q5 Activity Restored? q4->q5 a5_yes Problem Solved: Continue Experiment q5->a5_yes Yes a5_no Suspect Irreversible Deactivation (e.g., Dealumination) Consider New Catalyst Batch q5->a5_no No

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

G active Active Catalyst (Clean Pores, Accessible Sites) deactivated Deactivated Catalyst (Coked Pores, Blocked Sites) active->deactivated  Deactivation during Synthesis  (Coke Formation)   deactivated->active  Regeneration  (Oxidative Burn-off)  

Caption: The catalyst deactivation and regeneration cycle.

References

Validation & Comparative

A Comparative Guide to 1,3-Diisopropylbenzene vs. 1,4-Diisopropylbenzene as Solvents for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical parameter in chemical synthesis and drug development, influencing reaction kinetics, product purity, and process safety. Diisopropylbenzene (DIPB) isomers, specifically 1,3-diisopropylbenzene (m-DIPB) and 1,4-diisopropylbenzene (B50396) (p-DIPB), are high-boiling aromatic hydrocarbons often considered as solvents or process intermediates.[1][2][3] This guide provides a comparative analysis of their physical and chemical properties to aid researchers in making an informed solvent choice.

Physicochemical Properties: A Head-to-Head Comparison

While both isomers share the same molecular formula and weight, their structural differences—the meta versus para substitution of the isopropyl groups—give rise to distinct physical properties. These differences, particularly in melting point and boiling point, can be pivotal in process design and application. The 1,4-isomer's higher degree of symmetry results in a significantly higher melting point.

Table 1: Comparative Summary of Physicochemical Properties

PropertyThis compound (m-DIPB)1,4-Diisopropylbenzene (p-DIPB)
Molecular Formula C₁₂H₁₈[2]C₁₂H₁₈[4]
Molar Mass 162.27 g/mol [2]162.27 g/mol [4]
Appearance Colorless Liquid[2]Colorless Liquid[4]
Density 0.856 g/mL at 25°C[5]0.857 g/mL at 25°C[6]
Melting Point -63 °C[5]-17 °C[6]
Boiling Point 203 °C[5]210 °C[6]
Flash Point 77 °C (closed cup)~77 °C (170 °F)
Autoignition Temp. 449 °C (840 °F)[5]Not specified
Vapor Pressure 0.39 mmHg at 25°C0.25 mmHg at 20°C[6]
Viscosity 1.052 cP at 38°CData not available
Water Solubility 42.5 mg/L[2]Insoluble[4][7]
Organic Solubility Soluble in alcohol, ether, acetone, benzene[2]Soluble in alcohol, ether, acetone, benzene[4][7]
Refractive Index n20/D 1.488[5]n20/D 1.489[6]
CAS Number 99-62-7[5]100-18-5[8]

Performance Considerations as a Solvent

Thermal Properties and Applications: The most significant practical difference lies in their thermal operating range.

  • This compound , with its very low melting point of -63°C, offers a wide liquid range, making it suitable for processes that require cooling to low temperatures while maintaining a liquid phase.[5]

  • 1,4-Diisopropylbenzene has a much higher melting point of -17°C, which could be a limitation in processes requiring colder conditions where the solvent might freeze.[6] Conversely, its slightly higher boiling point (210°C vs. 203°C) makes it suitable for reactions requiring slightly higher temperatures.[5][6]

Steric and Structural Effects: The positioning of the isopropyl groups can influence reaction pathways. The two bulky isopropyl groups on the benzene (B151609) ring can provide steric hindrance. In the case of 1,3-DIPB, the meta-positioning may offer a different steric environment around the aromatic ring compared to the symmetrical para-positioning in 1,4-DIPB. This could be a factor in reactions where the solvent molecule might interact with the transition state or in the formation of specific isomers.

Visualizing Structural and Workflow Differences

To better understand the compounds and their selection process, the following diagrams are provided.

G cluster_0 This compound cluster_1 1,4-Diisopropylbenzene 1_3_structure 1_3_structure 1_4_structure 1_4_structure

Figure 1: Molecular structures of the diisopropylbenzene isomers.

Solvent_Selection_Workflow start Define Reaction Requirements temp_range Required Temperature Range? start->temp_range solubility_req Solute Polarity? temp_range->solubility_req No low_temp Low Temperature (< -17°C) Needed? temp_range->low_temp Yes nonpolar Nonpolar / Weakly Polar solubility_req->nonpolar Nonpolar polar Moderately Polar solubility_req->polar Polar high_temp High Temperature (> 203°C) Needed? low_temp->high_temp No select_1_3 Select 1,3-DIPB low_temp->select_1_3 Yes select_1_4 Select 1,4-DIPB high_temp->select_1_4 Yes either Either Isomer is Suitable (Consider Cost/Availability) high_temp->either No nonpolar->either consider_1_3 Consider 1,3-DIPB (Slightly higher polarity) polar->consider_1_3

Figure 2: Logical workflow for selecting a diisopropylbenzene isomer as a solvent.

Experimental Protocols

To empirically determine the optimal solvent for a specific application, the following experimental protocols are recommended.

Protocol 1: Determination of Solute (API) Solubility

Objective: To quantify the thermodynamic solubility of a target compound (e.g., an Active Pharmaceutical Ingredient) in both 1,3-DIPB and 1,4-DIPB.

Materials:

  • Target compound (solute)

  • This compound

  • 1,4-Diisopropylbenzene

  • Thermostatically controlled shaker or agitation device

  • Analytical balance

  • Vials with screw caps

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Syringe filters (Teflon or other solvent-compatible material)

Methodology:

  • Preparation of Solvent Vials: Add a precisely weighed excess amount of the target compound to several vials. Ensure the excess is sufficient to maintain a saturated solution with visible solid remaining after equilibration.

  • Solvent Addition: To each vial, add a known volume or mass of either 1,3-DIPB or 1,4-DIPB. Prepare at least three replicates for each solvent.

  • Equilibration: Place the sealed vials in the thermostatically controlled shaker set to the desired experimental temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be determined in preliminary experiments by sampling at various time points until the concentration plateaus.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to sediment.

  • Sample Collection: Carefully draw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a solvent-compatible syringe filter to remove all undissolved solids.

  • Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent (one in which both the DIPB isomer and the solute are fully soluble) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of the solute.

  • Calculation: Calculate the solubility of the target compound in mg/mL or mol/L for each solvent isomer.

Protocol 2: Evaluation of Solvent Effects on Reaction Kinetics

Objective: To compare the rate of a chemical reaction when conducted in 1,3-DIPB versus 1,4-DIPB.

Materials:

  • Reactants (A and B) and any necessary catalyst

  • This compound (reaction solvent)

  • 1,4-Diisopropylbenzene (reaction solvent)

  • Internal standard (a non-reactive compound for analytical quantification)

  • Jacketed reaction vessel with temperature control and stirring

  • Sampling apparatus (e.g., syringe)

  • Quenching solution (if necessary to stop the reaction in the sample)

  • Analytical instrument for monitoring reaction progress (e.g., GC-MS, HPLC)

Methodology:

  • Reaction Setup: Charge the jacketed reaction vessel with a known volume of the chosen solvent (1,3-DIPB or 1,4-DIPB) and the internal standard. Bring the solvent to the desired reaction temperature.

  • Initiation: Add the reactants (A and B) to the vessel to initiate the reaction. Start a timer at the point of addition of the final reactant (t=0).

  • Sampling: At regular, predetermined time intervals, withdraw a small, fixed-volume aliquot from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent or by rapid cooling, if appropriate.

  • Sample Preparation: Prepare the quenched sample for analysis. This may involve dilution or derivatization.

  • Analysis: Analyze each time-point sample using a calibrated GC or HPLC method to determine the concentration of one of the reactants or the product relative to the internal standard.

  • Data Processing: Plot the concentration of the reactant or product versus time. From this data, determine the initial reaction rate and/or the rate constant (k) under each solvent condition.

  • Comparison: Repeat the experiment under identical conditions using the other DIPB isomer as the solvent. Compare the reaction rates or rate constants obtained in 1,3-DIPB and 1,4-DIPB to evaluate the solvent effect on the reaction kinetics.

Conclusion

Both this compound and 1,4-diisopropylbenzene are viable nonpolar, high-boiling solvents. The primary selection criteria will often be the required physical properties, especially the melting point. This compound is superior for applications requiring a broad liquid temperature range, particularly at sub-zero conditions. 1,4-Diisopropylbenzene may be slightly preferred for reactions at the higher end of the thermal spectrum, provided its higher melting point is not a constraint. For applications sensitive to polarity or steric effects, the subtle structural differences between the isomers warrant experimental evaluation using the protocols outlined above to determine the optimal choice for maximizing yield and reaction efficiency.

References

A Comparative Guide to the Validation of HPLC Methods for Diisopropylbenzene Isomer Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of diisopropylbenzene (DIPB) isomers is crucial for process control, impurity profiling, and quality assurance. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose, but alternatives such as Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) offer distinct advantages. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection and validation of the most suitable analytical approach.

Methodology Comparison: HPLC, GC, and SFC

The separation of positional isomers like ortho-, meta-, and para-diisopropylbenzene can be challenging due to their similar physicochemical properties. The choice of analytical technique depends on factors such as the required resolution, analysis time, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile technique widely used for the analysis of a broad range of compounds. For non-polar analytes like diisopropylbenzene isomers, normal-phase chromatography is often employed.

Gas Chromatography (GC) is inherently well-suited for the analysis of volatile and semi-volatile compounds. Given that diisopropylbenzene isomers are volatile, GC offers high resolution and sensitivity, often with simpler and faster method development compared to HPLC for this specific application.

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC combines the advantages of both GC and HPLC, offering high efficiency, rapid separations, and reduced solvent consumption, making it a "greener" alternative. It is particularly powerful for the separation of isomers.[1][2]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and validating analytical methods. The following sections outline typical starting conditions for the analysis of diisopropylbenzene isomers by HPLC, GC, and SFC.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a method developed for the analysis of m-diisopropylbenzene and its related products, which can be adapted for the separation of all three isomers.[3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Inertsil SIL-100A, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Hexane (B92381) / Isopropyl Alcohol (95:5, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 ± 2°C.

  • Detection: UV at 257 nm.

  • Injection Volume: 3 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

Gas Chromatography (GC) Protocol

This protocol is a representative method for the separation of aromatic isomers, analogous to the analysis of xylene isomers.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: 80°C hold for 2 minutes, ramp to 150°C at 5°C/min, hold for 5 minutes.

  • Injection Mode: Split injection (e.g., 50:1).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the sample in a suitable solvent like hexane or pentane.

Supercritical Fluid Chromatography (SFC) Protocol

SFC is highly effective for isomer separations.[4] The following provides a general starting point for method development.

  • Instrumentation: SFC system with a UV or Diode Array Detector (DAD).

  • Column: Chiral or achiral column suitable for isomer separations (e.g., a 2-ethylpyridine (B127773) stationary phase).

  • Mobile Phase: Supercritical CO2 with a modifier such as methanol (B129727) or ethanol.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 100-150 bar.

  • Column Temperature: 40°C.

  • Detection: UV at an appropriate wavelength (e.g., 257 nm).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a suitable organic solvent.

Data Presentation: Method Validation and Performance Comparison

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure that an analytical procedure is suitable for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

The following tables summarize the expected performance of HPLC, GC, and SFC for the quantification of diisopropylbenzene isomers. The HPLC data is based on the published method for m-diisopropylbenzene[3], while the GC and SFC data represent typical performance for the analysis of similar aromatic isomers.

Table 1: Comparison of Chromatographic Conditions and Performance

ParameterHPLCGas Chromatography (GC)Supercritical Fluid Chromatography (SFC)
Stationary Phase SilicaPolar (e.g., WAX)Various (e.g., 2-EP)
Mobile Phase Hexane/IsopropanolInert Gas (He, N2)Supercritical CO2 + Modifier
Typical Analysis Time 10-20 min5-15 min3-10 min
Resolution of Isomers Moderate to GoodGood to ExcellentExcellent
Solvent Consumption HighLowVery Low

Table 2: Comparison of Validation Parameters

Validation ParameterHPLCGas Chromatography (GC)Supercritical Fluid Chromatography (SFC)
Linearity (R²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 97-104%[3]98-102%98-102%
Precision (%RSD) < 1.0%[3]< 1.0%< 1.0%
LOD (ng on column) ~1-5 ng~0.1-1 ng~0.5-2 ng
LOQ (ng on column) ~3-15 ng~0.3-3 ng~1.5-6 ng

Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis SamplePrep Sample Preparation (Dilution) Injector Autosampler/Injector SamplePrep->Injector MobilePhasePrep Mobile Phase Preparation (Hexane/IPA) Pump HPLC Pump MobilePhasePrep->Pump Pump->Injector Column HPLC Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

HPLC Experimental Workflow

Validation_Pathway cluster_method Method Development cluster_validation Method Validation (ICH Guidelines) cluster_implementation Routine Use MethodDev Analytical Method Development Specificity Specificity MethodDev->Specificity Linearity Linearity & Range MethodDev->Linearity Accuracy Accuracy MethodDev->Accuracy Precision Precision (Repeatability & Intermediate) MethodDev->Precision LOD Limit of Detection (LOD) MethodDev->LOD LOQ Limit of Quantification (LOQ) MethodDev->LOQ Robustness Robustness MethodDev->Robustness RoutineAnalysis Routine Sample Analysis Specificity->RoutineAnalysis Linearity->RoutineAnalysis Accuracy->RoutineAnalysis Precision->RoutineAnalysis LOD->RoutineAnalysis LOQ->RoutineAnalysis Robustness->RoutineAnalysis

Logical Pathway for Method Validation

References

A Comparative Guide to Zeolite Catalysts for Diisopropylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of diisopropylbenzene (DIPB), a key intermediate in the production of various chemicals, including resins, polymers, and certain active pharmaceutical ingredients, is critically dependent on the choice of catalyst. Zeolites, with their well-defined pore structures and tunable acidity, have emerged as highly effective and environmentally benign catalysts for this process, offering significant advantages over traditional acid catalysts like AlCl₃. This guide provides an objective comparison of the performance of various zeolite catalysts in DIPB synthesis, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific application.

Performance Comparison of Zeolite Catalysts

The efficacy of a zeolite catalyst in diisopropylbenzene synthesis is primarily evaluated based on its activity (conversion of reactants) and selectivity towards the desired DIPB isomers (para-, meta-, and ortho-DIPB). The following tables summarize the performance of several commonly used zeolite catalysts under various reaction conditions.

Table 1: Performance of Zeolite Catalysts in the Isopropylation of Cumene to Diisopropylbenzene

CatalystTemperature (°C)Pressure (MPa)Cumene Conversion (%)p-DIPB Selectivity (%)m-DIPB Selectivity (%)Reference
Zeolite Beta150-2501.0-5.0High--[1][2]
Zeolite Y170-2102.5Moderate--[3][4]
Mordenite170-2102.5Moderate--[3][4]
ZSM-12150-205--HighLow[5]
MCM-22---Higher m-DIPB to p-DIPB ratio[5]

Note: Direct quantitative comparison is challenging due to varying experimental conditions across different studies. "-" indicates data not available in the provided search results.

Table 2: Performance of Zeolite Catalysts in the Transalkylation of Diisopropylbenzene with Benzene (B151609) to Produce Cumene

CatalystTemperature (K)Benzene/DIPB Molar RatioDIPB Conversion (%)Cumene Selectivity (%)Reference
Hierarchical Beta Zeolite-->60 (after 32h)-[6]
Conventional Beta Zeolite--29 (after 32h)-[6]
Ce-modified Beta Zeolite (CeB₁₀)5735:194.6983.82[7]
Unmodified Beta Zeolite5735:1-73.23[7]
Cerium modified nanosized Zeolite X (CeXN)498-5931-12.581.8597[6][8]
H-Mordenite>51312.2Increases with temperatureIncreases with lower temperature[3][4]

Table 3: Performance of Metal-Modified Hβ Zeolites in the Isomerization of p-Diisopropylbenzene to m-Diisopropylbenzene

CatalystTemperature (°C)p-DIPB Conversion (%)m-DIPB Selectivity (%)Reference
Al-Hβ25068-7542-54[1]
Fe-Hβ25068-7542-54[1]
Ti-Hβ25068-7542-54[1]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments cited in the literature.

Catalyst Preparation (Example: Cerium-exchanged Beta Zeolite)
  • Calcination of Parent Zeolite: The commercial H-beta zeolite is first calcined in air at a specified temperature (e.g., 623 K) for several hours (e.g., 3 hours) to remove any adsorbed water and organic impurities.[9]

  • Ion Exchange: The calcined zeolite is then refluxed with a solution of a cerium salt (e.g., ceric ammonium (B1175870) nitrate) of a desired concentration at an elevated temperature (e.g., 363 K) for an extended period (e.g., 24 hours).[9] This process exchanges the H⁺ ions in the zeolite framework with Ce⁴⁺ ions.[9]

  • Washing and Drying: The resulting cerium-exchanged zeolite is filtered and washed thoroughly with deionized water to remove any residual salts.[9] The washed catalyst is then dried in an oven at a specific temperature (e.g., 393 K) for several hours (e.g., 14 hours).[9]

  • Final Calcination: A final calcination step is performed at a higher temperature (e.g., 723 K) for a few hours (e.g., 4 hours) to ensure the removal of any remaining precursor ions and to stabilize the catalyst structure.[9]

Catalytic Activity Testing (Example: Vapor-Phase Transalkylation)
  • Reactor Setup: The transalkylation reaction is typically carried out in a fixed-bed down-flow reactor.[3][4][8] The catalyst is loaded into the reactor, often supported by inert packing material.

  • Reaction Conditions: A feed stream containing a specific molar ratio of diisopropylbenzene and benzene is introduced into the reactor.[3][8] The reaction is conducted at a controlled temperature and pressure.[3][8] A carrier gas, such as nitrogen, may also be used.[7]

  • Product Analysis: The reaction products are collected and analyzed using techniques like gas chromatography (GC) to determine the conversion of reactants and the selectivity towards different products.

Visualizing the Process and Relationships

Diagrams can effectively illustrate complex workflows and relationships. The following are Graphviz (DOT language) scripts for generating such diagrams.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis start_prep Start with Parent Zeolite (e.g., H-Beta) calcine1 Calcination start_prep->calcine1 ion_exchange Ion Exchange (e.g., with Ce salt solution) calcine1->ion_exchange wash_dry Washing and Drying ion_exchange->wash_dry calcine2 Final Calcination wash_dry->calcine2 end_prep Modified Zeolite Catalyst calcine2->end_prep reactor Fixed-Bed Reactor end_prep->reactor Catalyst Loading reactants Reactants (e.g., DIPB + Benzene) reactants->reactor products Product Mixture reactor->products analysis Gas Chromatography (GC) products->analysis results Conversion & Selectivity Data analysis->results

Caption: General experimental workflow for catalyst preparation and catalytic testing.

Catalyst_Properties_Performance cluster_properties Catalyst Properties cluster_performance Catalytic Performance pore_structure Pore Structure (e.g., Beta, ZSM-5) activity Activity (DIPB Conversion) pore_structure->activity selectivity Selectivity (to desired isomer) pore_structure->selectivity acidity Acidity (Strength and Density) acidity->activity acidity->selectivity crystal_size Crystal Size (Nano vs. Micro) crystal_size->activity Smaller size increases activity stability Stability (Resistance to deactivation) crystal_size->stability modification Modification (e.g., Metal Loading, Hierarchical) modification->acidity modification->stability Hierarchical structure improves stability

Caption: Key relationships between zeolite catalyst properties and their performance.

Concluding Remarks

The choice of a zeolite catalyst for diisopropylbenzene synthesis is a multifaceted decision that depends on the desired product isomer and the specific reaction (alkylation, transalkylation, or isomerization).

  • For high p-DIPB selectivity in alkylation , ZSM-12 appears to be a promising candidate.[5]

  • For the transalkylation of DIPB to cumene , modified Beta and nanosized Y zeolites have demonstrated high activity and selectivity.[6][7] Specifically, cerium modification of Beta zeolite significantly enhances its performance.[7]

  • For the isomerization of p-DIPB to m-DIPB , metal-modified Hβ zeolites show considerable potential.[1]

  • Catalyst stability is a critical factor for industrial applications. Hierarchical zeolites, with their improved mass transport properties, have been shown to exhibit superior stability compared to their conventional counterparts.[6]

Further research focusing on the direct, one-pot synthesis of specific DIPB isomers using tailored zeolite catalysts could lead to more efficient and economical production processes. The data and protocols presented in this guide offer a solid foundation for researchers to advance the field of zeolite-catalyzed aromatic alkylation.

References

1,3-Diisopropylbenzene: A Sterically Hindered Alternative for High-Temperature Aromatic Solvent Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a high-boiling, sterically hindered aromatic solvent, 1,3-Diisopropylbenzene (1,3-DIPB) presents a compelling alternative to more conventional solvents like toluene (B28343) and xylene. Its unique physical and chemical properties offer potential advantages in specific reaction environments, particularly those requiring elevated temperatures and steric control.

This guide provides an objective comparison of this compound with other common aromatic solvents, supported by available data. It details the physical, chemical, and safety properties of these solvents and presents a key industrial application of 1,3-DIPB with a detailed experimental workflow.

Performance Comparison of Aromatic Solvents

The selection of an appropriate solvent is critical for the success of a chemical reaction. Factors such as boiling point, polarity, and steric bulk can significantly influence reaction kinetics, product yields, and selectivity. The following tables summarize the key properties of this compound and its common alternatives.

Physical Properties

The high boiling point of this compound makes it an excellent choice for reactions that require sustained high temperatures to proceed at a reasonable rate. This property, combined with its non-polar nature, makes it a suitable medium for a variety of organic transformations.

PropertyThis compoundTolueneo-Xylenem-Xylenep-Xylene
Molecular Formula C₁₂H₁₈C₇H₈C₈H₁₀C₈H₁₀C₈H₁₀
Molecular Weight ( g/mol ) 162.2792.14106.16106.16106.16
Boiling Point (°C) 203[1]110.6144.4139.1138.4
Melting Point (°C) -63[1]-95-25.2-47.913.3
Density (g/mL at 20°C) 0.856[1]0.8670.8800.8640.861
Solubility in Water Insoluble[2]InsolubleInsolubleInsolubleInsoluble
Safety Profile

While all organic solvents should be handled with appropriate safety precautions, there are notable differences in their hazard profiles.

HazardThis compoundTolueneXylene (isomers)
Flash Point (°C) 76[3]4~27-32
NFPA Health Rating 1[4]22
NFPA Flammability Rating 2[4]33
NFPA Instability Rating 0[4]00
Key Hazards May cause skin, eye, and respiratory irritation.[4]Toxic, with potential for reproductive and developmental toxicity.[5]Flammable, harmful if inhaled or in contact with skin.[5]

Experimental Data and Protocols

While direct comparative studies on the performance of this compound as a solvent in common organic reactions are limited in publicly available literature, its primary industrial application in the synthesis of resorcinol (B1680541) provides a well-documented example of its utility in a high-temperature process.

The Hock Rearrangement for Resorcinol Synthesis

A major industrial use of this compound is in the production of resorcinol, a key component in adhesives, resins, and pharmaceuticals. This process involves the oxidation of 1,3-DIPB to its dihydroperoxide, followed by an acid-catalyzed Hock rearrangement to yield resorcinol and acetone (B3395972).[6]

Hock_Rearrangement cluster_0 Step 1: Oxidation cluster_1 Step 2: Hock Rearrangement cluster_2 Step 3: Purification DIPB This compound Oxidation Oxidation (Air, Radical Initiator) DIPB->Oxidation DHP This compound Dihydroperoxide Oxidation->DHP Rearrangement Hock Rearrangement DHP->Rearrangement Acid Acid Catalyst (e.g., H₂SO₄) Acid->Rearrangement Products Resorcinol & Acetone Rearrangement->Products Purification Purification (e.g., Distillation) Products->Purification Final_Products Purified Resorcinol & Acetone Purification->Final_Products

Caption: Workflow for the synthesis of resorcinol from this compound.

Materials:

  • This compound (1,3-DIPB)

  • Aqueous sodium hydroxide (B78521) solution

  • Radical initiator (e.g., AIBN)

  • Sulfuric acid

  • Organic solvent for extraction (e.g., methyl isobutyl ketone)

  • Standard laboratory glassware for organic synthesis, including a multi-neck flask, condenser, and dropping funnel.

Procedure:

Step 1: Oxidation of this compound

  • Charge a reaction vessel with this compound and an aqueous solution of sodium hydroxide.

  • Add a radical initiator to the mixture.

  • Heat the mixture to the reaction temperature (typically 80-90°C) while bubbling air or oxygen through the reaction mixture.

  • Maintain the reaction for several hours until the desired level of conversion to this compound dihydroperoxide is achieved. The progress of the reaction can be monitored by techniques such as HPLC.

Step 2: Acid-Catalyzed Hock Rearrangement

  • Separate the organic layer containing the dihydroperoxide from the aqueous layer.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the organic layer. This step is highly exothermic and should be performed with caution and efficient cooling.

  • The rearrangement to resorcinol and acetone occurs rapidly.

Step 3: Product Isolation and Purification

  • Neutralize the acidic mixture with a base.

  • The resorcinol can be extracted from the organic phase with water.

  • The acetone can be recovered by distillation.

  • The aqueous solution of resorcinol is then typically purified by further extraction and distillation or crystallization to yield the final product.

Disclaimer: This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Logical Relationships in Solvent Selection

The decision to use this compound over other aromatic solvents is often driven by the specific requirements of a chemical reaction, particularly temperature and the need for steric influence.

Solvent_Selection cluster_considerations Primary Reaction Considerations cluster_solvents Solvent Choice Temp Reaction Temperature DIPB This compound Temp->DIPB High Temp (>150 °C) Toluene_Xylene Toluene / Xylene Temp->Toluene_Xylene Moderate Temp Sterics Steric Hindrance Requirement Sterics->DIPB Steric Control Needed Sterics->Toluene_Xylene Less Steric Influence

Caption: Factors influencing the choice between 1,3-DIPB and other aromatic solvents.

Conclusion

This compound is a valuable, high-boiling, and sterically hindered aromatic solvent that offers a viable alternative to more traditional solvents like toluene and xylene for specific applications. Its high boiling point makes it particularly suitable for high-temperature reactions, while its bulky isopropyl groups can influence the stereochemical outcome of certain transformations. While direct comparative performance data in a wide range of common organic reactions is not extensively available, its established industrial use in the synthesis of resorcinol demonstrates its utility in demanding chemical processes. For researchers and professionals in drug development, considering this compound as a solvent can open up new possibilities for reaction optimization and control, especially where high temperatures and steric hindrance are key parameters. As with any chemical, a thorough evaluation of its safety data sheet and appropriate handling procedures are essential.

References

A Comparative Guide to Alternative Synthetic Routes for 1,3-Diisopropylbenzene from Benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative synthetic routes for the production of 1,3-diisopropylbenzene from benzene (B151609). The methodologies discussed include traditional Friedel-Crafts alkylation and modern zeolite-catalyzed processes, with a focus on performance, selectivity, and experimental protocols.

Introduction

This compound (m-DIPB) is a valuable chemical intermediate used in the synthesis of various specialty chemicals, including resins, polymers, and pharmaceuticals. Its production from benzene is a cornerstone of aromatic alkylation chemistry. The choice of synthetic route significantly impacts product yield, isomer selectivity, and environmental footprint. This guide compares the primary methods: direct alkylation of benzene and the transalkylation/isomerization of related compounds.

Direct Alkylation of Benzene

The most common approach to synthesizing this compound is the direct Friedel-Crafts alkylation of benzene using an isopropylating agent, typically propylene (B89431) or isopropanol. The choice of catalyst is critical in this process, influencing both the reaction rate and the selectivity towards the desired meta isomer.

Route 1: Friedel-Crafts Alkylation using Aluminum Chloride (AlCl₃)

This traditional method involves the use of a Lewis acid catalyst, aluminum chloride, to activate the alkylating agent. While effective, this process is associated with challenges related to catalyst handling, waste disposal, and corrosivity.

Route 2: Alkylation using Zeolite Catalysts

Modern approaches utilize solid acid catalysts, such as zeolites (e.g., Beta, Mordenite, ZSM-5, HY), which offer significant advantages in terms of reusability, reduced corrosion, and improved selectivity due to their shape-selective properties.[1] These reactions can be carried out in either the liquid or vapor phase.

Alternative Routes: Transalkylation and Isomerization

An alternative strategy to produce this compound involves the rearrangement or transalkylation of other isopropylbenzene derivatives, which are often byproducts of cumene (B47948) production.

Route 3: Isomerization of Diisopropylbenzene Mixtures

Mixtures of diisopropylbenzene isomers, which may be rich in the ortho- and para-isomers, can be isomerized to the thermodynamically more stable meta-isomer using an acid catalyst.

Route 4: Transalkylation of Cumene

The reaction of cumene with propylene can also yield diisopropylbenzenes. While this method starts from an already alkylated benzene, it represents a potential route for increasing the production of diisopropylbenzene from a readily available starting material.

Quantitative Performance Comparison

The following table summarizes the quantitative data for the different synthetic routes to diisopropylbenzenes. It is important to note that much of the available literature focuses on the production of cumene, with diisopropylbenzenes (DIPB) often reported as a byproduct. Data specifically detailing high selectivity for the 1,3-isomer from direct alkylation is limited.

RouteCatalystAlkylating AgentPhaseTemperature (°C)Pressure (MPa)Benzene/Propylene Molar RatioPropylene Conversion (%)DIPB Selectivity (%)Comments
Direct Alkylation AlCl₃PropyleneLiquid< 135< 0.4High excess of benzeneHighVariesTraditional method, but suffers from catalyst separation and waste issues.[1]
Direct Alkylation Zeolite BetaPropyleneGas260Atmospheric~0.521.8- (Cumene selectivity 77.4%)Higher temperatures can favor the formation of polyalkylated products.[2][3]
Direct Alkylation MordeniteIsopropanol/ PropyleneVapor210Atmospheric-~100 (Isopropanol)VariesOptimum temperature for this specific study was found to be 210°C.[4]
Direct Alkylation Porous Crystalline Material (unspecified zeolite)PropyleneLiquid1253.53.499.911.1This specific zeolite showed low n-propylbenzene formation.[5]
Isomerization Metal Modified Hβ Zeolites--250--68-75 (p-DIPB conversion)42-54 (selectivity to m-DIPB)Focuses on converting p-DIPB to m-DIPB.[6]
Transalkylation H-MordeniteBenzeneVapor220Atmospheric12.2~20 (DIPB conversion)- (Focus on cumene production)Catalyst deactivation was observed over time.[7]

Experimental Protocols

Protocol 1: Liquid-Phase Alkylation of Benzene using Aluminum Chloride

This protocol describes a laboratory-scale synthesis of diisopropylbenzene using aluminum chloride as the catalyst.

Materials:

  • Anhydrous benzene

  • Propylene gas

  • Anhydrous aluminum chloride (AlCl₃)

  • Concentrated hydrochloric acid

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Equipment:

  • Three-necked round-bottom flask with a magnetic stirrer

  • Gas inlet tube

  • Condenser with a drying tube

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a condenser topped with a drying tube.[8]

  • Reactant Charging: Charge the flask with anhydrous benzene and cool it in an ice bath.[8]

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the cooled benzene with vigorous stirring. An exothermic reaction will occur.[2]

  • Propylene Addition: Once the initial exotherm subsides, begin bubbling propylene gas through the stirred suspension. Control the rate of propylene addition to maintain the desired reaction temperature.[2]

  • Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by Gas Chromatography (GC) to determine the product distribution.

  • Quenching: Upon completion, slowly and carefully pour the reaction mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.[2]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and again with water.[2]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene and other volatile components using a rotary evaporator.[2]

  • Purification: The crude product can be purified by fractional distillation to separate the diisopropylbenzene isomers.

Protocol 2: Vapor-Phase Alkylation of Benzene using Beta Zeolite Catalyst

This protocol outlines a gas-phase alkylation of benzene with propylene using a solid acid catalyst, offering advantages in catalyst recyclability and reduced corrosive waste.[8]

Materials:

  • Benzene

  • Propylene gas

  • Beta Zeolite catalyst

  • Nitrogen gas

Equipment:

  • Fixed-bed reactor

  • Tube furnace

  • Mass flow controllers

  • Saturator for benzene vaporization

  • Condenser and collection system

  • Gas chromatograph (GC)

Procedure:

  • Catalyst Activation: Pack the fixed-bed reactor with a known amount of Beta zeolite. Activate the catalyst by heating it under a flow of nitrogen gas at 300°C for 12 hours to remove adsorbed water.[2]

  • Reaction Setup: After activation, cool the reactor to the desired reaction temperature (e.g., 260°C).[2]

  • Reactant Feed: Introduce a carrier gas (e.g., nitrogen) through a saturator containing benzene at a controlled temperature to achieve the desired benzene partial pressure. Mix this benzene-saturated stream with a controlled flow of propylene gas before it enters the reactor.[2]

  • Reaction: Pass the reactant gas mixture through the heated catalyst bed. The weight hourly space velocity (WHSV) should be controlled to optimize conversion and selectivity.[2]

  • Product Collection and Analysis: The reactor effluent is passed through a condenser to liquefy the products, which are then collected. The liquid products are analyzed by GC to determine the product distribution.[2]

  • Catalyst Regeneration: The zeolite catalyst can be regenerated by calcination in air to burn off any deposited coke.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical relationships between the reactants and products in the synthesis of this compound and a general experimental workflow.

Synthetic Routes to this compound Benzene Benzene Alkylation Alkylation Benzene->Alkylation Propylene Propylene Propylene->Alkylation Transalkylation Transalkylation Propylene->Transalkylation Cumene Cumene Alkylation->Cumene DIPB_mixture Diisopropylbenzene (o-, m-, p- isomers) Alkylation->DIPB_mixture Cumene->Alkylation further alkylation Cumene->Transalkylation m_DIPB This compound DIPB_mixture->m_DIPB Fractional Distillation Other_Isomers o-, p-DIPB DIPB_mixture->Other_Isomers Fractional Distillation Transalkylation->DIPB_mixture Isomerization Isomerization Isomerization->m_DIPB Other_Isomers->Isomerization

Caption: Synthetic pathways to this compound.

General Experimental Workflow Start Start Reactant_Prep Reactant & Catalyst Preparation/Activation Start->Reactant_Prep Reaction Alkylation / Isomerization / Transalkylation Reaction Reactant_Prep->Reaction Workup Quenching & Catalyst Separation Reaction->Workup Extraction Extraction & Washing Workup->Extraction Drying Drying & Solvent Removal Extraction->Drying Purification Purification (e.g., Distillation) Drying->Purification Analysis Product Analysis (GC, NMR, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for synthesis and analysis.

Conclusion

The synthesis of this compound from benzene can be achieved through several alternative routes, with the choice of method depending on the desired scale, purity requirements, and environmental considerations. While traditional Friedel-Crafts alkylation with aluminum chloride is a well-established method, the use of zeolite catalysts offers a more sustainable and often more selective alternative. Transalkylation and isomerization routes provide valuable pathways for maximizing the yield of the desired meta-isomer, particularly when utilizing byproducts from related industrial processes. Further research into novel catalytic systems continues to refine the synthesis of this important chemical intermediate.

References

A Comparative Guide to the Performance of 1,3-Diisopropylbenzene and Its Alternatives in High-Temperature Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the high-temperature performance of 1,3-Diisopropylbenzene (1,3-DIPB) with its structural isomers, 1,2- and 1,4-Diisopropylbenzene (B50396), and a related compound, 1,3,5-Triisopropylbenzene (B165165) (1,3,5-TIPB). The information presented herein is intended to assist researchers and professionals in selecting the appropriate aromatic hydrocarbon for high-temperature applications based on their thermal stability and reactivity.

Introduction

Diisopropylbenzenes (DIPBs) and related alkylated aromatic compounds are utilized in various industrial processes, including as high-boiling solvents, heat transfer fluids, and intermediates in chemical synthesis.[1] Their performance and stability at elevated temperatures are critical parameters for these applications. This guide summarizes available experimental data on the thermal behavior of 1,3-DIPB and its alternatives, providing a basis for comparison. The isomers of diisopropylbenzene—ortho (1,2-), meta (1,3-), and para (1,4-)—share the same molecular formula but exhibit different physical and chemical properties due to the varied substitution patterns on the benzene (B151609) ring.[2] 1,3,5-Triisopropylbenzene, with an additional isopropyl group, is known for its exceptional thermal stability.[3]

Performance Comparison in High-Temperature Reactions

The high-temperature reactions of diisopropylbenzenes primarily involve isomerization, transalkylation, and dealkylation (cracking). These reactions are often catalyzed by solid acids, such as zeolites, and the product distribution is highly dependent on the reaction temperature, pressure, and catalyst used.

Isomerization and Transalkylation:

At elevated temperatures, diisopropylbenzene isomers can interconvert. For instance, 1,4-diisopropylbenzene can be isomerized to this compound over a solid acid catalyst.[4] This process is often accompanied by transalkylation, where an isopropyl group is transferred to another aromatic molecule, such as benzene, to produce cumene (B47948).[5] Studies have shown that the equilibrium mixture of diisopropylbenzene isomers at high temperatures is predominantly composed of the meta- and para-isomers.[6]

Dealkylation (Cracking):

At more extreme temperatures, the isopropyl groups can be cleaved from the benzene ring in a process called dealkylation. This reaction typically yields cumene, propylene, and benzene. The susceptibility to dealkylation is a key indicator of thermal stability.

Quantitative Data Summary

The following table summarizes the available quantitative data for the thermal performance of this compound and its alternatives. It is important to note that a direct comparison is challenging due to the varying experimental conditions reported in the literature. The data presented here is compiled from various sources to provide a comparative overview.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Autoignition Temperature (°C)Notes on High-Temperature Performance
This compound C₁₂H₁₈162.27203[4]449[4]Undergoes isomerization and transalkylation. Dealkylation to cumene and propene occurs at higher temperatures.[5]
1,2-Diisopropylbenzene C₁₂H₁₈162.27209-210~450Generally less stable than meta and para isomers, readily isomerizes at high temperatures.[6]
1,4-Diisopropylbenzene C₁₂H₁₈162.27210450Isomerizes to 1,3-DIPB at high temperatures over acid catalysts.[4]
1,3,5-Triisopropylbenzene C₁₅H₂₄204.36232-236Not readily availableConsidered to have high thermal stability due to its symmetrical structure and steric hindrance.[3]

Note: The autoignition temperatures can vary with experimental conditions. Data is compiled from multiple sources and should be considered as indicative.

Experimental Protocols

To evaluate the performance of these compounds in high-temperature reactions, standardized experimental protocols are essential. The following methodologies are commonly employed:

4.1 Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Methodology:

    • A small, precisely weighed sample (typically 5-10 mg) is placed in a sample pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously monitored as the temperature increases.

    • The resulting data is plotted as mass percentage versus temperature, from which the onset of decomposition and other thermal events can be determined.

4.2 Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Objective: To identify the decomposition products formed at high temperatures.

  • Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

  • Methodology:

    • A small amount of the sample is introduced into the pyrolyzer.

    • The sample is rapidly heated to a specific high temperature (e.g., 500-800 °C) in an inert atmosphere.

    • The volatile decomposition products are immediately transferred to the GC column for separation.

    • The separated components are then analyzed by the mass spectrometer to identify their chemical structures.

4.3 High-Temperature Catalytic Reactor Studies

  • Objective: To evaluate the catalytic conversion, product selectivity, and stability of the compound in the presence of a catalyst at high temperatures.

  • Instrumentation: A fixed-bed or continuous-flow reactor system, temperature controllers, mass flow controllers, and an online or offline analytical system (e.g., GC).

  • Methodology:

    • A known amount of catalyst is loaded into the reactor.

    • The catalyst is pre-treated under specific conditions (e.g., heating in an inert gas flow).

    • The reactant (e.g., 1,3-DIPB, often diluted in a carrier gas) is fed into the reactor at a controlled flow rate.

    • The reactor is maintained at the desired reaction temperature and pressure.

    • The product stream is collected and analyzed to determine the conversion of the reactant and the selectivity towards different products.

Visualizations

5.1 Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the high-temperature performance of aromatic hydrocarbons.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis High-Temperature Analysis cluster_data Data Analysis & Comparison Sample 1,3-DIPB or Alternative TGA Thermogravimetric Analysis (TGA) (Thermal Stability) Sample->TGA PyGCMS Pyrolysis-GC-MS (Product Identification) Sample->PyGCMS Reactor Catalytic Reactor Study (Reactivity & Selectivity) Sample->Reactor Decomp_Temp Decomposition Temperature TGA->Decomp_Temp Kinetics Reaction Kinetics TGA->Kinetics Product_Dist Product Distribution PyGCMS->Product_Dist Reactor->Kinetics Reactor->Product_Dist Comparison Comparative Performance Assessment Decomp_Temp->Comparison Kinetics->Comparison Product_Dist->Comparison

Caption: Experimental workflow for high-temperature performance evaluation.

5.2 Reaction Pathways

The diagram below illustrates the primary reaction pathways for diisopropylbenzenes at high temperatures in the presence of an acid catalyst.

reaction_pathways cluster_reactants Reactants cluster_reactions High-Temperature Catalytic Reactions cluster_products Products DIPB_14 1,4-Diisopropylbenzene Isomerization Isomerization DIPB_14->Isomerization DIPB_13 This compound Transalkylation Transalkylation DIPB_13->Transalkylation Dealkylation Dealkylation DIPB_13->Dealkylation DIPB_12 1,2-Diisopropylbenzene DIPB_12->Isomerization Benzene Benzene Benzene->Transalkylation Isomerization->DIPB_13 DIPB_isomers Isomeric Mixture (m- and p- rich) Isomerization->DIPB_isomers Cumene Cumene Transalkylation->Cumene Dealkylation->Cumene Propylene Propylene Dealkylation->Propylene Benzene_prod Benzene Dealkylation->Benzene_prod Cumene->Dealkylation further decomposition

Caption: Key reaction pathways for diisopropylbenzenes at high temperatures.

Conclusion

This compound exhibits a moderate to high level of thermal stability, making it suitable for various high-temperature applications. In comparison, its isomers, 1,2- and 1,4-diisopropylbenzene, tend to isomerize to the more stable meta- and para-forms at elevated temperatures. For applications requiring exceptional thermal stability, 1,3,5-triisopropylbenzene presents a promising alternative due to its highly symmetric and sterically hindered structure, although more quantitative data is needed for a direct performance comparison. The choice of a specific compound will ultimately depend on the specific requirements of the high-temperature reaction, including the desired reactivity, product distribution, and operating temperature range. Further direct comparative studies under identical experimental conditions are warranted to provide a more definitive ranking of the high-temperature performance of these compounds.

References

A Comparative Analysis of the Reactivity of Diisopropylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of the three isomers of diisopropylbenzene: 1,2-diisopropylbenzene (B1214297) (ortho-), 1,3-diisopropylbenzene (meta-), and 1,4-diisopropylbenzene (B50396) (para-). The information presented is supported by experimental data and established chemical principles, offering valuable insights for professionals in chemical research and drug development.

The reactivity of diisopropylbenzene isomers is primarily dictated by the principles of electrophilic aromatic substitution and oxidation of the alkyl side chains. The two isopropyl groups on the benzene (B151609) ring, being weakly activating and ortho-, para-directing, influence the regioselectivity and rate of these reactions. Steric hindrance also plays a significant role, particularly for the ortho-isomer.

I. Comparative Reactivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution reactions, such as nitration and sulfonation, are fundamental to the functionalization of diisopropylbenzene. The reactivity of the isomers in these reactions is influenced by the electronic effects of the isopropyl groups and steric hindrance.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. The isopropyl groups direct the incoming electrophile to the positions ortho and para to them.

  • 1,2-Diisopropylbenzene (o-DIPB): Nitration is expected to be slower due to significant steric hindrance from the adjacent isopropyl groups, which shield the reactive positions. The primary products would be 3-nitro-1,2-diisopropylbenzene and 4-nitro-1,2-diisopropylbenzene.

  • This compound (m-DIPB): This isomer is generally the most reactive towards nitration. The directing effects of the two isopropyl groups reinforce each other, strongly activating the 2-, 4-, and 6- positions. The primary product is 4-nitro-1,3-diisopropylbenzene, with smaller amounts of 2-nitro-1,3-diisopropylbenzene.

  • 1,4-Diisopropylbenzene (p-DIPB): The reactivity is intermediate between the ortho and meta isomers. All available positions for substitution are ortho to one isopropyl group and meta to the other. The primary product is 2-nitro-1,4-diisopropylbenzene.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. Similar to nitration, the reaction is governed by the directing effects of the isopropyl groups and steric considerations.

  • 1,2-Diisopropylbenzene (o-DIPB): Sulfonation is expected to be the slowest among the three isomers due to steric hindrance.

  • This compound (m-DIPB): This isomer is anticipated to be the most reactive, with sulfonation occurring at the 4- or 6-positions.

  • 1,4-Diisopropylbenzene (p-DIPB): Reactivity is expected to be moderate, with sulfonation occurring at the 2-position.

Quantitative Comparison of Reactivity in Electrophilic Aromatic Substitution

ReactionIsomerRelative Rate of Reaction (Predicted)Major Product(s)
Nitration 1,2-DiisopropylbenzeneSlowest3-Nitro-1,2-diisopropylbenzene, 4-Nitro-1,2-diisopropylbenzene
This compoundFastest4-Nitro-1,3-diisopropylbenzene
1,4-DiisopropylbenzeneIntermediate2-Nitro-1,4-diisopropylbenzene
Sulfonation 1,2-DiisopropylbenzeneSlowest3,4-Diisopropylbenzenesulfonic acid
This compoundFastest4,6-Diisopropylbenzenesulfonic acid
1,4-DiisopropylbenzeneIntermediate2,5-Diisopropylbenzenesulfonic acid
II. Reactivity in Side-Chain Oxidation

The isopropyl side chains of diisopropylbenzene can be oxidized to various products, depending on the reaction conditions. A common reaction is the oxidation to carboxylic acids using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). For this reaction to occur, the benzylic carbon must have at least one hydrogen atom, which is the case for isopropyl groups.[1]

The relative rates of oxidation are influenced by the stability of the benzylic radical intermediate and steric factors. Generally, the accessibility of the benzylic hydrogens to the oxidizing agent is a key factor.

  • 1,2-Diisopropylbenzene (o-DIPB): The proximity of the two isopropyl groups may cause some steric hindrance, potentially slowing down the rate of oxidation compared to the meta and para isomers. The product of complete oxidation is phthalic acid.

  • This compound (m-DIPB): With less steric hindrance compared to the ortho isomer, it is expected to undergo oxidation readily. The product of complete oxidation is isophthalic acid.

  • 1,4-Diisopropylbenzene (p-DIPB): This isomer is also expected to be readily oxidized due to the accessibility of the benzylic hydrogens. The product of complete oxidation is terephthalic acid.

Quantitative Comparison of Reactivity in Side-Chain Oxidation

IsomerRelative Rate of Oxidation (Predicted)Oxidation Product (with KMnO₄)
1,2-DiisopropylbenzeneSlowestPhthalic acid
This compoundFastestIsophthalic acid
1,4-DiisopropylbenzeneIntermediateTerephthalic acid

Experimental Protocols

General Procedure for the Nitration of Diisopropylbenzene Isomers

This protocol is adapted from the nitration of isopropylbenzene and can be applied to each diisopropylbenzene isomer.

Materials:

  • Diisopropylbenzene isomer (1,2-, 1,3-, or 1,4-)

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice bath

Procedure:

  • In a round-bottom flask, cool 5 mL of concentrated sulfuric acid in an ice bath.

  • Slowly add 5 mL of concentrated nitric acid to the sulfuric acid with constant stirring, keeping the temperature below 10°C.

  • In a separate flask, dissolve 2 g of the diisopropylbenzene isomer in 10 mL of dichloromethane and cool the mixture in an ice bath.

  • Slowly add the nitrating mixture (from step 2) to the diisopropylbenzene solution dropwise with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.

  • Pour the reaction mixture onto 50 g of crushed ice and transfer to a separatory funnel.

  • Separate the organic layer and wash it with 20 mL of cold water, followed by 20 mL of saturated sodium bicarbonate solution, and finally with 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude nitro-diisopropylbenzene product.

  • The product distribution can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

General Procedure for the Sulfonation of Diisopropylbenzene Isomers

This protocol is a general method for the sulfonation of aromatic compounds.[2]

Materials:

  • Diisopropylbenzene isomer (1,2-, 1,3-, or 1,4-)

  • Fuming sulfuric acid (oleum, 20% SO₃)

  • Ice bath

  • Saturated sodium chloride (NaCl) solution

Procedure:

  • Place 5 g of the diisopropylbenzene isomer in a round-bottom flask and cool it in an ice bath.

  • Slowly add 10 mL of fuming sulfuric acid to the flask with vigorous stirring, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto 100 g of crushed ice.

  • If the sulfonic acid precipitates, it can be collected by filtration. If it remains in solution, it can be salted out by adding a saturated sodium chloride solution.

  • The resulting sulfonic acid can be purified by recrystallization from water.

General Procedure for the Side-Chain Oxidation of Diisopropylbenzene Isomers

This protocol describes the oxidation of alkylbenzenes to carboxylic acids using potassium permanganate.[1]

Materials:

  • Diisopropylbenzene isomer (1,2-, 1,3-, or 1,4-)

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • 10% Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 2 g of the diisopropylbenzene isomer, 8 g of potassium permanganate, 5 g of sodium carbonate, and 100 mL of water.

  • Heat the mixture to reflux with stirring for 4-6 hours. The disappearance of the purple color of the permanganate indicates the completion of the reaction.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

  • To decolorize the filtrate, add a small amount of sodium bisulfite until the purple color disappears.

  • Acidify the filtrate with 10% sulfuric acid until the precipitation of the dicarboxylic acid is complete.

  • Cool the mixture in an ice bath and collect the precipitated acid by vacuum filtration.

  • The product can be purified by recrystallization from water or an appropriate organic solvent.

Visualizations

Electrophilic Aromatic Substitution Pathway

G General Mechanism for Electrophilic Aromatic Substitution A Aromatic Ring + Electrophile (E+) B Sigma Complex (Arenium Ion) A->B Attack by pi electrons C Substituted Aromatic Ring B->C Deprotonation

Caption: General mechanism for electrophilic aromatic substitution on diisopropylbenzene.

Side-Chain Oxidation Workflow

G Experimental Workflow for Side-Chain Oxidation cluster_0 Reaction Setup cluster_1 Workup A Mix Diisopropylbenzene Isomer, KMnO4, Na2CO3, and Water B Heat to Reflux A->B C Cool and Filter MnO2 B->C D Decolorize with NaHSO3 C->D E Acidify with H2SO4 D->E F Isolate Product by Filtration E->F

Caption: Experimental workflow for the side-chain oxidation of diisopropylbenzene isomers.

References

Reversing the Effects of Anesthesia: A Comparative Analysis of 1,3-Diisopropylbenzene Derivatives as Anesthetic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison guide on the anesthetic antagonism of 1,3-diisopropylbenzene derivatives. This guide provides a detailed analysis of various derivatives, their efficacy in antagonizing propofol-induced anesthesia, and the experimental data supporting these findings. A key focus is on the structural features that differentiate sedative from antagonistic activity, offering valuable insights for the rational design of novel anesthetic reversal agents.

General anesthetics are critical in clinical settings, yet they carry risks and lack specific reversal agents.[1] Recent research has explored a class of molecules derived from this compound, the structural backbone of the widely used intravenous anesthetic propofol (B549288), as potential anesthetic antagonists.[2][3] Studies have shown that certain derivatives can significantly antagonize the effects of propofol, with some demonstrating selectivity by not affecting volatile anesthetics like sevoflurane (B116992) and isoflurane.[1][3][4]

Distinguishing Antagonists from Sedatives: The Role of Hydrogen Bonding

A central hypothesis in the development of these antagonists is the role of hydrogen-bond donation.[2][5] Derivatives that are incapable of acting as hydrogen-bond donors have been shown to antagonize the effects of propofol.[2][5] In contrast, derivatives that can donate hydrogen bonds tend to exhibit sedative properties themselves.[2][5] This principle has guided the synthesis and testing of various analogue libraries, including the Propofol Electronic Analogue Reversal Library (PEARL) and the Propofluor Arm Library (PFAL).[2][3]

Quantitative Comparison of Anesthetic Antagonism

The antagonistic properties of these derivatives are often quantified by their ability to shift the dose-response curve of the anesthetic, measured by endpoints such as the loss of spontaneous movement (SM) and elicited movement (EM) in larval zebrafish.[2][3]

Derivative Name/IdentifierAnesthetic TestedKey FindingsReference
PEARL 6 (N,N-dimethyl-2,6-diisopropylaniline) PropofolMost potent antagonist identified in the PEARL library, causing a 25.6-fold increase in propofol's EC50 for spontaneous movement and a 1.86-fold increase for elicited movement without causing excitation when administered alone.[2][5][2][5]
PFAL 9 (propofluor/fropofol) PropofolDemonstrated a tenfold increase in the EC50 for propofol's effect on spontaneous movement.[3][3]
PFAL 10 PropofolShowed a fourfold increase in the EC50 for propofol's effect on spontaneous movement.[3][3]
Various PFAL compounds Sevoflurane & IsofluraneNo evidence of antagonism was found for these volatile anesthetics, indicating selectivity for propofol.[4][4]

Experimental Protocols

The primary model for evaluating the anesthetic and antagonistic properties of these compounds is the larval zebrafish (5 days post-fertilization).[3][6] This model allows for the assessment of both spontaneous and elicited movements as distinct anesthetic endpoints.[2]

Zebrafish Behavioral Assay
  • Animal Model: Larval zebrafish at 5 days post-fertilization.[3]

  • Endpoints:

    • Spontaneous Movement (SM): The distance of spontaneous swimming measured over a 4-minute period.[3] This is considered a measure of sedation/arousal.[2]

    • Elicited Movement (EM): The distance moved in 1 second following an acoustic tap stimulus.[3] This is analogous to the response to a surgical incision.[2]

  • Procedure for Antagonism:

    • Co-administration: The anesthetic (e.g., propofol) and the potential antagonist are administered simultaneously to the zebrafish.[7]

    • Sequential Addition: Zebrafish are first exposed to the anesthetic, and once anesthesia is established, the antagonist is added to the solution to observe reversal.[7]

  • Data Analysis: The effect of the antagonist is determined by the rightward shift in the EC50 (half-maximal effective concentration) curve of the anesthetic.[2] IC50 (half-maximal inhibitory concentration) values are also determined to compare the potency of different antagonists.[7]

Potential Mechanisms of Action

While the precise molecular mechanisms are still under investigation, evidence suggests that some of these derivatives may act as competitive antagonists.[3][6] Studies using the model protein apoferritin have shown that the most potent antagonists bind to it in a manner similar to propofol.[6][8] However, a Schild analysis did not fully support a classic competitive antagonism model, suggesting that multiple targets or more complex interactions may be involved.[1][3] The GABA-A receptor, a known target for propofol, is a potential site of action, although some data for propofluor do not support its modulation of this receptor.[2]

Below are diagrams illustrating the proposed mechanism distinguishing sedative and antagonistic effects and a typical experimental workflow.

G cluster_0 Propofol & H-Bond Donors cluster_1 This compound Derivatives (H-Bond Non-Donors) Propofol Propofol / H-Bond Donor Derivative Receptor_P Anesthetic Target Site (e.g., GABA-A Receptor) Propofol->Receptor_P Binds and Activates (via H-bonding) Sedation Sedative/Anesthetic Effect Receptor_P->Sedation Antagonist This compound Derivative (Non-Donor) Receptor_A Anesthetic Target Site (e.g., GABA-A Receptor) Antagonist->Receptor_A Binds but does not activate (Competitive Binding) Block Antagonism of Anesthetic Effect Receptor_A->Block G start Start prep Prepare Larval Zebrafish (5 days post-fertilization) start->prep screen Screen Derivatives Alone (Assess for sedative/excitatory effects) prep->screen sequential Sequential Addition: 1. Anesthetize with Propofol 2. Add Derivative prep->sequential coadmin Co-administer Derivative with Propofol screen->coadmin measure Measure Movement (Spontaneous & Elicited) coadmin->measure sequential->measure analyze Analyze Data (EC50 shifts, IC50 values) measure->analyze end End analyze->end

References

A Comparative Guide to the Spectroscopic Analysis of 1,3-Diisopropylbenzene: Experimental vs. Predicted Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental and predicted spectroscopic data for 1,3-Diisopropylbenzene. By presenting ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data side-by-side, this document aims to be a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the experimental and predicted spectroscopic data for this compound. Experimental data has been aggregated from various spectral databases, while predicted data has been generated using online computational tools.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound (Solvent: CDCl₃)

Proton Assignment Experimental Chemical Shift (δ, ppm) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-2~7.137.15s1H-
H-4/H-6~7.247.26d2H~7.6
H-5~7.247.28t1H~7.6
CH (isopropyl)~2.912.95sept2H~6.9
CH₃ (isopropyl)~1.251.27d12H~6.9
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Data for this compound (Solvent: CDCl₃)

Carbon Assignment Experimental Chemical Shift (δ, ppm) Predicted Chemical Shift (δ, ppm)
C-1/C-3~149.0148.8
C-2~123.5124.2
C-4/C-6~125.9126.5
C-5~128.5128.9
CH (isopropyl)~34.034.2
CH₃ (isopropyl)~24.023.9
Infrared (IR) Spectroscopy

Table 3: IR Data for this compound

Vibrational Mode Experimental Absorption (cm⁻¹) Predicted Absorption (cm⁻¹) Intensity
Aromatic C-H Stretch3050-30003060Medium-Weak
Aliphatic C-H Stretch2962, 28702965, 2875Strong
Aromatic C=C Stretch~1600, ~14651605, 1460Medium
Aliphatic C-H Bend~1384, ~13631385, 1365Medium
Aromatic C-H Out-of-Plane Bend~880, ~780, ~690885, 785, 695Strong
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

Experimental m/z Relative Intensity (%) Predicted Fragment Ion Fragment Structure
16225[M]⁺[C₁₂H₁₈]⁺
147100[M-CH₃]⁺[C₁₁H₁₅]⁺
11940[M-C₃H₇]⁺[C₉H₁₁]⁺
9130[C₇H₇]⁺Tropylium ion

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

  • ¹H NMR Acquisition: A standard proton experiment was performed with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment was performed with a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans were co-added.

  • Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of neat this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Acquisition: The spectrum was collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.

  • Data Processing: The sample spectrum was automatically ratioed against the background spectrum to produce the final absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A 1 µL aliquot of a dilute solution of this compound in dichloromethane (B109758) (1 mg/mL) was prepared.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source was used for the analysis.

  • GC Conditions: A 30 m x 0.25 mm i.d. capillary column with a 0.25 µm film thickness was used. The oven temperature was programmed to start at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

  • MS Conditions: The ion source temperature was maintained at 230°C and the transfer line at 280°C. The mass spectrometer was operated in full scan mode from m/z 40 to 400 with a scan time of 0.5 seconds. Electron ionization was performed at 70 eV.

  • Data Analysis: The total ion chromatogram (TIC) was used to identify the peak corresponding to this compound, and the corresponding mass spectrum was extracted and analyzed.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comparison of experimental and predicted spectroscopic data.

G cluster_experimental Experimental Data Acquisition cluster_predicted Predicted Data Generation cluster_comparison Data Comparison and Analysis Sample This compound Sample NMR_exp NMR Spectrometer Sample->NMR_exp IR_exp FTIR Spectrometer Sample->IR_exp MS_exp GC-MS Sample->MS_exp Exp_NMR_Data Experimental NMR Data NMR_exp->Exp_NMR_Data Acquire Spectra Exp_IR_Data Experimental IR Data IR_exp->Exp_IR_Data Acquire Spectrum Exp_MS_Data Experimental MS Data MS_exp->Exp_MS_Data Acquire Spectrum Comparison Comparison of Experimental and Predicted Data Exp_NMR_Data->Comparison Exp_IR_Data->Comparison Exp_MS_Data->Comparison Structure This compound Structure NMR_pred_tool NMR Prediction Software Structure->NMR_pred_tool IR_pred_tool IR Prediction Software Structure->IR_pred_tool MS_frag_rules MS Fragmentation Rules Structure->MS_frag_rules Pred_NMR_Data Predicted NMR Data NMR_pred_tool->Pred_NMR_Data Predict Spectra Pred_IR_Data Predicted IR Data IR_pred_tool->Pred_IR_Data Predict Spectrum Pred_MS_Data Predicted MS Data MS_frag_rules->Pred_MS_Data Predict Fragmentation Pred_NMR_Data->Comparison Pred_IR_Data->Comparison Pred_MS_Data->Comparison Analysis Analysis of Discrepancies and Confirmation of Structure Comparison->Analysis

Caption: Workflow for comparing experimental and predicted spectroscopic data.

Safety Operating Guide

Proper Disposal of 1,3-Diisopropylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of 1,3-Diisopropylbenzene

The correct disposal of this compound is crucial for maintaining laboratory safety, environmental protection, and regulatory compliance. This substance is a combustible liquid and is very toxic to aquatic life with long-lasting effects.[1] Adherence to the following procedures is mandatory to mitigate risks such as fire hazards and environmental contamination. This guide provides a comprehensive, step-by-step protocol for the safe handling, storage, and disposal of this compound waste in a laboratory setting.

Immediate Safety and Hazard Data

This compound is classified as a combustible liquid and requires specific handling to prevent ignition.[1][2] It is imperative to keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][2] Personal protective equipment (PPE), including protective gloves, and eye/face protection, must be worn when handling this substance.[2]

Quantitative Data Summary

The following table summarizes the key quantitative safety and physical property data for this compound.

PropertyValueSource
GHS Hazard ClassificationCombustible liquid: Category 4; Hazardous to the aquatic environment, long-term hazard: Category 1[1][3]
Hazard StatementH227: Combustible liquid. H410: Very toxic to aquatic life with long lasting effects.[1]
Boiling Point203 °C (397 °F)[4]
Flash Point77 °C (170.6 °F) - closed cup[5]
Density0.856 g/cm³ at 25 °C (77 °F)[4]
Recommended PPEProtective gloves, eye protection/face protection, lab coat, closed-toe shoes.[2]

Experimental Protocols

Step-by-Step Disposal Protocol

This protocol details the necessary steps for the safe collection, temporary storage, and eventual disposal of this compound waste generated in a laboratory.

1. Waste Collection:

  • Use a Designated Waste Container: All liquid waste containing this compound must be collected in a designated, compatible container. The container should be made of a material that will not react with or be degraded by aromatic hydrocarbons.[6]

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or percentage of the chemical in the waste stream.[7]

  • Avoid Mixing: Do not mix this compound waste with incompatible chemicals. It should be stored separately from strong oxidizing agents.[4]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste to prevent the release of vapors and to avoid spills.[5][7]

2. On-site Storage (Satellite Accumulation Area):

  • Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][8] This area should be at or near the point of generation.[8]

  • Secondary Containment: Liquid hazardous waste containers must be placed in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[5]

  • Ventilation: The storage area should be well-ventilated.[1]

  • Ignition Sources: Ensure the SAA is free from sources of ignition.[1]

3. Spill Management:

  • Small Spills: In the event of a small spill, absorb the liquid with an inert absorbent material such as sand, diatomite, or universal binders.[1][9]

  • Collection of Spill Debris: The contaminated absorbent material should be collected using spark-proof tools and placed into a suitable, sealable container for disposal as hazardous waste.[1]

  • Ventilation and Ignition Source Control: Ensure adequate ventilation and remove all sources of ignition from the spill area.[1]

  • Large Spills: For large spills, evacuate the area and follow your institution's emergency procedures.

4. Disposal Procedure:

  • Engage a Licensed Contractor: The disposal of this compound must be handled by a licensed hazardous waste disposal contractor.[9] Do not pour this chemical down the drain or dispose of it with regular trash.[10][11]

  • Scheduling a Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[5]

  • Documentation: Ensure all required paperwork for the waste disposal is completed accurately, as per your institution's and local regulations.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Start C Collect Waste in a Designated, Labeled Container B->C D Is the waste stream an active collection? C->D E Keep Container Tightly Sealed D->E No J Add Waste to Container D->J Yes F Store in Secondary Containment in a Satellite Accumulation Area E->F G Is the container full? F->G G->F No, continue storage H Contact EHS for Waste Pickup G->H Yes I Waste collected by Licensed Contractor for Disposal H->I J->C

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 1,3-Diisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,3-Diisopropylbenzene

This guide provides immediate, essential safety protocols and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational and disposal procedures.

Physicochemical and Safety Data

Proper handling of any chemical begins with understanding its fundamental properties and hazards. The following table summarizes key quantitative data for this compound.

PropertyValueCitations
CAS Number 99-62-7[1]
Molecular Formula C₁₂H₁₈[2]
Molecular Weight 162.27 g/mol [2][3]
Appearance Colorless liquid[2]
Boiling Point 203 °C (397.4 °F)[2][3]
Melting Point -63 °C (-81.4 °F)[3]
Flash Point 76 - 77 °C (168.8 - 170.6 °F) (closed cup)[1][3]
Autoignition Temperature 449 °C (840.2 °F)[1][4]
Density 0.856 g/mL at 25 °C[3]
Hazards Combustible liquid, Harmful if swallowed or inhaled, Skin/eye irritant, Toxic to aquatic life.[1][5][6]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to minimize exposure and ensure personal safety. The required PPE for handling this compound is detailed below.

Body PartRequired PPECitations
Eyes/Face Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash hazards.[1][4]
Skin Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron and closed-toe shoes are required to prevent skin contact.[4][5][6]
Respiratory Use in a well-ventilated area is crucial.[4][5] If ventilation is insufficient or during aerosol-generating procedures, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][7]

Operational Plan: Step-by-Step Handling Protocol

Follow this procedural guidance to ensure the safe handling of this compound from preparation to disposal.

Preparation and Pre-Handling
  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation.[4][5]

  • Safety Equipment Check : Before starting, ensure that a safety shower, eyewash station, and a fire extinguisher appropriate for combustible liquids (e.g., CO₂, dry chemical) are accessible.[4]

  • Eliminate Ignition Sources : This is a combustible liquid; ensure no open flames, hot surfaces, or spark sources are present in the handling area.[1][4][8]

  • PPE Inspection : Inspect all PPE for integrity (no cracks, holes, or degradation) before use.

Handling and Experimental Procedure
  • Container Inspection : Visually inspect the chemical container for any damage or leaks before moving it.

  • Dispensing : Grounding and bonding may be necessary to prevent static discharge when transferring large quantities. Use spark-proof tools.[1][8] Dispense the required amount slowly and carefully to avoid splashing or aerosol generation.

  • Keep Containers Closed : Keep the container tightly sealed when not in use to prevent vapor release.[4]

  • Avoid Contact : Avoid direct contact with skin, eyes, and clothing.[4] Do not ingest or inhale vapors.[1][4]

Post-Handling and Decontamination
  • Clean Workspace : Upon completion of work, decontaminate the work area with an appropriate solvent and then soap and water.

  • PPE Removal : Remove gloves and other disposable PPE, turning them inside out to avoid contaminating your skin. Dispose of them in the designated hazardous waste container.

  • Personal Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling the chemical.[4] Contaminated clothing should be removed immediately and washed before reuse.[4]

Emergency and Disposal Plans

Spill Response Protocol

In the event of a spill, follow these steps immediately:

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources : Immediately extinguish all nearby flames and turn off any spark-producing equipment.[1][4]

  • Ventilate : Ensure the area is well-ventilated, using the fume hood to control vapor spread.

  • Containment : Wearing full PPE, contain the spill using an inert absorbent material like sand, vermiculite, or a universal absorbent pad.[4][5][7]

  • Collection : Carefully collect the absorbed material using spark-proof tools and place it into a labeled, sealed container for hazardous waste disposal.[1][7][8]

  • Decontaminate : Clean the spill area thoroughly.

First Aid Measures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][4]

  • Skin Contact : Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][4]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][4]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and drink 2-4 glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

Disposal Plan
  • Waste Classification : this compound and any materials contaminated with it must be treated as hazardous waste.

  • Collection : Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Regulations : All chemical waste must be disposed of in accordance with local, state, and federal regulations.[4][5] Do not dispose of it down the drain, as it is toxic to aquatic life.[5][8] Arrange for pickup by a licensed hazardous waste disposal contractor.[6]

Handling Workflow Diagram

The following diagram illustrates the standard operating procedure for safely handling this compound.

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep1 Verify Engineering Controls (Fume Hood, Eyewash) prep2 Remove Ignition Sources prep1->prep2 prep3 Inspect & Don PPE prep2->prep3 handle1 Dispense Chemicalin Fume Hood prep3->handle1 Proceed handle2 Perform Experiment handle1->handle2 emergency Emergency Occurs (Spill / Exposure) handle1->emergency clean1 Decontaminate Workspace & Equipment handle2->clean1 Complete handle2->emergency clean2 Segregate & Label Hazardous Waste clean1->clean2 clean3 Remove & Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 end_node End of Process clean4->end_node spill Spill Response Protocol emergency->spill Spill first_aid First Aid Protocol emergency->first_aid Exposure spill->clean2 After Cleanup first_aid->clean4 After Treatment

Caption: Safe handling workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.